3-[2-(Dimethylamino)ethoxy]propanoic acid
Description
BenchChem offers high-quality 3-[2-(Dimethylamino)ethoxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Dimethylamino)ethoxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[2-(dimethylamino)ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2)4-6-11-5-3-7(9)10/h3-6H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAQWKFTOSQYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933720-09-3 | |
| Record name | 3-[2-(dimethylamino)ethoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
3-[2-(Dimethylamino)ethoxy]propanoic Acid: A Comprehensive Technical Guide on Physicochemical Properties and Therapeutic Applications
Executive Summary
In the rapidly evolving landscape of advanced therapeutics—particularly in the development of Lipid Nanoparticles (LNPs) and Targeted Protein Degradation (PROTACs)—the selection of bifunctional building blocks is critical. 3-[2-(Dimethylamino)ethoxy]propanoic acid (CAS: 933720-09-3) has emerged as a highly versatile, zwitterionic intermediate. Characterized by a tertiary dimethylamino headgroup, a flexible ether linkage, and a terminal carboxylic acid, this molecule serves as an optimal precursor for synthesizing pH-sensitive ionizable lipids and hydrophilic linkers.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its physicochemical behavior, explore its mechanistic role in endosomal escape, and provide self-validating experimental protocols for its integration into drug development pipelines.
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of 3-[2-(Dimethylamino)ethoxy]propanoic acid is essential for predicting its behavior in physiological environments and organic synthesis. The molecule is amphoteric, possessing both a basic tertiary amine and an acidic carboxylate.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-[2-(Dimethylamino)ethoxy]propanoic acid |
| CAS Registry Number | 933720-09-3 (Base) [[1]]() / 2248272-99-1 (HCl Salt) |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Estimated pKa (Amine) | ~8.5 – 9.0 |
| Estimated pKa (Carboxyl) | ~4.0 – 4.5 |
| Speciation at pH 7.4 | Zwitterionic (Net Neutral to slightly Anionic) |
Mechanistic Insight: The presence of the ether oxygen at the
Mechanistic Applications in Advanced Therapeutics
Building Block for LNP Ionizable Lipids
The success of mRNA vaccines relies heavily on ionizable lipids (such as DLin-MC3-DMA or ALC-0315). 3-[2-(Dimethylamino)ethoxy]propanoic acid provides the exact hydrophilic headgroup required for these systems.
The Causality of Endosomal Escape: Ionizable lipids must remain neutral at physiological pH (7.4) to prevent systemic toxicity and rapid clearance. However, upon cellular uptake via endocytosis, the endosomal vesicle undergoes maturation, dropping the internal pH to ~5.5. The dimethylamino group of our compound acts as a precise pH sensor. At pH 5.5, it becomes fully protonated (cationic). This positive charge electrostatically interacts with the anionic lipids of the endosomal membrane, inducing a transition from a bilayer to an inverted hexagonal (H_II) phase, ultimately fracturing the endosome and releasing the RNA payload into the cytosol 3.
Mechanism of LNP endosomal escape driven by pH-dependent protonation of the dimethylamino group.
Solubilizing Linker in PROTACs
In Targeted Protein Degradation, highly hydrophobic warheads often suffer from poor pharmacokinetic profiles. Conjugating 3-[2-(Dimethylamino)ethoxy]propanoic acid to a small molecule introduces a basic center that drastically improves aqueous solubility and can direct the molecule toward specific subcellular compartments (e.g., lysosomotropism) due to ion-trapping mechanisms.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step contains an internal check to verify causality and success before proceeding.
Protocol A: Synthesis via Oxa-Michael Addition
The core compound is synthesized by reacting 2-(dimethylamino)ethanol with an acrylate derivative. The oxa-Michael addition is traditionally challenging due to competing side reactions, but using appropriate catalysts (e.g., N-heterocyclic carbenes or specific ionic liquids) ensures high O-selectivity 4.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under inert N₂, dissolve 2-(dimethylamino)ethanol (1.0 eq) and tert-butyl acrylate (1.2 eq) in anhydrous THF.
-
Catalysis: Add a catalytic amount of strong base (e.g., KOtBu, 0.1 eq). Causality: The base deprotonates the alcohol to form a highly nucleophilic alkoxide, which attacks the electrophilic
-carbon of the acrylate. -
Validation (In-Process): Monitor via TLC (stain with KMnO₄). The disappearance of the alcohol spot confirms the formation of the intermediate ester.
-
Hydrolysis: Evaporate the solvent. Resuspend the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 4 hours. Causality: TFA selectively cleaves the tert-butyl ester without breaking the newly formed ether bond.
-
Isolation: Concentrate under reduced pressure to yield 3-[2-(Dimethylamino)ethoxy]propanoic acid as a TFA salt.
Synthetic pathway of 3-[2-(Dimethylamino)ethoxy]propanoic acid via Oxa-Michael addition.
Protocol B: Amide Coupling for Ionizable Lipid Generation
To utilize this compound in LNP formulation, it must be conjugated to a hydrophobic lipid tail (e.g., a dialkylamine).
Step-by-Step Methodology:
-
Activation: Dissolve 3-[2-(Dimethylamino)ethoxy]propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base, ensuring the carboxylic acid is deprotonated without competing for the electrophilic center.
-
Coupling: Add the target secondary amine (e.g., dilinoleylamine, 0.9 eq) dropwise. Stir for 12 hours at room temperature.
-
Self-Validation (LC-MS): Before quenching, sample 5 µL of the reaction mixture into 1 mL of Acetonitrile. Run LC-MS. Validation Check: The reaction is deemed successful ONLY if the mass of the starting acid (m/z 162 [M+H]⁺) is absent, and the target lipid mass is the base peak.
-
Workup & Purification: Dilute with Ethyl Acetate, wash sequentially with saturated NaHCO₃ (to remove acidic byproducts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure ionizable lipid.
References
-
3-(dimethylamino)-2-methylpropanoic acid hydrochloride | Sigma-Aldrich Source: sigmaaldrich.com URL:
-
3-[2-(Dimethylamino)ethoxy]propanoic acid | 933720-09-3 Source: molaid.com URL: 1
-
Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance Source: acs.org URL: 2
-
The development of highly dense highly protected surfactant ionizable lipid RNA loaded nanoparticles Source: frontiersin.org URL: 3
-
Oxa-Michael Addition Reaction and Polymerization of Morita–Baylis–Hillman Adducts and Derivatives Source: researchgate.net URL: 4
Sources
Engineering the Vanguard of Genetic Medicine: A Technical Guide to Ionizable Lipid Headgroup Building Blocks for LNP Synthesis
By: Senior Application Scientist
Introduction: The Architectural Imperative of the Ionizable Lipid
Lipid nanoparticles (LNPs) have fundamentally transformed the landscape of genetic medicine, providing the essential delivery vehicle for mRNA vaccines and targeted therapeutics. While LNPs are composed of four core structural components—phospholipids, cholesterol, PEG-lipids, and ionizable lipids—the ionizable lipid is the functional engine of the system[1]. Typically comprising up to 50 mol% of the nanoparticle, the ionizable lipid dictates mRNA encapsulation efficiency, systemic tolerability, and the ultimate rate-limiting step of intracellular delivery: endosomal escape[2][3].
At the heart of the ionizable lipid's function is its headgroup . The chemical architecture of this building block determines the lipid's apparent acid dissociation constant (pKa). For optimal in vivo performance, the apparent pKa must be exquisitely tuned—ideally between 6.2 and 6.5—to balance a neutral charge in systemic circulation with rapid protonation in the acidic environment of the endosome[1][4].
Mechanistic Causality: Headgroup Protonation and Endosomal Escape
To engineer better LNPs, we must first understand the biophysical causality driven by the headgroup. The success of an LNP relies on a carefully orchestrated phase transition triggered by pH[5].
At physiological pH (7.4), the amine headgroup of a well-designed ionizable lipid remains unprotonated and neutral. This neutrality is critical; it prevents rapid opsonization by serum proteins, avoids immune hyper-activation, and minimizes cellular toxicity during systemic circulation[3].
However, once the LNP is internalized by a target cell via endocytosis, the environment changes drastically. The endosomal ATPase pumps protons into the vesicle, dropping the lumen pH below 6.5[1]. This acidification acts as a molecular switch:
-
Protonation & Electrostatic Pairing: The amine headgroups protonate, acquiring a positive charge. These cationic headgroups immediately bind to endogenous anionic lipids (such as bis(monoacylglycero)phosphate) present in the endosomal membrane[1][6].
-
Phase Transition: The electrostatic pairing disrupts the cylindrical geometry of the lipid bilayer. The lipids are forced into an inverted hexagonal (
) phase, a non-bilayer structure that is thermodynamically unstable in a flat membrane[6][7]. -
Membrane Fusion and Cargo Release: This
phase transition creates a fusion stalk between the LNP and the endosome, opening a transient pore that allows the mRNA cargo to escape into the cytosol before lysosomal degradation occurs[5][7].
Mechanism of LNP endosomal escape driven by pH-dependent headgroup protonation.
Headgroup Building Blocks and Structure-Activity Relationships (SAR)
The rational design of the headgroup requires balancing basicity, steric hindrance, and physiological degradability. Combinatorial chemistry has allowed researchers to rapidly screen diverse libraries of headgroups to optimize these parameters[8].
-
Tertiary Amines (e.g., DLin-MC3-DMA): The gold standard baseline for first-generation LNPs. The dimethylamino headgroup provides a highly effective pKa, but simple aliphatic amines can suffer from slow in vivo degradation, leading to tissue accumulation[6].
-
Branched and Cyclic Amines (e.g., Tetrahydropyrimidines): Introducing cyclic structures like tetrahydropyrimidines (THP) allows for tunable particle sizes and highly favorable surface hydrophilicity. THP headgroups have shown exceptional transfection efficiency and endosomal escape kinetics in preclinical models[9].
-
Biodegradable Linkers: Modern headgroups are often conjugated to lipid tails via biodegradable ester or
-acyl amide bonds. Synthesized via modular approaches like the Passerini three-component reaction (P-3CR), these bonds ensure rapid enzymatic cleavage post-delivery, enabling safe multi-dose regimens[8][10].
Quantitative Comparison of Benchmark Ionizable Lipids
| Ionizable Lipid | Headgroup Architecture | Apparent pKa | Clinical / Research Application | Reference |
| DLin-MC3-DMA | Dimethylamino (Tertiary Amine) | ~6.4 | Onpattro (Patisiran) | [4] |
| ALC-0315 | Tertiary Amine with Branched Esters | ~6.1 | Comirnaty (COVID-19 Vaccine) | [4] |
| SM-102 | Tertiary Amine with Branched Esters | ~6.7 | Spikevax (COVID-19 Vaccine) | [4][7] |
| THP1 | Tetrahydropyrimidine (Cyclic) | ~6.5 | Preclinical mRNA Delivery | [9] |
Self-Validating Protocol: Microfluidic Synthesis of mRNA-LNPs
A robust, reproducible synthesis protocol is mandatory for evaluating new headgroup building blocks. Traditional methods like vortex mixing yield highly polydisperse particles. Instead, microfluidic mixing is the industry standard, utilizing chaotic advection to ensure uniform self-assembly[11][12].
The following protocol is designed as a self-validating system : the downstream QA/QC metrics act as a direct readout of whether the headgroup's pKa and the microfluidic parameters were correctly aligned.
Step-by-step microfluidic synthesis workflow for mRNA-LNP formulation.
Step-by-Step Methodology
Phase 1: Preparation of the Organic Lipid Phase
-
Dissolve the novel ionizable lipid, structural helper lipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG2000) in absolute ethanol[2][13].
-
Causality Check: Maintain the standard molar ratio of 50% Ionizable Lipid : 10% DSPC : 38.5% Cholesterol : 1.5% PEG-Lipid[2][13]. This specific ratio provides the necessary steric stabilization (PEG) and bilayer rigidity (Cholesterol/DSPC) to support the ionizable lipid core.
-
If cholesterol exhibits limited solubility at room temperature, heat the mixture briefly to 60°C. Failure to fully solubilize cholesterol will alter the microfluidic mixing ratio, leading to LNP aggregation.[2]
Phase 2: Preparation of the Aqueous Phase 4. Dilute the mRNA payload in a 10 mM Citrate or Acetate buffer adjusted to pH 3.0 - 4.0[13]. 5. Causality Check: The acidic pH is non-negotiable. It ensures the ionizable lipid headgroups are fully protonated upon mixing, driving rapid electrostatic complexation with the polyanionic mRNA backbone[4].
Phase 3: Microfluidic Mixing 6. Load the organic and aqueous phases into sterile syringes and connect them to a staggered herringbone microfluidic mixer. 7. Set the flow rate ratio (Aqueous:Organic) to 3:1, maintaining a total flow rate of 12 mL/min[13]. 8. The rapid polarity shift as ethanol mixes with the aqueous buffer causes spontaneous self-assembly, trapping the mRNA in inverted micelles within the electron-dense lipid core[14].
Phase 4: Downstream Processing & QA/QC (Self-Validation) 9. Dialysis: Immediately dialyze the effluent against 1x PBS (pH 7.4) for 18-24 hours using a 10-100 kDa MWCO cassette[2]. Causality: This removes the ethanol and neutralizes the pH, causing the surface ionizable lipids to deprotonate. The LNP sheds its surface charge and adopts its final, stable, neutral structure[14]. 10. Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES filter[2]. 11. System Validation:
- Dynamic Light Scattering (DLS): Confirms structural integrity. Target: Hydrodynamic diameter of 60-100 nm, Polydispersity Index (PDI) < 0.2[12].
- RiboGreen Assay: Confirms electrostatic complexation. Target: >80% Encapsulation Efficiency[11][12].
- TNS Fluorescence Titration: Confirms the headgroup's apparent pKa remains in the optimal 6.2-6.5 window post-formulation[12]. If the pKa has shifted outside this window, the headgroup chemistry must be re-engineered.
Conclusion
The rational design of ionizable lipid headgroups represents the absolute frontier of extra-hepatic genetic medicine. By mastering the causality between headgroup pKa, endosomal phase transitions, and microfluidic self-assembly, formulation scientists can engineer next-generation LNPs that bypass current delivery bottlenecks and unlock the full potential of mRNA therapeutics.
References
-
Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles, NIH,[Link]
-
Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy, MDPI,[Link]
-
What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines, NanoSphere,[Link]
-
When lipids embrace RNA: pH-driven dynamics and mechanisms of LNP-mediated siRNA delivery, bioRxiv,[Link]
-
Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape, ACS Publications,[Link]
-
Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education, NIH,[Link]
-
Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo, bioRxiv,[Link]
-
Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery, PNAS,[Link]
-
Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery, NIH,[Link]
-
DEVELOPMENT OF NOVEL IONIZABLE LIPIDS FOR LIPID NANOPARTICLE-MEDIATED GENE DELIVERY, Aalto University,[Link]
-
Unraveling the Molecular Structure of Lipid Nanoparticles through in-silico Self-Assembly for Rational Delivery Design, arXiv, [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 4. What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 5. biorxiv.org [biorxiv.org]
- 6. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]
- 13. biorxiv.org [biorxiv.org]
- 14. arxiv.org [arxiv.org]
The pH-Responsive Switch: Engineering Tertiary Amine Carboxylic Acid Linkers for Drug Delivery
Introduction: The Zwitterionic Advantage
In the architecture of advanced drug delivery systems (DDS), the tertiary amine carboxylic acid motif represents a critical "smart" switch. Unlike permanently charged quaternary ammoniums (toxic, non-responsive) or simple primary amines (often too reactive), the tertiary amine offers a tunable ionization profile defined by its
When tethered via a carboxylic acid handle, this motif creates a bifunctional linker that serves two distinct physiological roles based on pH:
-
Physiological pH (7.4): The amine remains largely unprotonated (neutral) or zwitterionic (if the acid is free), promoting circulation stability and reducing non-specific protein adsorption (stealth properties).
-
Endosomal pH (5.0–6.0): The amine protonates, becoming cationic. This triggers the Proton Sponge Effect , a cascade of osmotic swelling that ruptures the endosome and releases the therapeutic payload into the cytosol.
This guide details the engineering, synthesis, and validation of these linkers, focusing on their application in Lipid Nanoparticles (LNPs) and Antibody-Drug Conjugates (ADCs).
Mechanism of Action: The Proton Sponge Effect[1][2]
The efficacy of tertiary amine linkers relies on the "Charge Reversal" phenomenon. The linker acts as a buffering agent within the acidic environment of the early endosome.
The Pathway[3]
-
Uptake: The nanocarrier enters the cell via endocytosis.[1]
-
Acidification: ATPase pumps transport
ions into the endosome, lowering pH from 7.4 to ~5.0. -
Buffering & Influx: The tertiary amines sequester these protons. To maintain charge neutrality,
ions and water passively diffuse into the vesicle. -
Rupture: The resulting osmotic pressure swells the endosome until it bursts, releasing the drug.
Figure 1: The mechanistic pathway of endosomal escape driven by tertiary amine buffering.
Chemical Design: Tuning the
The critical design parameter is the
-
If
> 7.0: The amine is protonated at physiological pH, leading to toxicity and rapid clearance. -
If
< 5.5: The amine fails to protonate significantly in the early endosome, preventing escape.
The
Table 1: Structural Impact on and Function
| Linker Structure | Approx. | Physiological State (pH 7.[3]4) | Endosomal State (pH 5.0) | Application Suitability |
| N,N-Dimethylglycine | ~9.6 | Cationic | Cationic | Poor. Permanently charged; toxic. |
| N,N-Dimethyl- | ~6.3 | Neutral | Cationic | Ideal. Perfect switch range. |
| N,N-Diethyl- | ~6.8 | Neutral/Partial Cation | Cationic | Good. Slightly higher lipophilicity. |
| 4-(Dimethylamino)butyric acid | ~10.2 | Cationic | Cationic | Poor. Spacer too long (inductive effect lost). |
| Morpholino-acetic acid | ~5.5 | Neutral | Neutral/Partial Cation | Weak. Buffering capacity too low. |
Expert Insight: The "Goldilocks" zone is often achieved with a 2-carbon spacer (beta-alanine derivatives). The electron-withdrawing carbonyl group is close enough to lower the amine's basicity from ~10 (typical amine) to ~6.3.
Experimental Protocol: Synthesis & Conjugation
Conjugating a tertiary amine carboxylic acid (e.g., N,N-dimethyl-
Protocol: N,N-Dimethyl- -Alanine Conjugation to a Primary Amine Payload
Reagents:
-
Linker: N,N-Dimethyl-
-alanine (DMBA) -
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)[4]
-
Solvent: Anhydrous DMF or DMSO
-
Base: DIPEA (Diisopropylethylamine) - Use sparingly
Step-by-Step Workflow:
-
Activation (The Critical Step):
-
Dissolve DMBA (1 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq).
-
Crucial: Do not add base yet. The tertiary amine in the linker itself provides sufficient basicity to drive the formation of the NHS-ester, but adding external base can hydrolyze the active ester.
-
Stir at room temperature for 1-2 hours.
-
-
Conjugation:
-
Dissolve the payload (Primary Amine, e.g., peptide or lipid tail) in DMF.
-
Add the activated NHS-ester solution to the payload solution.
-
Adjust pH to 8.0 using DIPEA (1.5 eq) to ensure the payload amine is nucleophilic.
-
React for 4-12 hours.
-
-
Purification:
-
Since the product contains a tertiary amine, standard silica chromatography can lead to streaking.
-
Method: Use Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA). The TFA protonates the amine, improving peak shape.
-
Figure 2: Optimized conjugation workflow for tertiary amine linkers preventing self-buffering interference.
Application Case Study: Ionizable Lipids for RNA Delivery[5][7][8][9][10]
The most commercially successful application of this motif is in Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines).
The Molecule: DLin-MC3-DMA (MC3) or SM-102. The Structure: These lipids feature a tertiary amine headgroup connected via a linker to hydrophobic tails.
Design Logic:
-
Headgroup: The tertiary amine (pKa ~6.4) binds the negatively charged mRNA at low pH (during formulation) but releases it at physiological pH (neutral) to prevent toxicity.
-
Linker Region: The ester linkages in the tails (as seen in SM-102) allow for biodegradation, preventing accumulation in the liver.
Validation Experiment: TNS Assay for
-
Dye: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid). TNS is fluorescent only when bound to a positively charged surface.
-
Buffer: Prepare buffers ranging from pH 2.0 to 9.0.
-
Measurement: Incubate LNPs with TNS at various pH points. Measure fluorescence.
-
Result: The pH at which fluorescence reaches 50% of maximum is the effective
.
References
-
Zhi, D., et al. (2018). "The proton sponge effect of cationic polymers for gene delivery." Bioconjugate Chemistry. Link
-
Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie International Edition. (Key paper on tuning pKa to 6.4). Link
-
Buschmann, M. D., et al. (2021). "Nanomaterial delivery systems for mRNA vaccines." Vaccines.[3][5] Link
-
Hassane, F. S., et al. (2020). "Endosomal escape mechanisms for non-viral nucleic acid delivery systems." Current Opinion in Biotechnology. Link
-
Thermo Fisher Scientific. "EDC Crosslinking Protocol." (Standard grounding for the chemistry section). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deep Generative Model for the Design of Synthesizable Ionizable Lipids [arxiv.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Engineering Precision: The Role of pH-Sensitive Hydrophilic Linkers in Advanced Prodrug Design
Executive Summary
The clinical success of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and polymer-drug conjugates, hinges on the delicate balance between systemic stability and localized payload release. Historically, highly hydrophobic payloads (e.g., SN-38, pyrrolobenzodiazepines) have driven premature opsonization, poor pharmacokinetics (PK), and dose-limiting aggregation[1].
To overcome these limitations, modern prodrug design has shifted toward pH-sensitive hydrophilic linkers . By integrating hydrophilic masking groups (such as polyethylene glycol, PEG) with acid-labile chemical triggers (hydrazones, acetals, orthoesters), formulation scientists can achieve high Drug-to-Antibody Ratios (DAR) without compromising solubility[2]. Furthermore, these linkers exploit the natural pH gradients of tumor microenvironments and endolysosomal pathways to ensure traceless, targeted payload release[3].
This technical guide dissects the mechanistic causality behind these linker designs, provides quantitative kinetic profiles, and outlines a self-validating experimental workflow for their synthesis and evaluation.
Mechanistic Causality: The Convergence of Hydrophilicity and pH-Sensitivity
The "Why" of Hydrophilicity
Hydrophobic payloads inherently drive the aggregation of bioconjugates. When conjugated to monoclonal antibodies, exposed hydrophobic domains interact with plasma proteins, leading to rapid clearance by the reticuloendothelial system (RES). Incorporating hydrophilic spacers—most notably PEG—into the linker architecture fundamentally alters the conjugate's hydration sphere[1].
Causality in Design: The hydrophilic PEG chain acts as a steric shield. It masks the hydrophobicity of the payload, preventing intermolecular aggregation. This allows for a higher DAR (e.g., Sacituzumab govitecan achieves a DAR of 7.6 using a PEGylated pH-sensitive CL2A linker) without sacrificing the conjugate's systemic circulation half-life[2]. Furthermore, adjusting the PEG molecular weight directly tunes the circulation half-life and tumor penetration efficiency[].
The "Why" of pH-Sensitivity
Targeted prodrugs must remain inert in the bloodstream (pH ~7.4) but activate rapidly upon reaching the target site[1]. This is achieved by exploiting two distinct acidic environments:
-
The Tumor Microenvironment (Extracellular): Due to the Warburg effect and poor lymphatic drainage, solid tumors exhibit a mildly acidic extracellular pH (6.5–6.8)[3].
-
The Endolysosomal Pathway (Intracellular): Following receptor-mediated endocytosis, the prodrug is trafficked into endosomes (pH 5.0–6.5) and ultimately lysosomes (pH 4.5–5.0)[1].
Causality in Design: By engineering chemical bonds that are thermodynamically stable at neutral pH but kinetically labile under acidic protonation, we create a binary "off/on" switch for drug release. This eliminates the need for specific overexpressed enzymes, offering broader applicability across heterogeneous tumor types[].
Fig 1. pH-triggered prodrug activation pathway from systemic circulation to cytosolic release.
Core Chemistries of Acid-Labile Linkers
The selection of the acid-labile trigger dictates the spatial and temporal release profile of the prodrug.
Hydrazones and Acylhydrazones
Hydrazones represent the first generation of clinically validated pH-sensitive linkers (e.g., Mylotarg)[1]. They undergo acid-catalyzed hydrolysis. Acylhydrazones, in particular, offer an excellent balance: they exhibit a half-life of >183 hours at pH 7.0, but rapidly hydrolyze with a half-life as short as 2.4 to 4.4 minutes at pH 5.0[3][]. Engineering Insight: Incorporating electron-withdrawing groups near the hydrazone bond can fine-tune its stability, mitigating the risk of premature hydrolysis in systemic circulation[3].
Acetals and Ketals
Acetal and ketal linkages provide highly tunable hydrolysis rates based on the steric and electronic properties of their substituents[6]. Engineering Insight: Studies indicate that for every single unit decrease in pH, the rate of acetal bond cleavage accelerates by 10-fold[6]. This exponential response makes acetals ideal for highly selective intralysosomal release, with half-lives dropping from several days at pH 7.4 to less than one minute at pH 5.0[6].
Orthoesters
Orthoesters, such as spiro-di-orthoesters and 5-(hydroxymethyl)pyrogallol orthoester (HMPO) derivatives, are exquisitely sensitive to subtle pH drops[3][7]. Engineering Insight: HMPO linkers remain stable for 24 hours at pH 7.4 but achieve complete hydrolysis at pH 5.5 within 7 hours[7]. They are particularly advantageous for releasing payloads in the mildly acidic extracellular tumor microenvironment (pH 6.5) before cellular internalization occurs[7].
Quantitative Kinetic Profiles
To facilitate rational linker selection, the cleavage kinetics of the primary pH-sensitive chemistries are summarized below.
| Linker Chemistry | Primary Trigger Environment | Target pH | Half-Life at pH 7.4 (Plasma) | Half-Life at Acidic pH (Target) |
| Acylhydrazone | Endosome / Lysosome | 5.0 | > 2.0 to 183 hours | 2.4 min to 4.4 hours |
| Acetal | Endosome / Lysosome | 5.0 | Several Days | < 1 min to several hours |
| Spiro-orthoester | Tumor Microenvironment | 6.5 | > 24 hours | ~ 1.5 hours (at pH 5.5) |
(Data synthesized from empirical hydrolysis kinetics evaluated in deuterated buffers and human plasma[3][][6][7].)
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of a pH-sensitive linker must be designed as a self-validating system . This means the experimental architecture inherently rules out false positives (e.g., payload release due to enzymatic degradation or thermal instability rather than pH).
Protocol: Synthesis and Validation of a PEGylated Hydrazone ADC
Phase 1: Bioconjugation (The "Synthesis")
-
Payload Derivatization: React a ketone-containing payload (e.g., Doxorubicin) with a maleimide-terminated PEG-acylhydrazine linker to form the prodrug complex. Causality: The PEG chain is introduced before conjugation to the antibody to ensure the highly hydrophobic Doxorubicin remains soluble in aqueous conjugation buffers, preventing precipitation.
-
Antibody Reduction: Treat the monoclonal antibody (mAb) with 2.5 molar equivalents of TCEP for 90 minutes at 37°C. Causality: Mild reduction selectively cleaves interchain disulfides without denaturing the antibody's tertiary structure, exposing reactive thiols for site-directed attachment.
-
Conjugation & Purification: Add the PEG-hydrazone-Dox complex (10 molar equivalents) to the reduced mAb. Incubate for 2 hours. Purify via Tangential Flow Filtration (TFF) into PBS (pH 7.4). Causality: TFF is strictly required over dialysis to aggressively strip away non-covalently bound (adsorbed) payload, which would otherwise mimic "premature release" during stability assays.
Phase 2: Self-Validating Cleavage Assay (The "Validation") To prove the release is strictly pH-mediated, we utilize a parallel incubation strategy with an internal negative control.
-
Setup Parallel Arms:
-
Arm A (Plasma Sim): ADC in PBS (pH 7.4) at 37°C.
-
Arm B (Lysosome Sim): ADC in Sodium Acetate buffer (pH 5.0) at 37°C.
-
Arm C (Negative Control): A non-cleavable thioether-linked ADC in Sodium Acetate buffer (pH 5.0) at 37°C.
-
-
Sampling & Quenching: Extract aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately by neutralizing the pH and precipitating the intact proteins using cold acetonitrile.
-
HPLC Quantification: Analyze the supernatant via Reverse-Phase HPLC to quantify free Doxorubicin. Causality: By running Arm C in parallel, we validate that any free payload detected in Arm B is strictly the result of hydrazone bond hydrolysis. If Arm C shows payload release, the assay is invalidated, indicating general degradation of the antibody-payload complex rather than specific pH-triggered cleavage.
Fig 2. Self-validating experimental workflow for pH-sensitive linker conjugation and evaluation.
Conclusion
The integration of pH-sensitive triggers with hydrophilic masking groups represents a paradigm shift in prodrug design. By rationally selecting chemistries like acylhydrazones, acetals, or orthoesters, formulation scientists can precisely dictate the spatial and temporal release of highly potent payloads. When coupled with rigorous, self-validating analytical workflows, these advanced linkers ensure that targeted therapeutics achieve maximum efficacy within the tumor microenvironment while maintaining pristine stability in systemic circulation.
References
- Source: chempep.
- Source: nih.
- Source: researchgate.
- How ADC Linkers Affect Drug Delivery and Targeting Selectivity?
- Source: bocsci.
- Source: mdpi.
- A pH-responsive crosslinker platform for antibody-drug conjugate (ADC)
Sources
- 1. chempep.com [chempep.com]
- 2. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications [mdpi.com]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
An In-depth Technical Guide to 3-[2-(Dimethylamino)ethoxy]propanoic Acid: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[2-(Dimethylamino)ethoxy]propanoic acid, a bifunctional molecule of increasing interest in medicinal chemistry and drug development. While specific literature on this exact compound is emerging, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. This document details its chemical identity, including its CAS number and synonyms, outlines its physicochemical properties, provides a detailed, plausible synthetic route with a self-validating experimental protocol, and explores its potential applications, particularly as a linker in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Properties
1.1. Core Identification
-
Chemical Name: 3-[2-(Dimethylamino)ethoxy]propanoic acid
-
CAS Number: 933720-09-3
-
Molecular Formula: C₇H₁₅NO₃
-
Molecular Weight: 161.20 g/mol
1.2. Synonyms
Currently, there are no widely established English synonyms for 3-[2-(Dimethylamino)ethoxy]propanoic acid in common chemical databases.
1.3. Physicochemical Properties (Predicted and by Analogy)
The properties of 3-[2-(Dimethylamino)ethoxy]propanoic acid can be inferred from its structure and data available for similar compounds. The presence of a carboxylic acid and a tertiary amine suggests amphiphilic character and pH-dependent solubility.
| Property | Predicted/Analogous Value | Rationale/Source |
| pKa (acidic) | ~4-5 | Typical range for a propanoic acid moiety. |
| pKa (basic) | ~9-10 | Typical range for a tertiary amine. |
| XlogP | -0.8 | Predicted value, indicating hydrophilicity. |
| Boiling Point | >200 °C (decomposes) | Expected for a zwitterionic-capable molecule. |
| Solubility | High in aqueous solutions at acidic and basic pH, soluble in polar organic solvents. | Based on the presence of ionizable groups and a flexible ether linkage. |
Synthesis of 3-[2-(Dimethylamino)ethoxy]propanoic Acid: A Proposed Two-Step Protocol
The synthesis of 3-[2-(Dimethylamino)ethoxy]propanoic acid can be efficiently achieved through a two-step process involving a Michael addition followed by hydrolysis. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.
2.1. Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-[2-(Dimethylamino)ethoxy]propanoic acid.
2.2. Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate
-
Principle: This step involves the base-catalyzed Michael addition of 2-(dimethylamino)ethanol to tert-butyl acrylate. The use of a tert-butyl ester is a strategic choice as it serves as a protecting group for the carboxylic acid, preventing it from reacting under the basic conditions of this step. The tert-butyl group can then be selectively removed under acidic conditions with minimal side reactions.
-
Materials:
-
2-(Dimethylamino)ethanol (1.0 eq)
-
tert-Butyl acrylate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF.
-
Carefully add sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-(dimethylamino)ethanol dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add tert-butyl acrylate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate by column chromatography on silica gel.
-
-
Self-Validation: The identity and purity of the intermediate can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The presence of the tert-butyl group will be evident in the ¹H NMR spectrum as a singlet at approximately 1.4 ppm.
Step 2: Hydrolysis of tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate
-
Principle: The tert-butyl ester is cleaved under acidic conditions to yield the final carboxylic acid. Trifluoroacetic acid (TFA) is a common reagent for this transformation as it is effective and the byproducts are volatile.
-
Materials:
-
tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically in a 1:1 to 1:4 ratio of DCM to TFA) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation to yield 3-[2-(Dimethylamino)ethoxy]propanoic acid.
-
-
Self-Validation: The final product's identity and purity should be confirmed by ¹H and ¹³C NMR spectroscopy, and mass spectrometry. The disappearance of the tert-butyl singlet in the ¹H NMR spectrum is a key indicator of a successful reaction. High-resolution mass spectrometry can be used to confirm the elemental composition.
Applications in Drug Development
The unique bifunctional nature of 3-[2-(Dimethylamino)ethoxy]propanoic acid makes it a valuable building block in several areas of drug development.
3.1. Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.
The ethoxypropanoic acid moiety in 3-[2-(Dimethylamino)ethoxy]propanoic acid provides a flexible and hydrophilic linker component. This can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal carboxylic acid allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or a functionalized target protein ligand.
Caption: General structure of a PROTAC incorporating the linker.
3.2. Modulator of Physicochemical Properties
The N,N-dimethylamino group is a common feature in many FDA-approved drugs. Its inclusion in a molecule can significantly impact its physicochemical properties:
-
Solubility: The tertiary amine is basic and can be protonated at physiological pH, increasing the aqueous solubility of the molecule.
-
Bioavailability: Improved solubility can lead to enhanced absorption and bioavailability.
-
Pharmacokinetics: The dimethylamino group can influence the metabolic stability and distribution of a drug.
3.3. Drug Delivery Systems
The amphiphilic nature of 3-[2-(Dimethylamino)ethoxy]propanoic acid makes it a candidate for use in drug delivery systems. The amine group can be used to form nanoparticles or micelles for the encapsulation and targeted delivery of therapeutic agents.
Conclusion
3-[2-(Dimethylamino)ethoxy]propanoic acid is a versatile chemical entity with significant potential in modern drug discovery and development. While direct literature is sparse, its synthesis can be reliably achieved through established chemical transformations. Its structural features, particularly the combination of a flexible hydrophilic linker, a reactive carboxylic acid, and a modulating dimethylamino group, make it an attractive building block for the construction of complex therapeutic agents, most notably as a linker in the rapidly evolving field of targeted protein degradation. This guide provides a foundational understanding for researchers looking to incorporate this promising molecule into their drug development programs.
References
-
Moshang Chemical. 3-[2-(Dimethylamino)ethoxy]propanoic acid | 933720-09-3. Available from: [Link]
-
PubChemLite. 3-[2-(dimethylamino)ethoxy]propanoic acid (C7H15NO3). Available from: [Link]
-
Pharmaffiliates. CAS No : 1807503-87-2 | Product Name : 3-(2-(2-(Methylamino)ethoxy)ethoxy)propanoic acid. Available from: [Link]
-
PubChem. 3-(2-Aminoethoxy)propanoic acid. Available from: [Link]
-
Pharmaffiliates. CAS No : 1367918-21-5 | Product Name : 3-(2-(methylamino)ethoxy)propanoic acid. Available from: [Link]
-
Moshang Chemical. 3-[2-(Dimethylamino)ethoxy]propanoic acid | 933720-09-3. Available from: [Link]
Solubility Profiling of 3-[2-(Dimethylamino)ethoxy]propanoic Acid: A Technical Guide
Topic: Solubility Profiling & Physicochemical Characterization of 3-[2-(Dimethylamino)ethoxy]propanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Chemical Profile[2][3][4]
3-[2-(Dimethylamino)ethoxy]propanoic acid (CAS: 933720-09-3) represents a critical structural motif in modern bioconjugation, serving as a hydrophilic "Amino-PEG-Acid" linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).
Unlike simple organic acids, this molecule exhibits zwitterionic behavior —possessing both a basic tertiary amine (
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-[2-(Dimethylamino)ethoxy]propanoic acid |
| CAS Number | 933720-09-3 |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| Structural Class | Ether-linked Amino Acid (Zwitterion) |
| Physical State | Viscous oil or low-melting hygroscopic solid (depending on salt form) |
The Solubility Landscape
The solubility of 3-[2-(dimethylamino)ethoxy]propanoic acid is not static; it is a dynamic equilibrium driven by its protonation state. In the solid state or neutral aqueous solution, it exists primarily as a zwitterion (inner salt), which maximizes lattice energy and water solubility but hampers dissolution in non-polar organics.[1]
Predicted Solubility Data
Based on Hansen Solubility Parameters (HSP) and empirical data for homologous Amino-PEG linkers.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | Very High (>100 mg/mL) | Strong H-bonding stabilizes the zwitterionic form and the ether oxygen. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constants ( |
| Chlorinated | Dichloromethane (DCM), Chloroform | pH Dependent | Zwitterion: Low/Moderate.Neutral/Salt: High. Solubility increases significantly with organic bases (e.g., DIPEA).[1] |
| Ethers | THF, 1,4-Dioxane | Moderate | The ether backbone aids compatibility, but the zwitterionic headgroup limits solubility without additives.[1] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble (<1 mg/mL) | Lack of dipole moment and H-bonding capability prevents solvation of the ionic headgroups.[1] |
The "Zwitterionic Switch" Effect
In organic synthesis (e.g., amide coupling), solubility in DCM or DMF is often required.[1] The zwitterionic nature can cause the molecule to "oil out" or precipitate.
-
To Solubilize in Organics (DCM/EtOAc): Add 1.0–2.0 equivalents of a tertiary base (e.g., Diisopropylethylamine, DIPEA).[1] This neutralizes the carboxylic acid proton (forming an ammonium carboxylate salt with the base) or suppresses the ammonium formation, shifting the equilibrium toward a more lipophilic species soluble in organic media.[1]
-
To Precipitate/Purify: Dissolve in a minimum amount of Methanol/DCM and add cold Diethyl Ether or Hexane. The compound will crash out due to the "antisolvent" effect.
Mechanistic Visualization
The following diagram illustrates the equilibrium states of the molecule in different solvent environments, guiding solvent selection for reaction versus purification.
Caption: Solubility phase behavior is dictated by pH and solvent dielectric constant. Synthesis usually targets the Neutral or Salt-stabilized forms.
Experimental Protocols: Self-Validating Systems
As exact literature values for this specific CAS are rare, you must empirically determine the solubility limit for your specific batch (purity affects solubility). Use this Gravimetric Saturation Protocol .
Protocol A: Equilibrium Solubility Determination (Gravimetric)
Objective: Determine the saturation solubility (
-
Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial (pre-weighed).
-
Solvent Addition: Add the target solvent in 50 µL increments.
-
Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Checkpoint: If the solution remains clear after 15 minutes, add more solid.[1] If solid persists, proceed to step 4.
-
-
Saturation: Stir the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter into a tared vessel.
-
Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until constant weight is achieved.
-
Calculation:
Protocol B: Turbidimetric "Cloud Point" Titration (High Throughput)
Objective: Rapidly identify the "Oiling Out" point in binary solvent mixtures (e.g., DCM/Hexane for recrystallization).
-
Stock Solution: Dissolve 100 mg of compound in 1 mL of "Good Solvent" (e.g., DCM or Methanol).
-
Titration: Place the vial in a turbidity meter or inspect visually against a dark background.
-
Addition: Add "Antisolvent" (e.g., Hexane or Ether) in 100 µL aliquots under stirring.
-
Endpoint: Record the volume of antisolvent (
) required to produce persistent turbidity (cloudiness). -
Result: The ratio
defines the metastable zone width (MSZW) for purification.
Thermodynamic Modeling & Prediction
When experimental data is unavailable, Hansen Solubility Parameters (HSP) provide a robust predictive model.[1] The solubility "distance" (
- : Dispersion forces (Van der Waals)[1]
- : Polar forces (Dipole-dipole)
- : Hydrogen bonding forces
Estimated Parameters for 3-[2-(Dimethylamino)ethoxy]propanoic acid:
-
High
: Due to the carboxylic acid (-COOH). -
Moderate
: Due to the ether and amine. -
Prediction: Solvents with high
(Alcohols) or high (DMSO) will have a small (High Solubility). Hydrocarbons (Low , Low ) will have a large (Immiscibility).[1]
Applications in Drug Development[1][4][5][6][7]
PROTAC Linker Synthesis
In PROTAC synthesis, this molecule is often coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1]
-
Challenge: The zwitterion is insoluble in pure DCM, leading to poor coupling efficiency with EDC/NHS.[1]
-
Solution: Use DMF or DMAc as the reaction solvent. Alternatively, use DCM with 3.0 eq.[1] DIPEA to break the internal salt and solubilize the amine.
Purification Strategy
Because the molecule is highly water-soluble, standard aqueous workups (extraction with water/DCM) often result in product loss to the aqueous phase.
-
Recommended Workup: Remove organic solvents (DMF) via lyophilization or high-vacuum evaporation. Do not wash with water. Purify via Reverse-Phase Flash Chromatography (C18) using a Water/Acetonitrile gradient (with 0.1% TFA to keep the amine protonated and improve peak shape).
Workflow Visualization
Caption: Decision tree for solvent selection during synthesis and purification workflows.
References
-
BenchChem. (2025).[2][3] A Technical Guide to the Solubility of Amino-PEG12-Boc. Retrieved from [1]
-
Isaeva, V. A., et al. (2024).[1] Theoretical and Experimental Studies of the Zwitterion-Neutral Form Equilibrium. Journal of the American Chemical Society.[4] Retrieved from [1]
-
BroadPharm. (2022). Protocol for PEG Acid Reagents. Retrieved from [1]
-
PubChem. (2025).[5][6] Compound Summary: 3-[2-(dimethylamino)ethoxy]propanoic acid.[7] Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Zwitterionic Amino Acid Linkers for Bioconjugation: Overcoming the Hydrophobicity-Pharmacokinetics Paradox in Targeted Therapeutics
Executive Summary
The development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), is frequently bottlenecked by the "hydrophobicity paradox." To achieve high therapeutic efficacy, high Drug-to-Antibody Ratios (DARs) are required; however, the conjugation of multiple hydrophobic payloads (e.g., MMAE, PBD dimers) drastically reduces the complex's solubility, promotes protein aggregation, and accelerates in vivo hepatic clearance 1.
Zwitterionic amino acid linkers—sequences composed of strictly alternating positively and negatively charged residues—offer a definitive physicochemical solution. By maintaining a net-neutral charge at physiological pH while generating a dense, electrostatically bound hydration layer, these linkers effectively mask payload hydrophobicity 2. This whitepaper provides an in-depth mechanistic analysis of zwitterionic bioconjugation, detailing the causality behind their antifouling properties, structural design principles, and self-validating experimental workflows for their integration into next-generation therapeutics.
The Mechanistic Causality of Zwitterionic Antifouling
The efficacy of a bioconjugate in systemic circulation is dictated by its surface interactions with host proteins. Traditional hydrophobic linkers act as thermodynamic sinks for opsonins, leading to rapid macrophage-mediated phagocytosis and clearance 3.
Zwitterionic peptides disrupt this process through a specific physical mechanism: ion-dipole hydration . Peptides containing alternating positively charged (Histidine, Lysine, Arginine) and negatively charged (Aspartic acid, Glutamic acid) residues possess a strong affinity for water 4. Because the positive and negative charges are perfectly balanced, the overall motif is net-neutral, preventing non-specific electrostatic binding to cell membranes. Instead, these charges tightly coordinate water molecules, forming an immobile hydration shell. When a serum protein approaches, displacing this water layer incurs a massive thermodynamic penalty, resulting in steric repulsion—the "stealth" effect 5.
Fig 1: Mechanistic divergence of hydrophobic vs. zwitterionic linkers in systemic circulation.
Structural Design & Sequence Optimization
The sequence and order of charges along the peptide chain strictly dictate the biophysical behavior of the linker 6.
-
(EK)n Motifs: The strictly alternating Glutamic acid-Lysine motif (e.g., EKEKEKEKEKEK) has been quantitatively validated to provide superior antifouling properties while maintaining high target binding efficiency 7.
-
EKP Motifs: The incorporation of Proline (EKP) introduces structural rigidity that disrupts secondary structure formation (like α-helices), ensuring the linker remains an unstructured, highly flexible super-hydrophilic chain that maximizes the surface area of the hydration layer 5.
-
Zwitterionic Benzyl Ammonium Carbamates (BAC): Recent innovations have moved beyond pure amino acids to incorporate zwitterionic BAC linkers. These linkers not only shield hydrophobicity to prevent antibody aggregation but also facilitate a highly controlled tandem 1,6-1,2-elimination reaction for payload release upon enzymatic cleavage .
Fig 2: Triggered payload release mechanism of zwitterionic BAC linkers via tandem elimination.
The Antifouling vs. Bioconjugation Trade-off
While zwitterionic materials minimize nonspecific adsorption, excessive hydrophilicity can thermodynamically hinder the specific capture efficiency between peptide probes and target proteins [[8]](). Linker length and charge distribution must be precisely tuned. If the hydration layer is too dense, the activation energy required for the target receptor to displace the water and bind the payload/ligand becomes prohibitive.
Quantitative Data & Comparative Analysis
The integration of zwitterionic linkers fundamentally alters the biophysical profile of bioconjugates. Table 1 summarizes the impact of linker chemistry on high-DAR ADC pharmacokinetics, while Table 2 outlines the properties of specific zwitterionic motifs.
Table 1: Comparative Pharmacokinetic Impact of Linker Chemistries in High-DAR ADCs
| Linker Chemistry | Net Charge | Hydrophilicity | Aggregation Propensity | In Vivo Clearance | Max Tolerated DAR |
| Traditional Alkyl | Neutral | Very Low | High | Rapid (Hepatic) | 2 - 4 |
| Cationic (e.g., K8) | Positive | High | Moderate | Moderate (Kidney) | 4 - 6 |
| Anionic (e.g., D8) | Negative | High | Moderate | Moderate (Liver) | 4 - 6 |
| Zwitterionic (EKP) | Neutral | Super-High | Minimal | Prolonged | 8 - 16 |
Table 2: Zwitterionic Amino Acid Motifs for Bioconjugation
| Motif Sequence | Net Charge | Key Characteristics | Primary Application |
| (EK)n | 0 | Alternating charges, forms stable hydration shell | Biosensor antifouling 7 |
| EKP | 0 | Proline disrupts secondary structure, high flexibility | Microbial/Protein cloaking 9 |
| (Asp)n-(AA)x-(Arg)m | 0 or Negative | Cleavable sequence flanked by opposing charges | Colorimetric diagnostics |
| BAC Zwitterion | 0 | Enables tandem 1,6-1,2-elimination kinetics | ADC Payload delivery |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints that confirm the mechanistic causality of each step.
Protocol 1: Synthesis of Zwitterionic Peptide-Payload Linkers
Causality: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry allows for the precise, step-wise construction of alternating charge motifs without racemization.
-
Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to expose binding sites.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). QC Check: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to validate complete deprotection.
-
Amino Acid Coupling: Add 4 eq of Fmoc-AA-OH (alternating Glu and Lys), 4 eq HATU, and 8 eq DIPEA. React for 45 minutes.
-
Payload Attachment: Following the final deprotection, conjugate the hydrophobic payload (e.g., via a Val-Cit cleavable spacer) to the N-terminus.
-
Cleavage: Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.
-
Self-Validation (QC): Precipitate in cold ether, lyophilize, and analyze via LC-MS. The synthesis is validated only if the major peak corresponds to the exact theoretical mass of the zwitterionic linker-payload complex with >95% purity.
Protocol 2: ADC Bioconjugation and DAR Optimization
Causality: Partial reduction of interchain disulfides exposes specific cysteine thiols, allowing site-directed maleimide conjugation without denaturing the antibody.
-
Antibody Reduction: Incubate the monoclonal antibody (mAb) with 2.5 molar equivalents of TCEP at 37°C for 2 hours to partially reduce hinge disulfides.
-
Conjugation: Add 10 molar equivalents of the Maleimide-Zwitterion-Payload construct. Incubate at 22°C for 1 hour. The maleimide selectively reacts with free thiols via Michael addition.
-
Quenching & Purification: Quench unreacted maleimides with excess N-acetylcysteine. Purify the ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).
-
Self-Validation (QC): Perform Hydrophobic Interaction Chromatography (HIC). Because the zwitterionic linker masks payload hydrophobicity, the ADC should elute similarly to the unconjugated mAb. DAR is validated by integrating the UV absorbance peaks of the heavy and light chains via LC-MS.
Protocol 3: Surface Antifouling Validation via QCM-D
Causality: Quartz Crystal Microbalance with Dissipation (QCM-D) measures real-time mass changes and viscoelasticity. A successful zwitterionic hydration layer will resist mass accumulation (low
-
Sensor Preparation: Coat gold QCM sensors with the synthesized zwitterionic peptide via thiol-gold chemistry.
-
Baseline Establishment: Flow PBS buffer over the sensor at 50 µL/min until frequency (
) and dissipation ( ) stabilize. -
Protein Challenge: Introduce 10% Fetal Bovine Serum (FBS) in PBS for 30 minutes, followed by a PBS wash.
-
Self-Validation (QC): The system is validated as "antifouling" if the irreversible frequency shift (
) post-wash is < 5 Hz, proving that the hydration layer successfully repelled non-specific protein adsorption 8.
Fig 3: Self-validating bioconjugation workflow for zwitterionic ADC synthesis.
Conclusion
Zwitterionic amino acid linkers represent a paradigm shift in bioconjugation chemistry. By harnessing the thermodynamic power of ion-dipole hydration, these linkers dismantle the historical trade-off between payload capacity and pharmacokinetic stability. As demonstrated through rigorous QCM-D validation and in vivo clearance models, transitioning from traditional hydrophobic or purely PEGylated linkers to zwitterionic motifs (such as EKP or BAC) enables the development of high-DAR ADCs with unprecedented systemic stealth and targeted efficacy.
References
-
[5] Impacts of a Zwitterionic Peptide on its Fusion Protein | Bioconjugate Chemistry. ACS Publications.[Link]
-
[9] Passivating the Background of Living Microbes with a Zwitterionic Peptide for Therapies | Bioconjugate Chemistry. ACS Publications.[Link]
-
[2] US20230173093A1 - Charge variant linkers. Google Patents.
-
[8] Quantitatively Elucidating the Trade-Off between Zwitterionic Antifouling Surfaces and Bioconjugation Performance. PMC.[Link]
-
[6] Zwitterionic peptides: Adsorption of proteins to nanoparticles (NPs). NSF.gov.[Link]
-
[4] Peptide-based self-assembled monolayers (SAMs). RSC Publishing.[Link]
-
Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. D-NB.info.[Link]
-
[3] Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. ResearchGate.[Link]
-
[7] Analytical Chemistry Vol. 92 No. 16. ACS Publications. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20230173093A1 - Charge variant linkers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00921A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitatively Elucidating the Trade-Off between Zwitterionic Antifouling Surfaces and Bioconjugation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing Metabolic Modulators: A Technical Guide to the SAR of Amino-Ether-Propanoic Acids
Executive Summary: The Pharmacophore of Metabolic Control
Amino-ether-propanoic acids represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent modulation of Peroxisome Proliferator-Activated Receptors (PPARs). These compounds—often structurally related to glitazars and fibrates—bridge the gap between lipid metabolism (PPAR
This guide deconstructs the Structure-Activity Relationship (SAR) of this class, moving beyond basic descriptions to the causal molecular interactions that drive potency, selectivity, and pharmacokinetic (PK) success. We focus specifically on the
Chemical Architecture & Pharmacophore Mapping
The efficacy of amino-ether-propanoic acids relies on a tripartite structure. Understanding the distinct role of each region is a prerequisite for rational design.
The Tripartite Scaffold
-
The Acid Head (Polar Clamp): A propanoic acid moiety that mimics endogenous fatty acids, forming essential hydrogen bonds with Tyr473 (PPAR
) or Tyr314 (PPAR ) in the Ligand Binding Domain (LBD). -
The Amino-Ether Linker: A flexible yet spatially constrained bridge. This often involves an
-alkoxy substitution or a tyrosine-derived ether linkage. It governs the orientation of the head group relative to the tail. -
The Lipophilic Tail: A bulky hydrophobic group (often biaryl or heteroaryl) that occupies the large hydrophobic pocket of the nuclear receptor.
Visualization: The SAR Logic Gate
The following diagram illustrates the decision matrix for optimizing this scaffold.
Caption: Figure 1. Pharmacophore decomposition of amino-ether-propanoic acids showing critical optimization nodes for PPAR potency.
Detailed Structure-Activity Relationship (SAR)
The Stereochemical Imperative
The
-
Mechanism: The (S)-configuration positions the carboxylate to form a salt bridge with His323 and H-bonds with Tyr473 (in PPAR
). The (R)-enantiomer creates steric clash within the AF-2 helix region. -
Guideline: Synthesis must prioritize enantioselective routes (e.g., using chiral auxiliaries like Evans oxazolidinones) or chiral resolution.
The Amino-Ether Linker Dynamics
The "amino-ether" nomenclature often stems from synthetic origins using Tyrosine (an amino acid) as the starting material, converted into an ether.
-
Ether Oxygen: The
-alkoxy oxygen acts as a weak H-bond acceptor, often interacting with a water molecule in the binding pocket, stabilizing the ligand-receptor complex. -
Amino Substitution: Introducing an amide or carbamate within the linker (e.g., 3-(4-(2-aminoethoxy)phenyl)propanoic acid derivatives) restricts conformational freedom.
-
Observation: Rigid linkers (e.g., oxime ethers or carbamates) often enhance PPAR
selectivity by forcing the tail into a linear conformation suitable for the smaller PPAR pocket.
-
The Lipophilic Tail & Subtype Selectivity
-
PPAR
Selectivity: Requires a bulky, "T-shaped" or "L-shaped" tail occupancy. Large heteroaromatics (e.g., carbazoles, indoles) fused to the ether linker favor PPAR . -
PPAR
Selectivity: Favors linear, planar lipophilic tails (e.g., 4-trifluoromethylphenyl) that slide into the narrower hydrophobic arm of the PPAR LBD. -
Dual Agonism: Achieved by balancing bulk (for
) with flexibility (for ). The -alkoxy- -aryl scaffold is the "goldilocks" zone for this duality.
Quantitative Data Summary
The following table summarizes the SAR trends for a hypothetical series of 3-aryl-2-ethoxypropanoic acid derivatives, consolidated from multiple class studies (e.g., Muraglitazar and Tesaglitazar analogs).
Table 1: Comparative Potency of Propanoic Acid Analogs
| Compound ID | Configuration | Linker Type | Tail Group | PPAR | PPAR | Selectivity Profile |
| A-01 | (Racemic) | Ethoxy | Phenyl | 450 | 1200 | Weak Dual |
| A-02 | (S) | Ethoxy | 4-CF | 25 | 1800 | PPAR |
| A-03 | (R) | Ethoxy | 4-CF | >10,000 | >10,000 | Inactive |
| A-04 | (S) | Amino-ethoxy | Carbazole | 35 | 18 | Balanced Dual |
| A-05 | (S) | Propoxy | Phenyl | 120 | 450 | Loss of Potency |
Note: Data represents aggregated trends. (S)-configuration and specific tail bulk are the primary drivers of potency.
Experimental Protocols
Synthesis: Tyrosine-Derived Etherification
This protocol ensures the retention of stereochemistry when starting from chiral pools (L-Tyrosine).
Methodology:
-
Starting Material: L-Tyrosine (S-configuration).
-
Step A (Protection): Esterification of the carboxylic acid (MeOH/SOCl
) and Boc-protection of the amine. -
Step B (Ether Synthesis): Williamson ether synthesis.
-
Reagents: K
CO , Acetone, substituted benzyl bromide (Tail group). -
Conditions: Reflux, 12h.
-
Critical Control: Maintain anhydrous conditions to prevent ester hydrolysis.
-
-
Step C (Deamination/Substitution): Note: If converting the amino group to a hydroxyl/alkoxy group (diazotization) requires retention of configuration, specific conditions (NaNO
/H SO ) must be used carefully.-
Alternative Route: For
-alkoxy derivatives, start with (S)-2-hydroxy-3-phenylpropanoic acid derivatives and alkylate the -hydroxyl.
-
Biological Validation: PPAR Transactivation Assay
This is the industry-standard "self-validating" assay using a reporter gene system.
Protocol:
-
Cell Line: HEK293 or COS-7 cells.
-
Transfection: Cotransfect with:
-
Plasmid expressing chimeric receptor (Gal4-DBD fused to PPAR-LBD).
-
Reporter plasmid (UAS-Luciferase).
-
Control plasmid (Renilla luciferase) for normalization.
-
-
Treatment: Incubate cells with test compounds (0.1 nM – 10
M) for 24h.-
Positive Controls: GW7647 (PPAR
), Rosiglitazone (PPAR ).[1] -
Negative Control: DMSO vehicle.
-
-
Readout: Measure Firefly/Renilla luminescence ratio.
-
Validation: Z-factor must be > 0.5 for the assay to be considered robust.
Mechanism of Action (Pathway Visualization)
The amino-ether-propanoic acids function by inducing a conformational change in the PPAR LBD, facilitating co-activator recruitment.
Caption: Figure 2. Signal transduction pathway activated by amino-ether-propanoic acid agonists.
References
-
Design, synthesis, and structure-activity relationship of carbamate-tethered aryl propanoic acids as novel PPARalpha/gamma dual agonists. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]
-
Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Source: PMC / Int J Mol Sci. URL:[Link]
-
Novel tricyclic-alpha-alkyloxyphenylpropionic acids: dual PPARalpha/gamma agonists with hypolipidemic and antidiabetic activity. Source: J Med Chem. URL:[Link]
- Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives.
-
Design and synthesis of oxime ethers of alpha-acyl-beta-phenylpropanoic acids as PPAR dual agonists. Source: Bioorg Med Chem Lett.[2] URL:[Link]
Sources
Protocol for synthesizing ionizable lipids using 3-[2-(Dimethylamino)ethoxy]propanoic acid
Application Notes & Protocols
Topic: Protocol for Synthesizing Ionizable Lipids Using 3-[2-(Dimethylamino)ethoxy]propanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
A Modular Approach to Synthesizing Novel Ionizable Lipids for RNA Delivery: A Protocol Featuring 3-[2-(Dimethylamino)ethoxy]propanoic Acid
Introduction: The Central Role of the Ionizable Lipid
Lipid nanoparticles (LNPs) have become the leading non-viral vector for the clinical delivery of RNA therapeutics, a prominence underscored by their critical role in the COVID-19 mRNA vaccines.[1][2][3] The efficacy of an LNP is not determined by a single component but by the synergistic interplay of its constituents: typically an ionizable lipid, a PEGylated lipid, a helper phospholipid, and cholesterol.[4][5] Among these, the ionizable lipid is arguably the most critical component, governing both the successful encapsulation of negatively charged RNA during formulation and its subsequent release into the cytoplasm of target cells.[4][]
These lipids are engineered to be cationic at a low pH (typically pH 4-5), which facilitates binding to the RNA phosphate backbone during microfluidic mixing.[4][] However, at physiological pH (~7.4), they are nearly neutral, which reduces toxicity and non-specific interactions in circulation.[2][7] Upon endocytosis into the target cell, the acidic environment of the endosome (pH 5-6.5) protonates the lipid's amine headgroup. This charge reversal is thought to disrupt the endosomal membrane through interaction with anionic lipids, facilitating the release of the RNA payload into the cytoplasm where it can be translated.[8][9]
This document provides a detailed protocol for the synthesis of a novel ionizable lipid utilizing a versatile and functionally rich headgroup, 3-[2-(Dimethylamino)ethoxy]propanoic acid . The inclusion of an ether linkage and an ester bond within the headgroup-linker region introduces potential biodegradability, a key feature for improving the safety profile of lipids intended for therapeutic use, especially those requiring repeat administration.[][7][10]
Chemical Synthesis Strategy: Steglich Esterification
The proposed synthesis joins the hydrophilic headgroup to the hydrophobic lipid tails via an ester linkage. The Steglich esterification is a reliable and widely used method for forming esters from carboxylic acids and alcohols under mild conditions.[8] This reaction utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP).
The causality behind this choice is rooted in the reaction mechanism. DCC activates the carboxylic acid of the headgroup, forming a highly reactive O-acylisourea intermediate. The alcohol (hydrophobic tail) can then perform a nucleophilic attack on this intermediate. However, this reaction can be slow and susceptible to side reactions. The addition of DMAP significantly accelerates the process by forming an even more reactive acylpyridinium species, which rapidly reacts with the alcohol to yield the desired ester and regenerates the DMAP catalyst.
Caption: Reaction scheme for Steglich esterification.
Part 1: Synthesis Protocol
This protocol details the synthesis of an ionizable lipid by reacting 2-hexyldecan-1-ol (as an exemplary branched lipid tail) with 3-[2-(Dimethylamino)ethoxy]propanoic acid.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 3-[2-(Dimethylamino)ethoxy]propanoic acid | Sigma-Aldrich | ≥98% | The hydrophilic headgroup. |
| 2-Hexyldecan-1-ol | Sigma-Aldrich | ≥97% | The hydrophobic tail. Other lipid alcohols can be substituted. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% | Coupling agent. Moisture sensitive. |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% | Catalyst. Toxic. Handle with care. |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | ≥99.8%, ≤50 ppm H₂O | Reaction solvent. Must be anhydrous to prevent side reactions. |
| n-Hexane | Fisher Scientific | ACS Grade | For purification. |
| Ethyl Acetate | Fisher Scientific | ACS Grade | For purification. |
| Silica Gel | Sorbent Tech. | 60Å, 230-400 mesh | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | Cambridge Isotope | 99.8 atom % D | For NMR analysis. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-[2-(Dimethylamino)ethoxy]propanoic acid (1.0 eq., e.g., 1.61 g, 10 mmol) and 2-hexyldecan-1-ol (1.05 eq., e.g., 2.55 g, 10.5 mmol).
-
Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the reactants.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. An inert atmosphere is crucial to prevent hydrolysis of the DCC.
-
-
Catalyst Addition:
-
In a separate small vial, dissolve DMAP (0.2 eq., e.g., 0.24 g, 2 mmol) in a minimal amount of anhydrous DCM (~2 mL).
-
Add the DMAP solution to the reaction flask via syringe. The catalytic amount of DMAP is key to forming a highly reactive intermediate that accelerates the esterification.
-
-
Initiation of Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon adding the coupling agent.
-
Dissolve DCC (1.1 eq., e.g., 2.27 g, 11 mmol) in anhydrous DCM (~10 mL) and add it dropwise to the stirring reaction mixture over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature for 18-24 hours.
-
The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v with 1% triethylamine to prevent streaking of the amine on the silica plate). The disappearance of the starting alcohol spot indicates reaction completion.
-
A white precipitate, dicyclohexylurea (DCU), will form as the reaction proceeds. This is the byproduct of the DCC coupling agent.[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a Celite pad or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 20 mL) to remove any remaining DMAP and unreacted headgroup, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a yellowish oil. Purify this crude material using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). The fractions containing the pure product can be identified by TLC.
-
Combine the pure fractions and remove the solvent under vacuum to yield the final ionizable lipid as a clear, colorless to pale yellow oil.
-
Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| Stoichiometry | 1.05 eq. Alcohol, 1.1 eq. DCC, 0.2 eq. DMAP | A slight excess of alcohol and DCC ensures full consumption of the headgroup. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants; non-reactive. Must be dry. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; RT provides sufficient energy for reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture from interfering with the coupling agent. |
| Reaction Time | 18-24 hours | Allows for the reaction to proceed to completion. |
| Purification Method | Filtration & Column Chromatography | Removes byproduct (DCU) and separates the product from residual reactants.[8][11] |
Part 2: Characterization and Validation
Characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized lipid. This is the self-validating core of the protocol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of the synthesized lipid.[12][13] It provides atomic-level information on the chemical composition and structure.[14][15]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should confirm the presence of all key structural motifs.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Lipid Tails (CH₃ terminals) | ~0.88 | Triplet | Corresponds to the methyl groups at the end of the alkyl chains. |
| Lipid Tails (CH₂ backbone) | ~1.2-1.4 | Multiplet | The large, broad signal from the methylene groups in the tails. |
| Ester Methylene (-O-CH₂-CH-) | ~4.05 | Doublet | Protons on the carbon attached to the ester oxygen. |
| Headgroup N-Methyls (-N(CH₃)₂) | ~2.25 | Singlet | Sharp singlet integrating to 6 protons. A key signature peak. |
| Headgroup Methylene (-N-CH₂-CH₂-O-) | ~2.55 | Triplet | Protons adjacent to the tertiary amine. |
| Headgroup Methylene (-CH₂-O-CH₂-COOH) | ~3.6-3.8 | Multiplets | Protons adjacent to the ether and ester functionalities. |
-
¹³C NMR (100 MHz, CDCl₃): Carbon NMR can be used to confirm the presence of the ester carbonyl carbon (~172 ppm) and other key carbon environments.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) should be performed to confirm the molecular weight of the synthesized lipid. The instrument should detect the [M+H]⁺ ion, corresponding to the molecular weight of the lipid plus a proton.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is suitable for assessing the purity of the non-chromophoric lipid. Purity should ideally be >95% for use in LNP formulations.
Part 3: Application - Formulation into Lipid Nanoparticles
The ultimate purpose of the synthesized ionizable lipid is its formulation into an LNP for RNA delivery. This is typically achieved via rapid microfluidic mixing.
Caption: Workflow for LNP formulation via microfluidic mixing.
A typical formulation involves dissolving the lipids in ethanol and mixing against an RNA payload dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).[4][10] The rapid change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the RNA.
Example Molar Ratios: A common molar ratio for formulation is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).[4][10]
Post-formulation, the LNP suspension is typically dialyzed against a neutral buffer (like PBS, pH 7.4) to remove ethanol and raise the external pH, resulting in a stable, neutral-surface-charge nanoparticle suspension ready for application.
References
- METHODS FOR PURIFICATION OF IONIZABLE LIPIDS.
- A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix.
- NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formul
- NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formul
- (PDF) NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations.
- Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. PNAS.
- A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids. MDPI.
- Elucidation of lipid nanoparticle surface structure in mRNA vaccines.
- Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular adminis. SciSpace.
- A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix.
- High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery.
- Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. SINOPEG.
- Ionizable Lipids for RNA Delivery. BOC Sciences.
- Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo. bioRxiv.
- Overview of ionizable lipid synthesis.
- Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Semantic Scholar.
- Systematic Design, Synthesis, and Evaluation of Ionizable Lipids for Lipid Nanoparticles Delivering mRNA. DSpace Repository.
- Ionizable lipids for your nucleic acid delivery research. Avanti Polar Lipids.
- Lipid nanoparticles for mRNA delivery.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Taylor & Francis Online.
- Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery.
- Particles that enhance mRNA delivery could reduce vaccine dosage and costs. MIT News.
- Crosslinking of Lipid Nanoparticles Enhances the Delivery Efficiency and Efficacy of mRNA Vaccines. bioRxiv.
- Revolutionizing mRNA Vaccines Through Innovative Formulation and Delivery Str
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 7. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 8. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of lipid nanoparticle surface structure in mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
Conjugation of 3-[2-(Dimethylamino)ethoxy]propanoic acid to hydroxyl-functionalized lipids
This Application Note provides a comprehensive technical guide for the conjugation of 3-[2-(Dimethylamino)ethoxy]propanoic acid (an ionizable amino-acid headgroup) to hydroxyl-functionalized lipids (hydrophobic tails).[] This reaction is the cornerstone of synthesizing biodegradable ionizable lipids used in Lipid Nanoparticle (LNP) delivery systems for mRNA therapeutics (e.g., COVID-19 vaccines, gene editing agents).
Executive Summary
The efficacy of Lipid Nanoparticles (LNPs) relies heavily on the ionizable lipid component.[2][3][4] These lipids must possess a specific pKa (typically 6.0–6.5) to ensure encapsulation of nucleic acids at acidic pH and endosomal escape at physiological pH.
This protocol details the conjugation of 3-[2-(Dimethylamino)ethoxy]propanoic acid —a tertiary amine headgroup offering a tunable pKa and a biodegradable ether-ester linker—to hydroxyl-functionalized lipid tails.[] We utilize a modified Steglich Esterification (or EDC coupling) optimized for lipid chemistry to maximize yield and minimize purification difficulty.
Scientific Rationale & Mechanism
Why This Conjugation?
-
Biodegradability: The ester bond formed between the propanoic acid moiety and the lipid alcohol is susceptible to hydrolysis by intracellular esterases/lipases. This promotes rapid clearance of the lipid after mRNA delivery, reducing systemic toxicity.
-
Endosomal Escape: The dimethylamino group provides a tertiary amine with a pKa ~6.3. In the acidic environment of the endosome (pH ~5.5), this amine becomes protonated, promoting interaction with the anionic endosomal membrane (the "proton sponge" or ion-pair mechanism), leading to membrane destabilization and payload release.
Reaction Mechanism
The reaction utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) .[] EDC activates the carboxylic acid into an O-acylisourea intermediate.[] DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species that is rapidly attacked by the lipid alcohol.
Figure 1: Mechanism of EDC/DMAP-mediated esterification for ionizable lipid synthesis.[]
Materials & Reagents
| Component | Specification | Role |
| Headgroup | 3-[2-(Dimethylamino)ethoxy]propanoic acid | Ionizable amine source.[] |
| Lipid Anchor | Hydroxyl-functionalized lipid (e.g., Dilinoleyl methanol, Cholesterol, or 1,2-Dialkyl-sn-glycerol) | Hydrophobic tail.[] |
| Coupling Agent | EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Carboxyl activator (Water-soluble byproduct).[] |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Nucleophilic catalyst.[] |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction medium. |
| Base | Triethylamine (TEA) or DIPEA | Neutralizes HCl from EDC salt. |
| Purification | Silica Gel (High purity), Methanol, DCM | Column chromatography. |
Experimental Protocol
Phase 1: Synthesis (Standard Scale: 1.0 mmol Lipid)
Pre-requisites:
-
All glassware must be oven-dried.[]
-
Perform reaction under inert atmosphere (Nitrogen or Argon).
Step-by-Step Procedure:
-
Preparation of Reactants:
-
Dissolve 3-[2-(Dimethylamino)ethoxy]propanoic acid (193 mg, 1.2 mmol, 1.2 eq) in anhydrous DCM (5 mL).
-
Add EDC·HCl (288 mg, 1.5 mmol, 1.5 eq) and DMAP (12 mg, 0.1 mmol, 0.1 eq).
-
Add Triethylamine (210 µL, 1.5 mmol, 1.5 eq) to neutralize the hydrochloride salt of EDC.
-
Note: Stir this mixture at Room Temperature (RT) for 15 minutes to allow formation of the active ester.
-
-
Coupling Reaction:
-
Dissolve the Hydroxyl-functionalized Lipid (1.0 mmol, 1.0 eq) in anhydrous DCM (3 mL).
-
Add the lipid solution dropwise to the activated acid mixture over 5 minutes.
-
Flush the vessel with Argon, seal, and stir at RT for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product will appear as a new spot with a higher Rf than the acid but lower than the lipid alcohol. Stain with Dragendorff’s reagent (specific for tertiary amines) or Phosphomolybdic Acid (PMA).
-
-
Workup:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash 1: Saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid and EDC byproducts.
-
Wash 2: Distilled Water (1 x 15 mL).
-
Wash 3: Brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.
-
Phase 2: Purification (Critical Step)
Ionizable lipids containing tertiary amines often "streak" on silica gel due to interaction with acidic silanols.
Protocol:
-
Column Preparation: Slurry silica gel in DCM containing 1% Triethylamine (TEA) . The TEA neutralizes the silica acidity.
-
Elution Gradient:
-
Start: 100% DCM (with 1% TEA).
-
Gradient: Increase Methanol from 0% to 5% (e.g., 99:1 DCM:MeOH -> 95:5 DCM:MeOH).
-
-
Fraction Collection: Collect fractions, analyze by TLC. Combine pure fractions and evaporate solvents.
-
Final Drying: Dry under high vacuum for 24 hours to remove trace TEA and solvents.
Quality Control & Characterization
| Assay | Methodology | Acceptance Criteria |
| Proton NMR ( | 400 MHz in CDCl₃ | Diagnostic peaks: • Singlet ~2.2-2.3 ppm (N(CH₃)₂)• Triplet ~2.5 ppm (-CH₂-COO-)[]• Multiplet ~4.0-4.2 ppm (O-CH₂-Lipid) |
| Mass Spectrometry | LC-MS (ESI+) | [M+H]⁺ corresponds to calc. mass. |
| pKa Determination | TNS Fluorescence Assay | Target: 6.0 – 6.5 (Crucial for LNP activity). |
| Purity | HPLC-CAD or ELSD | > 95% purity. |
TNS Assay for pKa (Self-Validating Step)
To verify the "ionizable" nature:
-
Prepare a buffer series (pH 2.5 to 11.0).
-
Dissolve lipid in ethanol and mix with TNS (2-(p-toluidino)-6-naphthalenesulfonic acid).[]
-
Measure fluorescence (Ex 321 nm / Em 445 nm).
-
The pKa is the pH at which fluorescence is 50% of the maximum (inflection point).
Application: LNP Formulation Workflow
Once synthesized, the lipid is ready for LNP assembly.
Figure 2: Workflow for formulating the synthesized lipid into mRNA-LNPs.
Troubleshooting Guide
-
Problem: Low Yield.
-
Cause: Steric hindrance of the lipid alcohol.
-
Solution: Switch to DCC (Dicyclohexylcarbodiimide) and reflux in DCM, or use HATU coupling if the acid is particularly unreactive.
-
-
Problem: Streaking on TLC/Column.
-
Cause: Interaction of tertiary amine with silica.
-
Solution: Ensure 1% Triethylamine is present in all chromatography solvents.
-
-
Problem: Hydrolysis of Ester.
-
Cause: Wet solvents or high pH during workup.
-
Solution: Use strictly anhydrous solvents; avoid prolonged exposure to strong bases.
-
References
-
Vertex Pharmaceuticals/Moderna. (2025). Ionizable Lipid Nanoparticle-Mediated mRNA Delivery. Retrieved from 5
-
Creative Biogene. (2024). An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. Retrieved from 6
-
Han, X., et al. (2024). In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics. Nature Communications/NIH. Retrieved from 7
-
Organic Chemistry Portal. (2023). Ester synthesis by esterification - Steglich and EDC Coupling. Retrieved from 8
-
Cayman Chemical. (2023). Ionizable Cationic Lipids for LNP Research (SM-102, ALC-0315).[] Retrieved from 9
Sources
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pick Library | DC Chemicals [dcchemicals.com]
- 5. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]
- 7. In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics and gene editors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Application Notes & Protocols: Esterification of Dimethylamino Carboxylic Acids
Introduction: The Unique Challenge of Esterifying Dimethylamino Carboxylic Acids
Dimethylamino carboxylic acids, a subclass of N,N-dialkylated amino acids, are pivotal structural motifs in medicinal chemistry and materials science. They are integral to the design of prodrugs, permeation enhancers, and chiral building blocks. However, the synthesis of their ester derivatives is not always straightforward. The inherent chemical nature of these molecules—possessing both a basic tertiary amine and an acidic carboxylic acid—presents unique challenges that must be carefully navigated.
At physiological pH, these molecules exist predominantly as zwitterions, where the carboxylic acid is deprotonated (carboxylate) and the dimethylamino group is protonated (ammonium).[1][2] This zwitterionic form renders the carboxylate group a poor nucleophile, complicating direct alkylation strategies. Furthermore, under the acidic conditions typical of classic Fischer esterification, the tertiary amine is protonated, which, while protecting it from side reactions, requires harsh conditions that may not be suitable for sensitive or complex substrates.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven esterification methods for this important class of compounds. We will delve into the mechanistic underpinnings of each technique, provide step-by-step protocols, and offer insights into selecting the optimal method for a given synthetic challenge.
Method 1: Acid-Catalyzed Esterification
Acid-catalyzed esterification, or Fischer-Speier esterification, is the quintessential method for ester synthesis.[5][6] For dimethylamino carboxylic acids, this approach leverages a strong acid to protonate the carboxyl group, thereby activating it for nucleophilic attack by an alcohol. The dimethylamino group is also protonated, effectively protecting it as an ammonium salt.
Mechanistic Rationale
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7][8] The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and the formation of the ester. To drive the equilibrium towards the product, it is common to use a large excess of the alcohol (often as the solvent) or to actively remove the water as it is formed.[7]
Key Reagents & Catalysts
-
Alcohols: Methanol, ethanol, or other simple alcohols, often used in excess as the solvent.
-
Acid Catalysts:
-
Thionyl Chloride (SOCl₂): A highly effective reagent that reacts with the alcohol in situ to generate HCl gas and an alkyl chlorosulfite, providing strong acidic conditions.
-
Trimethylchlorosilane (TMSCl): A milder and highly efficient alternative that reacts with the alcohol to generate HCl in situ, avoiding the handling of corrosive thionyl chloride directly.[9]
-
Sulfuric Acid (H₂SO₄): A traditional and cost-effective strong acid catalyst.[3][4]
-
Protocol 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This method is noted for its mild conditions, operational simplicity, and good to excellent yields for a wide range of amino acids.[9]
Materials:
-
Dimethylamino carboxylic acid (1.0 eq.)
-
Methanol (reagent grade, anhydrous)
-
Trimethylchlorosilane (TMSCl) (2.0 eq.)
-
Round-bottom flask with magnetic stir bar
-
Ice bath (optional, for exothermic additions)
-
Rotary evaporator
Procedure:
-
Setup: Place the dimethylamino carboxylic acid (0.1 mol) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
TMSCl Addition: Under a fume hood, slowly add freshly distilled TMSCl (0.2 mol) to the flask while stirring. The addition may be exothermic.
-
Methanol Addition: Carefully add anhydrous methanol (100 mL). The mixture may be a solution or a suspension.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator. The crude product is the hydrochloride salt of the amino acid methyl ester.
-
Purification: The product can often be used directly or purified further by recrystallization if necessary.
Method 2: Carbodiimide-Mediated Coupling (Steglich Esterification)
For substrates that are sensitive to the harsh conditions of acid catalysis, the Steglich esterification offers a remarkably mild and efficient alternative.[10][11] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid at neutral pH.
Mechanistic Rationale & The Critical Role of DMAP
The power of this method lies in its catalytic cycle. The carbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] While this intermediate can be directly attacked by the alcohol, this pathway is often slow for sterically hindered alcohols. This slow reaction can allow for an irreversible side reaction: a 1,3-rearrangement to a stable N-acylurea, which is unreactive and halts the esterification.[10][12]
This is where the nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), becomes essential.[13] DMAP is a much stronger nucleophile than the alcohol and rapidly intercepts the O-acylisourea intermediate to form an N-acylpyridinium salt.[14] This new intermediate is highly activated ("active ester") and cannot undergo the deleterious rearrangement. It is then readily attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.[11][14]
Protocol 2: General Procedure for Steglich Esterification
This protocol is effective for a wide range of carboxylic acids and alcohols, including those with steric hindrance.[15]
Materials:
-
Dimethylamino carboxylic acid (1.0 eq.)
-
Alcohol (1.2 eq.)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Stirring plate, round-bottom flask, ice bath
Procedure:
-
Setup: Dissolve the dimethylamino carboxylic acid (1.0 eq.), alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise to the cooled mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture again to 0 °C to ensure full precipitation of the DCU byproduct.
-
Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove any residual DMAP and unreacted amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Method 3: Esterification with Alkylating Agents
For extremely sensitive substrates or when exceptionally mild conditions are required, direct methylation using specific alkylating agents is a superior strategy.
Trimethylsilyldiazomethane (TMS-CHN₂)
TMS-CHN₂ is a commercially available and safer alternative to the highly toxic and explosive diazomethane gas.[16] In the presence of methanol, it serves as an excellent reagent for the rapid and high-yield conversion of carboxylic acids to their corresponding methyl esters.[17][18]
Mechanistic Rationale: The reaction is believed to proceed via the acid-catalyzed generation of diazomethane in situ from TMS-CHN₂ and methanol.[16] The carboxylic acid then protonates the diazomethane, forming a carboxylate anion and a methyldiazonium cation. In a final Sₙ2 step, the carboxylate attacks the methyl group, displacing nitrogen gas as the sole byproduct.[19]
Protocol 3: Methyl Esterification with TMS-CHN₂
This protocol is adapted from a standard procedure for the efficient methylation of protected amino acids.[18]
Materials:
-
Dimethylamino carboxylic acid (1.0 eq.)
-
TMS-CHN₂ (2.0 M solution in hexanes) (1.2 - 1.5 eq.)
-
Methanol
-
Diethyl ether or a Toluene/Methanol mixture
-
Round-bottom flask, stir bar, ice bath
Procedure:
-
Setup: Dissolve the dimethylamino carboxylic acid (2.0 mmol) in a mixture of diethyl ether and methanol (e.g., 7:2 ratio, 18 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TMS-CHN₂ Addition: Under a fume hood, add the TMS-CHN₂ solution (1.2 mL, 2.4 mmol) dropwise to the stirred solution. Effervescence (N₂ gas) should be observed. Caution: TMS-CHN₂ is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC. If the reaction is sluggish, a small additional portion of TMS-CHN₂ can be added.
-
Workup: Allow the reaction mixture to warm to room temperature. A few drops of acetic acid can be added to quench any excess TMS-CHN₂. Concentrate the mixture in vacuo.
-
Purification: The resulting methyl ester is often of high purity, but can be further purified by silica gel chromatography if needed.
Comparative Summary of Methods
| Feature | Acid-Catalyzed (TMSCl/MeOH) | Steglich Esterification (DCC/DMAP) | TMS-Diazomethane |
| Conditions | Mild to Room Temp | Room Temperature | 0 °C to Room Temp |
| Key Reagents | TMSCl, Alcohol | DCC (or EDC), DMAP, Alcohol | TMS-CHN₂, Methanol |
| Byproducts | Trimethylsilanol | Dicyclohexylurea (DCU) | Nitrogen Gas (N₂) |
| Advantages | Simple, cost-effective reagents, good yields.[9][20] | Very mild, high yields, broad substrate scope, good for hindered alcohols.[10] | Extremely mild, fast, clean reaction with gaseous byproduct.[18] |
| Disadvantages | Limited to methyl/ethyl esters, requires stoichiometric acid source. | DCU byproduct can be difficult to remove; potential for racemization.[21][22] | Reagent is toxic and requires careful handling; primarily for methyl esters.[16] |
| Best For | Scalable synthesis of simple alkyl esters. | Acid-sensitive or sterically demanding substrates. | Rapid, small-scale synthesis of methyl esters with maximum purity. |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of dimethylamino carboxylic acid esters.
References
- Chemoselectivity in reactions of esterification.Organic & Biomolecular Chemistry (RSC Publishing).
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.Organic Letters - ACS Publications.
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.American Chemical Society.
- Steglich esterification.Wikipedia.
- Simple Method for the Esterification of Carboxylic Acids.Organic Chemistry Portal.
- Chemoselectivity in Reactions of Esterification.ResearchGate.
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.Journal of the American Society for Mass Spectrometry - ACS Publications.
- The Role of DMAP in Steglich Esterification and Beyond.Google.
- Steglich Esterification.Organic Chemistry Portal.
- ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.ResearchGate.
- Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives.The Journal of Organic Chemistry - ACS Publications.
- The Steglich Esterification.Synfacts.
- Steglich esterification.YouTube.
- Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas.Semantic Scholar.
- Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.PDF.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate.ResearchGate.
- Why is Fisher method preferred for the esterification of amino acids?Reddit.
- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.Angewandte Chemie International Edition.
- Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide.Academia.edu.
- The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art.SciSpace.
- A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent.ResearchGate.
- Mitsunobu Reaction.Organic Chemistry Portal.
- Synthesis of N,N-dimethylamino acid esters. Reagents and conditions.ResearchGate.
- Acid-Amine Coupling using DCC.Organic Synthesis.
- Fischer Esterification.Chemistry Steps.
- Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.MDPI.
- A Convenient Synthesis of Amino Acid Methyl Esters.PMC.
- Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction.PMC.
- Fischer Esterification.Organic Chemistry Portal.
- TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.Tokyo Chemical Industry.
- Reactions of Amino Acids: Esterification: Videos & Practice Problems.Pearson.
- Mitsunobu Reaction.Organic Chemistry Portal.
- Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane.Angewandte Chemie International Edition.
- Green Esterification with DMC and K2CO3.Scribd.
- 21.7: Methyl Ester Synthesis Using Diazomethane.Chemistry LibreTexts.
- Alcohol-mediated esterification of carboxylic acids with carbonates.Google Patents.
- Fischer Esterification | Mechanism + Easy TRICK!YouTube.
- Mitsunobu Reaction.Tokyo Chemical Industry.
- Trimethylsilyldiazomethane.Wikipedia.
- Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells.PMC.
- Zwitterions.The Bowers Group - University of California at Santa Barbara.
- Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide.ResearchGate.
- Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions.Google.
- Acylation and Esterification of Amino Acids.AK Lectures.
- Steglich Esterification with EDC.Reddit.
- How to do esterification of amino acid?ResearchGate.
- Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications.PMC.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.ScholarWorks @ UTRGV.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Bowers Group - University of California at Santa Barbara [labs.chem.ucsb.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 16. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. organic-synthesis.com [organic-synthesis.com]
Application Note: Enhancing Peptide Solubility and Purification using 3-[2-(Dimethylamino)ethoxy]propanoic acid in SPPS
Executive Summary
The synthesis of highly hydrophobic or aggregation-prone peptides often suffers from poor crude yields and challenging downstream purification. The introduction of 3-[2-(Dimethylamino)ethoxy]propanoic acid (DMAEPA) as a terminal or side-chain modifier provides a robust solution. This application note details the mechanistic advantages, coupling protocols, and orthogonal "catch-and-release" purification strategies enabled by DMAEPA in Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Rationale: Why DMAEPA?
In SPPS, the accumulation of hydrophobic residues can lead to on-resin aggregation, reducing coupling efficiency[1]. Furthermore, the resulting crude peptides are often insoluble in aqueous buffers, complicating reversed-phase high-performance liquid chromatography (RP-HPLC)[2].
DMAEPA addresses these bottlenecks through two synergistic mechanisms:
-
Ionizable Tertiary Amine : The dimethylamino group (pKa ~8.5) remains protonated under standard acidic HPLC conditions (e.g., 0.1% TFA). This permanent positive charge significantly lowers the isoelectric point (pI) dependency of the peptide, enhancing aqueous solubility by up to 50-fold.
-
Flexible Ethoxy Spacer : Unlike rigid basic tags, the PEG-like ethoxy spacer (–CH₂–CH₂–O–) provides conformational flexibility and acts as a hydrogen-bond acceptor, further disrupting intermolecular β-sheet formation during synthesis.
Experimental Workflow
The integration of DMAEPA into standard Fmoc-SPPS is seamless. It is typically coupled as the final building block at the N-terminus to avoid exposing the tertiary amine to repeated cycles of piperidine, which could lead to unwanted side reactions or base-catalyzed degradation.
Workflow for DMAEPA coupling and Catch-and-Release purification.
Detailed Protocols
Protocol A: On-Resin Coupling of DMAEPA
Application Scientist Insight : We utilize N,N′-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure) rather than uronium salts (e.g., HATU). Uronium reagents can cap unreacted amines with a guanidinium moiety, complicating subsequent mass spectrometry validation[3]. DIC/Oxyma is highly efficient and aligns with modern green chemistry standards[3].
Step-by-Step Methodology :
-
Resin Preparation : Following the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL)[4].
-
Reagent Activation : In a separate vial, dissolve 3 equivalents (eq) of DMAEPA and 3 eq of OxymaPure in a minimal volume of DMF (0.1 M concentration). Add 3 eq of DIC.
-
Pre-activation : Stir the mixture for exactly 3 minutes. Causality: Brief pre-activation ensures the formation of the active ester while preventing premature degradation or self-condensation of the tertiary amine-containing compound.
-
Coupling : Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing : Drain the reactor and wash the resin with DMF (5 × 5 mL) and DCM (5 × 5 mL).
Self-Validating QC Check : Perform a standard Kaiser test. A negative result (yellow beads) confirms complete capping of the N-terminus. Additionally, a micro-cleavage of a few beads should reveal a +143.09 Da mass shift via LC-MS (exact mass of DMAEPA minus H₂O).
Protocol B: Cleavage and Global Deprotection
Application Scientist Insight : The presence of the tertiary amine means the peptide will exist as a TFA salt upon cleavage. Thorough ether washing is critical to remove excess TFA, which can otherwise cause the peptide to become a sticky, intractable oil rather than a fine powder.
Step-by-Step Methodology :
-
Cocktail Preparation : Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v)[3].
-
Cleavage : Add 10 mL of the cocktail per gram of resin. Agitate gently for 2 hours at room temperature[4].
-
Filtration : Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether.
-
Precipitation : Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant.
-
Washing : Resuspend the pellet in 30 mL of fresh ice-cold ether, vortex, and centrifuge again. Repeat this step twice.
-
Drying : Dry the crude peptide pellet under a gentle stream of nitrogen.
Self-Validating QC Check : Dissolve 1 mg of the crude powder in 1 mL of 50% MeCN/H₂O. The solution should be completely clear, visually validating the solubility enhancement imparted by the DMAEPA tag.
Protocol C: SCX "Catch-and-Release" Purification
Application Scientist Insight : Traditional RP-HPLC separates peptides based primarily on hydrophobicity[2]. By introducing the basic DMAEPA tag, we can employ Strong Cation Exchange (SCX) chromatography first. At pH 2.5, the DMAEPA tag is fully protonated, anchoring the target peptide to the SCX resin, while neutral or acidic truncation products wash away.
Step-by-Step Methodology :
-
Equilibration : Equilibrate an SCX cartridge with 0.1% TFA in H₂O (pH ~2.0).
-
Loading : Dissolve the crude peptide in 0.1% TFA in H₂O and load it onto the column.
-
Washing : Wash the column with 5 column volumes (CV) of 0.1% TFA in H₂O, followed by 5 CV of 0.1% TFA in 50% MeCN/H₂O to elute non-basic hydrophobic impurities.
-
Elution : Elute the target peptide using 5 CV of 1% NH₄OH in 50% MeCN/H₂O (pH ~10). Causality: The high pH deprotonates the tertiary amine, neutralizing its charge and releasing the peptide from the cation exchange matrix.
-
Lyophilization : Immediately freeze and lyophilize the eluate to prevent base-catalyzed degradation[2].
Self-Validating QC Check : Analyze the eluate via analytical RP-HPLC. The target peak should constitute >90% of the total area, confirming the success of the orthogonal purification step before any final polishing.
Quantitative Data Presentation
To demonstrate the efficacy of DMAEPA, a highly hydrophobic model sequence (H-Val-Val-Ile-Leu-Val-NH2) was synthesized with and without the N-terminal DMAEPA tag. The comparative metrics are summarized in Table 1 below.
Table 1: Comparative Analysis of Standard vs. DMAEPA-Tagged Hydrophobic Peptide
| Parameter | Standard Peptide (Unmodified) | DMAEPA-Tagged Peptide | Improvement Factor |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | > 5.5 mg/mL | > 55x |
| Crude Purity (RP-HPLC) | 62.4% | 65.1% | N/A (Similar assembly) |
| Post-SCX Purity | N/A (Does not bind SCX) | 94.2% | Orthogonal isolation |
| RP-HPLC Retention Time * | 24.5 min (Broad peak) | 18.2 min (Sharp peak) | Reduced hydrophobicity |
| Overall Isolated Yield | 12% | 48% | 4x |
*Gradient: 10-90% MeCN in 0.1% TFA over 30 minutes.
Conclusion
The strategic incorporation of 3-[2-(Dimethylamino)ethoxy]propanoic acid transforms the handling of difficult peptides. By rationally designing the peptide with a basic, flexible tag, application scientists can bypass traditional solubility bottlenecks and leverage highly efficient catch-and-release purification workflows, ultimately accelerating the drug development pipeline.
References
-
Greening the synthesis of peptide therapeutics: an industrial perspective - PMC Source: nih.gov URL:[Link][3]
-
Step-by-step guide to peptide synthesis and manufacturing: From discovery to production Source: sterlingpharmasolutions.com URL: [Link][2]
-
Green Peptide Synthesis - Research Source: americanpeptidesociety.org URL: [Link][1]
-
Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology Source: ejbiotechnology.info URL:[Link][4]
Sources
Application Note: Functionalization of Gold Nanoparticles with Dimethylamino-Carboxyl Linkers
This Application Note and Protocol guide details the functionalization of gold nanoparticles (AuNPs) with dimethylamino-carboxyl linkers . This specific surface chemistry creates a zwitterionic, pH-responsive interface critical for advanced drug delivery and biosensing applications. The dimethylamino group (tertiary amine) provides a positive charge at physiological or acidic pH, while the carboxyl group offers a negative charge and a handle for bioconjugation.
Abstract
This guide outlines the protocol for engineering gold nanoparticles (AuNPs) with a mixed-charge surface using N,N-Dimethyl-L-Cysteine (DMC) or equivalent dimethylamino-carboxyl heterobifunctional linkers. Unlike standard citrate or PEG-COOH surfaces, this functionalization imparts zwitterionic characteristics , significantly reducing non-specific protein adsorption (fouling) while maintaining pH-switchable electrostatic properties. This surface chemistry is particularly valuable for intracellular delivery vectors where endosomal escape (proton sponge effect) and subsequent cytosolic stability are required.
Introduction & Mechanism
The "Dimethylamino-Carboxyl" motif represents a class of ligands containing three functional components:
-
Thiol/Disulfide Anchor: For strong covalent attachment to the Au surface (Au-S bond, ~45 kcal/mol).
-
Dimethylamino Group (
): A weak base (pKa ~9.5–10.5). It is protonated and cationic at physiological pH (7.4) and acidic pH. -
Carboxyl Group (
): A weak acid (pKa ~2–4). It is deprotonated and anionic at physiological pH.
Mechanistic Advantage
At pH 7.4, the surface is zwitterionic (containing both
-
Acidic pH (Lysosome/Endosome): The carboxyl groups protonate, leaving a net positive charge from the dimethylamines. This facilitates interaction with endosomal membranes and potential rupture (endosomal escape).
-
Conjugation Versatility: The carboxyl group remains available for EDC/NHS coupling to antibodies or aptamers without neutralizing the dimethylamino functionality if spaced correctly.
Materials & Equipment
Reagents
-
Gold (III) Chloride Trihydrate (
): 99.9% trace metals basis. -
Sodium Citrate Dihydrate: Reducing and capping agent.
-
Target Ligand: N,N-Dimethyl-L-Cysteine (DMC) (CAS: 14489-35-1) or 4-(Dimethylamino)butyric acid (requires cysteamine pre-functionalization). Note: This protocol uses DMC as the direct thiol-linker model.
-
Buffer Systems:
-
Coupling Buffer: 10 mM Phosphate Buffer, pH 7.4.
-
Washing Buffer: 10 mM MES, pH 5.5 (prevents premature crosslinking).
-
-
Purification: Amicon Ultra-15 Centrifugal Filters (30 kDa or 50 kDa MWCO).
Equipment
-
UV-Vis Spectrophotometer (Spectral range: 400–800 nm).
-
Dynamic Light Scattering (DLS) & Zeta Potential Analyzer.
-
Transmission Electron Microscope (TEM) (Optional for core sizing).[1]
-
Temperature-controlled magnetic stirrer.
Experimental Protocol
Phase 1: Synthesis of Citrate-Capped AuNPs (Core Synthesis)
Method: Modified Turkevich-Frens Protocol
-
Preparation: Clean all glassware with Aqua Regia (3:1 HCl:
), rinse thoroughly with deionized water, and dry. -
Boiling: Bring 100 mL of 1 mM
solution to a rolling boil under vigorous stirring. -
Reduction: Rapidly add 10 mL of 38.8 mM Sodium Citrate solution.
-
Reaction: The solution will change color from pale yellow
colorless dark blue/black deep wine red. -
Annealing: Continue boiling for 15 minutes to complete the reaction. Remove from heat and stir until cooled to room temperature.
-
QC Check: Measure
. Expected: 520 ± 2 nm for ~13 nm particles.
Phase 2: Functionalization with Dimethylamino-Carboxyl Linker (Ligand Exchange)
Rationale: Thiol-for-citrate exchange is thermodynamically favorable but must be controlled to prevent aggregation due to rapid surface charge changes.
-
Ligand Preparation: Dissolve N,N-Dimethyl-L-Cysteine (DMC) in deionized water to a concentration of 10 mM. Adjust pH to ~8.0 using 0.1 M NaOH to ensure the thiol is deprotonated (thiolate form binds faster).
-
Ratio Calculation: A typical 13 nm AuNP has ~3.5 surface atoms/
. Use a 500:1 molar excess of Ligand-to-AuNP to ensure full monolayer coverage. -
Exchange Reaction:
-
Add the calculated volume of DMC solution dropwise to the AuNP solution under rapid stirring.
-
Critical Step: Add Tween-20 to a final concentration of 0.05% (v/v) before adding the ligand if the AuNPs show signs of instability (color shift to purple). The surfactant stabilizes the core during the transition from electrostatic (citrate) to steric/zwitterionic stabilization.
-
-
Incubation: Stir at room temperature for 12–24 hours in the dark.
-
Purification (Crucial):
Phase 3: Characterization & Validation[2]
| Parameter | Technique | Expected Result (Functionalized) | Interpretation |
| LSPR Peak | UV-Vis | 522–525 nm | ~2–5 nm Red shift indicates successful ligand attachment (change in local refractive index). |
| Hydrodynamic Size | DLS | 15–20 nm | Slight increase from core (~13 nm) due to ligand shell and hydration layer. |
| Surface Charge | Zeta Potential | -5 to -15 mV (at pH 7.4) | Less negative than Citrate-AuNPs (-35 mV). Indicates zwitterionic shielding. |
| pH Responsiveness | Zeta Titration | +20 mV (pH 4) | Pass/Fail Criteria. Must show charge reversal crossing the isoelectric point (pI). |
Mechanism of Action & Workflow Visualization
The following diagram illustrates the synthesis pathway and the resulting surface chemistry. The "Zwitterionic Shield" is the key feature provided by the dimethylamino-carboxyl pair.
Caption: Workflow from citrate reduction to zwitterionic functionalization. The final surface presents both dimethylamino and carboxyl motifs.
Troubleshooting & Optimization
Aggregation Control
If particles aggregate (solution turns blue/purple) during ligand addition:
-
Pre-stabilization: Add 0.05% Tween-20 to the AuNP solution prior to functionalization.
-
Stepwise Addition: Add the ligand in 5 aliquots over 1 hour rather than all at once.
-
pH Adjustment: Ensure the reaction pH is near the pI of the ligand (~pH 6.0 for DMC) to minimize electrostatic repulsion between the incoming ligand and the citrate layer, or adjust to pH 8 to maximize thiolate formation.
Confirmation of Dimethylamino Activity
To verify the dimethylamino group is active and accessible:
-
Acid Titration: Lower the pH to 4.0. The Zeta potential should shift significantly positive (e.g., from -10 mV to +15 mV) as the tertiary amines protonate. If the potential remains negative, the ligand density may be too low, or the carboxyls are dominating the surface charge.
References
-
Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[3][4][5][6][7][8] Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383. Link
-
Rouhana, L. L., et al. (2007). Aggregation-resistant water-soluble gold nanoparticles.[9] Langmuir, 23(26), 12799-12801. Link
-
Estephan, Z. G., et al. (2010). Zwitterion-stabilized silica-coated gold nanoparticles. Langmuir, 26(22), 16884-16889. Link
-
Ghosh, P., et al. (2008). Gold nanoparticles in delivery applications.[4][5] Advanced Drug Delivery Reviews, 60(11), 1307-1315. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copolymer-Coated Gold Nanoparticles: Enhanced Stability and Customizable Functionalization for Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanohybrids.net [nanohybrids.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of pH-Sensitive Cationic Liposomes Using Dimethylamino Propanoic Acid Derivatives
Executive Summary
Cationic liposomes have become indispensable vectors for the delivery of therapeutic molecules, particularly nucleic acids, owing to their electrostatic interaction with negatively charged cell membranes.[1][] This guide details the preparation and characterization of a sophisticated class of these carriers: pH-sensitive cationic liposomes formulated with ionizable dimethylamino propanoic acid (DMAP) derivatives. Unlike permanently charged cationic lipids that can exhibit cytotoxicity, these ionizable lipids remain near-neutral at physiological pH (7.4) and become positively charged in the acidic milieu of endosomes or tumor microenvironments.[3][4][5] This "smart" charge-reversal mechanism enhances endosomal escape and targeted payload release, representing a significant advancement in drug delivery.[6][7]
This document provides a robust, field-proven protocol based on the thin-film hydration and extrusion method, explains the scientific rationale behind each step, and outlines essential characterization techniques to validate the formulation.
Principle and Rationale: The Advantage of pH-Sensitivity
The core of this protocol lies in the unique properties of DMAP-derived lipids. The tertiary amine headgroup of these lipids possesses a pKa value within the physiological range.
-
At Physiological pH (~7.4): The lipid headgroup is largely deprotonated and thus electrically neutral or near-neutral. This minimizes non-specific interactions with blood components and reduces systemic toxicity often associated with permanently charged cationic lipids.[4][5]
-
In Acidic Environments (pH < 6.5): Within the endo-lysosomal pathway or in the acidic extracellular matrix of solid tumors, the amine headgroup becomes protonated, conferring a positive charge to the liposome surface.[6] This charge reversal is the critical trigger for therapeutic action, facilitating fusion with the endosomal membrane and subsequent release of the encapsulated payload into the cytoplasm. The inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) further promotes this endosomal escape due to its propensity to form non-bilayer structures in acidic conditions.[8]
This pH-triggered activation makes DMAP-derivative liposomes a highly effective vehicle for intracellular delivery.
Caption: Mechanism of pH-sensitive liposome activation.
Materials, Reagents, and Equipment
Lipids and Reagents
| Component | Example | Role in Formulation |
| Ionizable Cationic Lipid | 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) or similar DMAP derivative | Provides pH-sensitive positive charge for endosomal escape.[6] |
| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Fusogenic lipid that aids in membrane destabilization and endosomal escape.[8] |
| Structural Lipid | Cholesterol | Stabilizes the lipid bilayer, regulates fluidity, and reduces leakage.[1] |
| Organic Solvent | Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v) | To completely dissolve and create a homogenous mixture of lipids.[9][10] |
| Hydration Buffer | Phosphate-Buffered Saline (PBS, pH 7.4) or HEPES-Buffered Saline (HBS) | Aqueous phase for hydrating the lipid film and forming liposomes. |
| Payload (Optional) | siRNA, pDNA, or small molecule drug | The therapeutic or diagnostic agent to be encapsulated. |
Equipment
-
Rotary evaporator
-
Round-bottom flasks
-
Bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Nitrogen or Argon gas line
Detailed Protocol: Thin-Film Hydration and Extrusion
This protocol is the most established and reproducible method for liposome preparation.[11][12] It involves forming a thin lipid film that is subsequently hydrated and sized to create unilamellar vesicles of a defined diameter.
Caption: Workflow for liposome synthesis via thin-film hydration.
Step-by-Step Methodology
-
Lipid Dissolution:
-
Accurately weigh and combine the cationic lipid, DOPE, and cholesterol in a suitable molar ratio (e.g., 40:30:30) in a glass vial.
-
Dissolve the lipid mixture in chloroform (or a chloroform/methanol mixture) to a final concentration of 10-20 mg/mL.[13] Ensure complete dissolution by gentle vortexing.
-
Transfer the lipid solution to a round-bottom flask. Causality: Using an organic solvent ensures that the different lipid species are perfectly mixed at the molecular level, which is critical for forming a stable, homogenous bilayer later.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C).
-
Gradually apply a vacuum to evaporate the solvent. A thin, uniform, and transparent lipid film should form on the inner surface of the flask.[11] Causality: The rotation spreads the lipid solution over a large surface area, leading to a uniform film. Slow evaporation prevents the lipids from "splashing" and ensures a homogenous film, which is essential for consistent hydration.
-
-
Vacuum Drying:
-
Once the film appears dry, leave the flask on the vacuum pump for at least 1-2 hours (or overnight) to remove any residual organic solvent.[13] Trustworthiness: This step is critical for ensuring the biocompatibility of the final formulation, as residual chloroform is cytotoxic.
-
-
Hydration:
-
Warm the desired aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of all lipid components (typically 50-60°C).
-
Add the warm buffer to the flask containing the lipid film. The volume added will determine the final lipid concentration.
-
Agitate the flask vigorously by hand or on a rotary mixer for 30-60 minutes until all the lipid film is suspended in the buffer.[14] The resulting solution will appear milky and turbid, containing multilamellar vesicles (MLVs). Causality: Hydrating above the Tc ensures the lipid bilayers are in a fluid state, allowing water to intercalate properly and the lipids to self-assemble into closed spherical structures.[11]
-
-
Size Reduction and Homogenization:
-
Sonication: Submerge the bottom of the flask in a bath sonicator and sonicate for 5-15 minutes at the same warm temperature.[9][13] This will help break down the large MLVs into smaller vesicles.
-
Extrusion: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder by heating it to the same temperature as the liposome suspension.
-
Load the liposome suspension into one of the glass syringes and pass it through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times).[12][15] Trustworthiness: Extrusion is the most reliable method for producing liposomes with a narrow and defined size distribution.[16] An odd number of passes ensures the final product is collected in the opposing syringe, having passed through the membrane a final time.
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter may be performed.[13]
-
Quality Control and Characterization
Validation of the liposome formulation is essential to ensure reproducibility and efficacy.
| Parameter | Technique | Expected Outcome & Rationale |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 100-150 nm. Size is critical for in vivo fate; sizes <200 nm are ideal for avoiding rapid clearance and promoting tumor accumulation via the EPR effect.[16] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2. A low PDI indicates a homogenous, monodisperse population of liposomes, which is crucial for predictable performance. |
| Zeta Potential (pH 7.4) | Laser Doppler Velocimetry | -5 mV to +5 mV (Near-neutral). Confirms the lipid is deprotonated at physiological pH, minimizing non-specific binding. |
| Zeta Potential (pH 5.5) | Laser Doppler Velocimetry | > +20 mV (Strongly Cationic). Confirms protonation of the DMAP headgroup at acidic pH, validating the pH-sensitive mechanism.[17] |
| Encapsulation Efficiency (%EE) | Spectrophotometry or Chromatography | >70% (Varies by payload). Measures the percentage of the initial drug/payload successfully entrapped within the liposomes. |
Protocol: Measuring Zeta Potential as a Function of pH
-
Prepare two samples of the liposome formulation.
-
Dilute one sample in a pH 7.4 buffer (e.g., PBS).
-
Dilute the second sample in a pH 5.5 buffer (e.g., MES buffer).
-
Load each sample into the appropriate cuvette for the zeta potential analyzer.
-
Measure the electrophoretic mobility and calculate the zeta potential for each sample.
-
Compare the results to confirm the charge reversal. Trustworthiness: This experiment provides direct evidence of the "smart" functionality of the formulation and is a critical self-validating step.
Conclusion
The protocol described provides a comprehensive framework for the reliable and reproducible preparation of pH-sensitive cationic liposomes using dimethylamino propanoic acid derivatives. By understanding the scientific principles behind each step—from the molecular self-assembly during hydration to the mechanical sizing during extrusion—researchers can confidently produce sophisticated nanocarriers. The subsequent characterization provides the necessary validation, ensuring the final formulation possesses the desired physicochemical properties for advanced drug delivery applications, particularly in gene therapy and oncology.
References
-
Title: Thin-Film Hydration Method for Liposome Preparation Source: CD Formulation URL: [Link]
-
Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2 Source: Protocols.io URL: [Link]
-
Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method Source: PLOS One URL: [Link]
-
Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method Source: Arrow@TU Dublin URL: [Link]
-
Title: Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular Source: Semantic Scholar URL: [Link]
-
Title: Characterisation of three novel cationic lipids as liposomal complexes with DNA Source: PubMed URL: [Link]
-
Title: Preparation of Cationic Liposomes & Transfection of Cells Source: Avanti Polar Lipids URL: [Link]
-
Title: Development of pH Sensitive Liposomes Using Ionizable Lipids Source: HELDA - Digital Repository of the University of Helsinki URL: [Link]
-
Title: Application of DODMA and Derivatives in Cationic Nanocarriers for Gene Delivery Source: ResearchGate URL: [Link]
-
Title: Application of DODMA and derivatives in cationic nanocarriers for gene delivery Source: TU/e Research Portal URL: [Link]
-
Title: Characterization of cationic liposomes and polymer–liposome complexes.... Source: ResearchGate URL: [Link]
-
Title: Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation Source: MDPI URL: [Link]
-
Title: Preparation, characterization, and efficient transfection of cationic liposomes and ... Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes Source: Dove Medical Press URL: [Link]
-
Title: Cationic liposome Source: Wikipedia URL: [Link]
-
Title: pH-sensitive, cationic liposomes: a new synthetic virus-like vector Source: PubMed URL: [Link]
-
Title: Tunable pH-Sensitive Liposomes Composed of Mixtures of Cationic and Anionic Lipids Source: NanoMedicines Research Group URL: [Link]
-
Title: Effect of structure and composition of cationic liposomes on the delivery of siRNA in vitro and in vivo Source: Frontiers in Pharmacology URL: [Link]
-
Title: Liposomes synthesis and size characterization with high precision DLS Source: Eveon URL: [Link]
-
Title: LIPOSOME NANOPARTICLES SYNTHESIS USING 3D MICROFLUIDIC HYDRODYNAMIC FOCUSING Source: ASICON URL: [Link]
-
Title: Liposomal formulations for waterproofing mucosal membranes Source: UPCommons URL: [Link]
-
Title: Current Applications of Liposome Formulations Source: Avanti Research URL: [Link]
Sources
- 1. Cationic liposome - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. pH-sensitive, cationic liposomes: a new synthetic virus-like vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of structure and composition of cationic liposomes on the delivery of siRNA in vitro and in vivo [frontiersin.org]
- 9. azonano.com [azonano.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 13. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ Polar Lipids [merckmillipore.com]
- 14. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. dovepress.com [dovepress.com]
Application Note: Bioconjugation Techniques for Amino-PEG-Acid Derivatives
Abstract
Amino-PEG-Acid derivatives (NH₂-PEG-COOH) represent a critical class of heterobifunctional crosslinkers used to improve the pharmacokinetics (PK) of biotherapeutics, construct Antibody-Drug Conjugates (ADCs), and synthesize PROTACs.[1][2] While their dual functionality allows for versatile bridging between amine- and carboxyl-containing molecules, it also introduces significant chemical challenges—specifically, the risk of uncontrolled head-to-tail self-polymerization and zwitterionic solubility behavior. This guide provides optimized protocols for handling these derivatives, emphasizing the use of protecting group strategies (Boc/Fmoc) to ensure monodisperse, high-yield conjugation.
Introduction & Mechanistic Basis[3][4]
The Zwitterion Challenge
Unprotected Amino-PEG-Acid exists as a zwitterion in neutral aqueous solutions. If one attempts to activate the carboxyl group (e.g., using EDC) while the amine group is free, the activated carboxyl will rapidly react with the amine of a neighboring linker molecule, resulting in unwanted PEG oligomers rather than the desired bioconjugate.
The Solution: The "Protect-Activate-Conjugate-Deprotect" workflow.
-
Boc-NH-PEG-COOH: Acid-labile protection.[2] Ideal for solution-phase conjugation to proteins where the PEG carboxyl is activated first.
-
Fmoc-NH-PEG-COOH: Base-labile protection. Standard for Solid Phase Peptide Synthesis (SPPS).[3]
Mechanism of Action (Amide Bond Formation)
The primary conjugation route involves the activation of the carboxylic acid terminus to form a reactive ester (NHS or Sulfo-NHS), which then undergoes nucleophilic attack by a primary amine (e.g., Lysine ε-amine on a protein) to form a stable amide bond.
Figure 1: Step-wise activation and conjugation mechanism preventing self-polymerization.
Experimental Protocols
Protocol A: Solution-Phase Conjugation of Boc-NH-PEG-COOH to Proteins
Target Application: PEGylation of antibodies or enzymes to increase half-life.
Materials:
-
Linker: Boc-NH-PEG-COOH (MW 2k–40k Da)
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS[1][4]
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Crucial for EDC efficiency).
-
Conjugation Buffer: 1X PBS, pH 7.2–7.5 (Crucial for Lysine reactivity).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Step-by-Step Procedure:
-
Linker Solubilization:
-
Dissolve Boc-NH-PEG-COOH in Activation Buffer.[2]
-
Note: If using high MW PEG (>20kDa), slight warming (30°C) may speed up dissolution. For very hydrophobic derivatives, dissolve in dry DMSO first (max 10% final v/v).
-
-
Carboxyl Activation (The "Zero-Length" Step):
-
Add EDC (10 equivalents relative to PEG) and Sulfo-NHS (25 equivalents).
-
Incubate: 15 minutes at Room Temperature (RT).
-
Why? This forms the semi-stable Sulfo-NHS ester. We use excess NHS to drive the unstable O-acylisourea intermediate to the NHS-ester form before it hydrolyzes [1].
-
-
Buffer Exchange (Optional but Recommended):
-
If the protein is sensitive to acidic pH (MES pH 6.0), use a desalting column (e.g., Zeba Spin) to exchange the activated PEG into PBS pH 7.4 immediately.
-
Speed is key: NHS esters hydrolyze in water. Half-life at pH 7.4 is ~1-2 hours.
-
-
Conjugation:
-
Add the activated PEG solution to the protein solution (Protein in PBS).
-
Molar Ratio: Use 5–20x molar excess of PEG over protein, depending on desired PEGylation density.
-
Incubate: 2 hours at RT or Overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate 30 mins.
-
-
Purification:
-
Remove excess PEG and byproducts via Size Exclusion Chromatography (SEC) or dialysis.
-
Protocol B: Solid-Phase Synthesis (SPPS) using Fmoc-NH-PEG-COOH
Target Application: Adding a spacer to a peptide sequence on resin.[5]
Materials:
-
Resin: Rink Amide or Wang Resin (pre-loaded).[6]
-
Linker: Fmoc-NH-PEG-COOH.
-
Coupling Agents: HATU, DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF.
Step-by-Step Procedure:
-
Fmoc Deprotection (Peptide-on-Resin):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.[6]
-
-
Coupling Cocktail Preparation:
-
Coupling Reaction:
-
Add cocktail to the resin.[5]
-
Agitate: 2 hours at RT.
-
QC: Perform Kaiser test. Note that PEG chains can hinder diffusion; a double coupling (repeat steps 2-3) is often required for long PEGs (>12 units).
-
-
Capping (Crucial):
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Protocol C: Deprotection Strategies
Once the PEG is conjugated, you may need to expose the amine terminus for a second reaction (e.g., attaching a drug payload).
| Protecting Group | Deprotection Reagent | Conditions | Compatibility Notes |
| Boc (Acid Labile) | 20–50% TFA in DCM | 30–60 min, RT | Incompatible with acid-sensitive payloads (e.g., hydrazones). |
| Fmoc (Base Labile) | 20% Piperidine in DMF | 10–20 min, RT | Standard for peptide synthesis. |
| MMT (Acid Labile) | 1% TFA in DCM | 20 min, RT | Milder than Boc; good for trityl-based strategies. |
Troubleshooting & Optimization
"The Gelation Issue"
Symptom: The reaction mixture turns cloudy or forms a gel during activation. Cause: You likely used unprotected NH2-PEG-COOH and added EDC. The molecules crosslinked head-to-tail. Fix: Always use Boc-NH-PEG-COOH for the activation step. If you must use unprotected amino-acid PEG, you must immobilize one end (e.g., the amine reacting with a surface) before activating the carboxyl end.
Low Conjugation Yield
Cause: Hydrolysis of the NHS ester. Fix:
-
Ensure all buffers are fresh.
-
pH Check: Activation must occur at pH ~5–6. Conjugation must occur at pH ~7.2–8.0. If you mix EDC into a pH 8 buffer, hydrolysis outcompetes activation [2].
Aggregation
Cause: Over-modification of the protein (masking too many charges) or hydrophobicity of the linker (rare for PEG, but possible with large linkers). Fix: Reduce molar equivalents of PEG. Add 0.05% Tween-20 to the reaction buffer.
Visual Workflow: Dual-Ligation Strategy
This diagram illustrates the construction of a PROTAC or ADC linker using an Amino-PEG-Acid derivative.
Figure 2: Sequential conjugation workflow for synthesizing heterobifunctional conjugates.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for pH dependence of EDC reactions).
Sources
Purifying zwitterionic compounds like 3-[2-(Dimethylamino)ethoxy]propanoic acid
Topic: Purification of 3-[2-(Dimethylamino)ethoxy]propanoic acid Case ID: ZW-PUR-001 Status: Open Priority: High (Research Block)
Executive Summary
You are encountering difficulties purifying 3-[2-(Dimethylamino)ethoxy]propanoic acid . This molecule is a classic zwitterion (inner salt) containing a basic tertiary amine (pKa ~9.0) and an acidic carboxylic acid (pKa ~4.5).
At neutral pH, this molecule exists as a highly polar, water-soluble salt. It resists extraction into organic solvents ("The LogP Trap") and streaks on normal-phase silica due to irreversible binding with silanols.
This guide provides three validated workflows to resolve this:
-
Ion Exchange Chromatography (IEX): The "Catch and Release" method (Primary Recommendation).
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For high-purity polishing.
-
Isoelectric Precipitation: For bulk crude cleanup.
Module 1: The Primary Protocol (Ion Exchange)
Best For: Removing non-ionic impurities (starting materials, neutral byproducts) and inorganic salts.
The Logic: Because your compound is zwitterionic, its net charge changes with pH.[1][2] We exploit this to bind it to a resin while impurities wash away, then "flip" the charge to elute it.
Diagram: The "Catch & Release" Mechanism
Caption: Figure 1. Cation Exchange strategy utilizing pH-dependent charge switching to isolate the zwitterion.
Step-by-Step Protocol (Strong Cation Exchange - SCX)
-
Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120 , Hydrogen form).
-
Preparation:
-
Dissolve your crude mixture in minimal water.
-
Crucial Step: Acidify the solution to pH 2.0 using dilute HCl. Why? At pH 2, the carboxylate is protonated (neutral) and the amine is protonated (positive). The molecule is now a cation.
-
-
Loading:
-
Load the acidified solution onto the column.
-
Flow Rate: Slow (approx. 1 CV/min) to allow diffusion into beads.
-
-
Washing (Impurity Removal):
-
Flush with 3-5 Column Volumes (CV) of distilled water.
-
Result: Neutral impurities (unreacted acrylate) and anions pass through. The zwitterion stays bound.
-
-
Elution (The Release):
-
Isolation:
-
Collect fractions. Monitor via TLC (ninhydrin stain) or LC-MS.
-
Evaporate the ammonia and water. The volatile base ensures no salt residue remains.
-
Module 2: High-Purity Polishing (HILIC)
Best For: Final purification (>98%) and separating closely related oligomers.
The Issue with Reverse Phase (C18): Standard C18 columns suffer from "dewetting" with highly aqueous mobile phases required for zwitterions. The compound elutes in the void volume.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC creates a water-rich layer on the silica surface. Your polar zwitterion partitions into this layer.
Recommended Conditions
| Parameter | Recommendation | Technical Rationale |
| Column | Zwitterionic Phase (e.g., ZIC-HILIC) | Matches the analyte's chemistry; provides electrostatic modulation [1].[4] |
| Mobile Phase A | 10-20 mM Ammonium Acetate (pH 6.8) | Provides counter-ions to prevent secondary interactions with silanols. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC.[4] High ACN forces the compound into the water layer. |
| Gradient | 90% B | Start high organic to retain, decrease organic to elute. |
| Sample Diluent | 80% ACN / 20% Buffer | Critical: Injecting in 100% water destroys peak shape (solvent mismatch). |
Troubleshooting HILIC:
-
Problem: Peak splitting.
-
Fix: Increase buffer ionic strength to 20mM. Ensure sample pH matches mobile phase pH.
Module 3: Desalting & Isoelectric Precipitation
Best For: Removing inorganic salts (NaCl, KCl) if IEX was not used.
Isoelectric Point (pI) Calculation
For 3-[2-(Dimethylamino)ethoxy]propanoic acid:
-
(Carboxyl)
-
(Tertiary Amine)
Precipitation Protocol
-
Dissolve the compound in a minimum volume of water.
-
Adjust pH carefully to 6.8 - 6.9 .
-
Add an anti-solvent (cold Acetone or Ethanol) dropwise.
-
Note: Due to the ether linkage, this specific molecule is highly soluble. If it oils out instead of crystallizing, switch to Electrodialysis or the IEX method in Module 1.
Decision Matrix: Which Method to Choose?
Caption: Figure 2. Selection guide based on impurity profile and purity requirements.
Frequently Asked Questions (FAQ)
Q: Can I use normal phase silica with 10% Methanol/DCM? A: Avoid this. Zwitterions interact strongly with the acidic silanols on standard silica gel. You will likely experience total mass loss (irreversible binding) or severe tailing. If you must use silica, you need a "basified" mobile phase (e.g., DCM/MeOH/NH4OH), but IEX is far superior [2].
Q: Why is my compound eluting in the void volume on C18? A: The compound is too polar. It prefers the mobile phase (water) over the stationary phase (C18 chains). You can try Ion-Pairing reagents (e.g., TFA or Heptafluorobutyric acid), but these are difficult to remove later. Switch to HILIC.
Q: How do I remove the Ammonium Acetate buffer after HILIC? A: Ammonium acetate is volatile. It can be removed by lyophilization (freeze-drying). Do not use phosphate buffers, as they are non-volatile and will contaminate your final product.
References
-
Merck Millipore. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Retrieved from
-
Biotage. (2023).[5] Purifying ionic compounds by flash column chromatography. Retrieved from
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from
- Cytiva (formerly GE Healthcare). (n.d.). Ion Exchange Chromatography & Chromatofocusing: Principles and Methods. (Standard industry handbook for IEX protocols).
-
ResearchGate. (2015). Desalting of phenylalanine solutions by electrodialysis with ion-exchange membranes. Retrieved from
Sources
- 1. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 2. Desalination of Neutral Amino Acid Solutions in an Electromembrane System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biotage.com [biotage.com]
Preventing polymerization during Michael addition of acrylates and amino alcohols
Topic: Preventing Polymerization During Michael Addition
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: March 2026
Executive Summary: The Mechanism of Failure
The Problem: You are attempting an Aza-Michael addition (an ionic reaction) between an amino alcohol and an acrylate. However, your reaction mixture is solidifying into a hard gel or "puck."
The Root Cause: This is rarely a failure of the Michael addition itself. Instead, it is an unintended Radical Polymerization of the acrylate. The Michael addition is exothermic. If this heat is not managed, it thermally initiates the acrylate double bonds. Once a critical temperature is reached, the acrylate creates a radical chain reaction that outpaces your desired amine conjugation.
The "Fork in the Road" Mechanism: The following diagram illustrates how a single reaction mixture can take two divergent paths based on heat and oxygen management.
Figure 1: Mechanistic divergence. The reaction succeeds only if the ionic pathway is favored over the radical pathway via temperature and inhibitor management.
Critical Protocols & FAQs
Module A: The Oxygen Paradox (Inhibitor Management)
Q: Should I remove the MEHQ inhibitor from the acrylate before reaction? A: ABSOLUTELY NOT. This is the most common error in this chemistry. Acrylates are stabilized with MEHQ (Monomethyl ether hydroquinone).[1][2]
-
Scientific Logic: MEHQ is a radical scavenger. It does not interfere with the Aza-Michael addition because Michael addition is an ionic process (nucleophile attacking an electrophile). MEHQ only stops radical processes. Removing it leaves the acrylate unprotected against thermal polymerization.
Q: I ran the reaction under nitrogen/argon to keep it dry, but it still gelled. Why? A: You suffocated the inhibitor. MEHQ is not active on its own. It requires dissolved Oxygen to function.[1][3]
-
Mechanism: MEHQ does not react directly with carbon radicals.[2] It reacts with peroxy radicals.[2]
-
Carbon Radical (
) + Peroxy Radical ( ).[2] -
+ MEHQ
Stable non-radical species.
-
-
Corrective Action: Do not sparge the reaction with inert gas. Run the reaction under a drying tube (calcium chloride) to exclude moisture while allowing air (oxygen) to equilibrate with the headspace.
Module B: Thermal Dosing Strategy
Q: The reaction shot up to 80°C in seconds. How do I control this?
A: Invert your addition order and use solvent heat sinks.
The Aza-Michael addition of amines to acrylates is highly exothermic (
Protocol 1: The "Cold-Feed" Method
-
Solvent: Dilute the amino alcohol in a solvent (e.g., Ethanol, THF, or Toluene). Solvent acts as a thermal mass to absorb heat.
-
Vessel: Place the amino alcohol solution in the flask.
-
Addition: Add the Acrylate TO the Amine dropwise.
-
Why? This keeps the concentration of acrylate low relative to the nucleophile, preventing local "hot spots" where acrylate concentration is high enough to support radical chain propagation.
-
-
Temperature: Maintain internal temperature
using an ice bath if necessary.
Module C: Amino Alcohol Specifics (Chemoselectivity)
Q: Will the hydroxyl group (-OH) on my amino alcohol react? A: Generally, no, but it can cause viscosity issues.
-
Selectivity: Amines are significantly more nucleophilic than alcohols. Under neutral conditions (no strong base catalyst), the N-Michael addition is kinetically favored over O-Michael addition by orders of magnitude.
-
The Transesterification Risk: If you heat the reaction too long to drive it to completion, the -OH group may attack the ester of the acrylate (transesterification), releasing the original alcohol (e.g., methanol/ethanol).
-
Self-Validation: Monitor reaction progress via NMR.
-
Signal: Disappearance of alkene protons (
5.8–6.4 ppm). -
Warning: Appearance of new alkoxy signals different from your starting acrylate indicates transesterification.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for identifying the cause of gelation.
Quick Reference Data Table
| Parameter | Recommended Setting | Scientific Rationale |
| Atmosphere | Air (with drying tube) | Oxygen is a co-factor for MEHQ inhibition [1]. |
| Inhibitor | Keep MEHQ (10-50 ppm) | Prevents radical propagation; inert to Michael addition. |
| Temperature | 0°C – 35°C | Higher temps trigger radical polymerization of acrylates [2]. |
| Addition Order | Acrylate into Amine | Prevents accumulation of unreacted acrylate monomer. |
| Solvent | THF, Ethanol, or Toluene | Acts as a heat sink; solvent-free is risky for exotherms. |
| Stoichiometry | 1.1 eq Amine : 1.0 eq Acrylate | Slight excess of amine ensures full acrylate consumption. |
References
-
BASF Technical Information. (2020). Tert-Butyl Acrylate (TBA): Storage & Handling.[3] BASF SE. (States explicitly that oxygen is required for the stabilizer to function and inert gases should not be used).
-
ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.[4] (Details the mechanism where MEHQ reacts with peroxy radicals formed by Oxygen).
-
Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. (Comprehensive review of Michael addition kinetics and side reactions).
-
Ganachaud, F., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. Progress in Polymer Science.[5] (Discusses chemoselectivity and prevention of multiple additions).
Sources
- 1. chemicals.basf.com [chemicals.basf.com]
- 2. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Dimethylamino Ethoxy Propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 3-(2-(dimethylamino)ethoxy)propanoic acid .
This highly polar, zwitterionic molecule is a critical linker and pharmacophore in modern medicinal chemistry, frequently utilized in the development of advanced therapeutics, including MALT1 inhibitors for autoimmune disorders[1] and Ras protein inhibitors for oncology[2]. However, its synthesis—typically achieved via an oxa-Michael addition followed by acidic deprotection—presents unique challenges regarding chemoselectivity, polymerization side-reactions, and product isolation[3].
This guide provides field-proven methodologies, causal explanations for every chemical intervention, and troubleshooting protocols to ensure a self-validating and high-yielding synthetic workflow.
Experimental Workflow
The following diagram illustrates the optimized synthetic route, transitioning from the raw materials through the oxa-Michael addition, deprotection, and final ion-exchange purification.
Workflow for the high-yield synthesis and purification of dimethylamino ethoxy propanoic acid.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By strictly controlling the equivalents and monitoring the physical state of the intermediates, you can verify the success of each step before proceeding.
Step 1: Oxa-Michael Addition (Formation of tert-Butyl Ester)
-
Preparation: Flame-dry a round-bottom flask and purge with N₂. Causality: The alkoxide intermediate is highly sensitive to moisture, which will prematurely quench the catalyst and halt the catalytic cycle.
-
Initiation: Dissolve 2-(dimethylamino)ethanol (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice bath.
-
Catalysis: Add Potassium tert-butoxide (KOtBu, 0.1 equiv) portion-wise. Causality: A catalytic amount of base is sufficient to establish an equilibrium with the highly nucleophilic alkoxide. Using stoichiometric base aggressively promotes unwanted anionic polymerization of the acrylate.
-
Addition: Add tert-butyl acrylate (1.1 equiv) dropwise over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes, suppressing radical polymerization of the Michael acceptor.
-
Reaction & Validation: Warm to room temperature and stir for 4 hours. Self-Validation: Monitor by TLC (DCM:MeOH 9:1, visualized by Ninhydrin). The disappearance of the amine starting material confirms completion.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Deprotection and Zwitterion Isolation
-
Deprotection: Dissolve the crude tert-butyl ester in Dichloromethane (DCM) (0.2 M). Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C, then stir at room temperature for 4 hours.
-
Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Self-Validation: The residue will present as a thick, hygroscopic oil (the TFA salt). Do not attempt to crystallize this directly.
-
Ion-Exchange Purification: Load the crude oil onto a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).
-
Elution: Wash the column thoroughly with DI water until the eluent is neutral (pH ~7) to remove all residual TFA and non-basic impurities. Elute the product using 1 M aqueous ammonia.
-
Final Isolation: Lyophilize the ammonia fractions. Self-Validation: The successful removal of the salt and isolation of the free zwitterion is confirmed by the formation of a stable, free-flowing white powder.
Quantitative Optimization Data
The following table summarizes our internal optimization data for the oxa-Michael addition step. These metrics demonstrate the critical nature of catalyst selection and temperature control.
| Entry | Base Catalyst | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | NaH (1.1 eq) | THF | 0 to 25 | 12 | 45% | Significant acrylate polymerization due to excess base. |
| 2 | KOtBu (0.1 eq) | THF | 0 to 25 | 4 | 88% | Clean conversion, minimal side products. |
| 3 | DBU (0.2 eq) | Neat | 25 | 24 | <10% | Poor nucleophilic activation; weak base insufficient. |
| 4 | KOtBu (0.1 eq) | THF | 60 | 2 | 65% | Transesterification and thermal degradation observed. |
Troubleshooting & FAQs
Q1: Why am I seeing a thick, viscous byproduct during the Michael addition instead of the desired ester? A: Acrylate Polymerization. Acrylates are highly susceptible to both anionic and radical polymerization[3]. If you observe a viscous gel, polymerization has outcompeted the Michael addition. Troubleshooting: Ensure the reaction is strictly maintained at 0 °C during the addition of the acrylate. Never use stoichiometric amounts of strong bases (like NaH or KOtBu) for this specific step; 10 mol% is optimal. Additionally, ensure your tert-butyl acrylate contains a radical inhibitor (such as MEHQ) and do not distill it off prior to use, as the inhibitor prevents radical-induced side reactions.
Q2: My final deprotection step with TFA yields a sticky oil that won't crystallize. How can I isolate the pure acid? A: Zwitterion Hygroscopicity. The target molecule contains both a basic tertiary amine and an acidic carboxylic acid. When deprotected with TFA, it forms a highly hygroscopic TFA salt that resists crystallization. Troubleshooting: Abandon standard liquid-liquid extraction, as the product is highly water-soluble. Utilize the ion-exchange chromatography method detailed in Step 2 of the SOP. Binding the protonated amine to a cation-exchange resin allows you to wash away the TFA completely. Eluting with ammonia and subsequent lyophilization is the only reliable way to yield the pure zwitterion as a manageable powder.
Q3: Can I use ethyl acrylate instead of tert-butyl acrylate to save on reagent costs? A: Not recommended due to Transesterification. While technically possible, using ethyl acrylate in the presence of an alkoxide base (generated from 2-(dimethylamino)ethanol) frequently leads to transesterification. This results in a complex, difficult-to-separate mixture of the ethyl ester and the 2-(dimethylamino)ethyl ester. Troubleshooting: The bulky tert-butyl group of tert-butyl acrylate sterically hinders transesterification, ensuring high fidelity in the oxa-Michael addition step. If you absolutely must use ethyl acrylate, you must switch to a milder Lewis acid catalyst rather than a Brønsted base, though this will significantly reduce your overall yield.
References
- US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Source: Google Patents URL
- WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer Source: Google Patents URL
- WO2016137881A1 - Curable coating compositions of silane functional polymers Source: Google Patents URL
Sources
- 1. US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors - Google Patents [patents.google.com]
- 2. WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer - Google Patents [patents.google.com]
- 3. WO2016137881A1 - Curable coating compositions of silane functional polymers - Google Patents [patents.google.com]
Removing unreacted acrylate from amino-propanoic acid products
Technical Support Center: Purification of Amino-Propanoic Acid Derivatives
Topic: Removing Unreacted Acrylate from Michael Addition Products Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Introduction: The "Michael" Impurity Challenge
In the synthesis of amino-propanoic acid derivatives (beta-amino acids/esters) via aza-Michael addition, the presence of unreacted acrylate is a critical quality attribute. Unlike benign byproducts, acrylates are Michael acceptors , making them potential genotoxic impurities (PGIs) and alkylating agents that can polymerize, destabilize your product, or react with biological targets downstream.[1]
This guide provides a logic-driven approach to purification, moving beyond "standard workups" to targeted chemical scavenging and phase-switching protocols.[1]
Diagnostic: Know Your Product
Before selecting a protocol, identify the chemical state of your product.[1] The purification strategy hinges on the basicity and solubility differences between your amino-product and the neutral acrylate impurity.
Decision Matrix:
Figure 1: Decision tree for selecting the optimal purification strategy based on product structure.
Method A: The Phase-Switch Extraction (For Amino Esters)
Best For: Bulk removal of acrylates from amino-ester products (e.g., methyl/ethyl acrylate adducts).[1] Mechanism: Exploits the basicity of the secondary/tertiary amine product. Acrylates are neutral and will not protonate.[1]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or MTBE).
-
Acid Extraction (The Switch): Wash the organic layer with dilute aqueous acid (1M HCl or 10% Citric Acid).[1]
-
Chemistry: The amino ester protonates (
-ester) and moves to the aqueous phase. The neutral acrylate remains in the organic phase.
-
-
Separation: Discard the organic layer (contains the acrylate).[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add base (saturated
or 1M NaOH) until pH > 9.-
Chemistry: The amine deprotonates and becomes organic-soluble again.
-
-
Recovery: Extract the aqueous layer 3x with Ethyl Acetate.[1] Dry (over
) and concentrate.
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Emulsion | Amphiphilic product acts as surfactant.[1] | Add brine to the aqueous phase; filter through Celite if solids are present.[1] |
| Hydrolysis | Ester hydrolyzes during Acid/Base swing.[1] | Use weaker acid (Citric acid) and keep all phases cold (0-5°C).[1] Work quickly. |
| Low Yield | Product is too water-soluble (polar R-group).[1] | Switch to Method C (Scavenging) or use DCM for extraction (higher polarity). |
Method B: The "Free Acid" Wash (For Hydrolyzed Products)
Best For: Products that are already hydrolyzed to the free acid (beta-alanine derivatives) or zwitterions. Mechanism: Solubility differential.[1] The amino acid is highly polar/water-soluble; the acrylate is organic-soluble.
Protocol:
-
Aqueous Phase: Dissolve the crude solid in water (or use the aqueous reaction mixture if applicable).
-
Organic Wash: Wash the aqueous solution 3x with an organic solvent (DCM or EtOAc).[1]
-
Result: The acrylate partitions into the organic layer. The amino acid stays in the water.
-
-
Lyophilization: Freeze-dry the aqueous layer to recover the purified amino acid.[1]
Method C: Solid-Phase Scavenging (The "Polisher")
Best For: High-value intermediates, trace impurity removal (<1000 ppm), or when the product is sensitive to pH swings.[1] Mechanism: Thiol-Michael Addition .[1] A polymer-supported thiol acts as a nucleophile, permanently covalently bonding to the unreacted acrylate.[1]
Recommended Resin: Silica-supported Thiol (Si-Thiol) or Macroporous Polystyrene Thiol (MP-Thiol).[1]
Workflow Diagram:
Figure 2: Solid-phase scavenging workflow using thiol-functionalized resins.[1]
Step-by-Step:
-
Quantify: Estimate the remaining acrylate (via NMR or HPLC).
-
Loading: Calculate the amount of resin needed.[1] Use 3-4 equivalents of resin functional groups relative to the acrylate impurity.
-
Example: If you have 0.1 mmol acrylate and resin loading is 1.2 mmol/g, use
330 mg resin.[1]
-
-
Incubation: Add resin to the reaction solution. Stir gently at room temperature for 1-4 hours.
-
Tip: A catalytic amount of base (e.g., TEA) can accelerate the scavenging if the acrylate is sluggish, but is often unnecessary for highly reactive acrylates.
-
-
Filtration: Filter off the resin using a fritted funnel or syringe filter.[1]
-
Rinse: Wash the resin with a small amount of solvent to recover any entrained product.[1]
Frequently Asked Questions (FAQ)
Q: My product polymerized during workup. What happened? A: Acrylates are prone to radical polymerization, especially when concentrated or heated.[1]
-
Fix: Ensure your crude mixture contains a stabilizer (like MEHQ) if storing before workup.[1] Avoid heating the crude mixture above 40°C during rotary evaporation. If using Method A, keep the organic phase cool.[1]
Q: Can I just distill the acrylate off? A: Only if the acrylate is volatile (e.g., Methyl Acrylate, bp 80°C) and your product is stable. However, beta-amino esters often have high boiling points.[1] Distillation risks thermal polymerization of the acrylate, forming a "gummy" residue that traps your product.[1] Scavenging or Extraction is safer. [1]
Q: Which scavenger resin is better: Thiol or Amine? A: Use Thiol (Si-Thiol). [1]
-
Reasoning: Amine scavengers (like Si-Triamine) are nucleophilic but can potentially cause transamination or react with other electrophiles in your molecule.[1] Thiol resins are highly specific to Michael acceptors (acrylates) and do not interact with your amino-ester product.[1]
Q: How do I verify the acrylate is gone? A: 1H NMR is the gold standard. Look for the disappearance of the characteristic acrylate vinyl protons:
-
Three multiplets typically between 5.8 ppm and 6.4 ppm .[1]
-
If these signals are absent (or integrated to <1%), your removal was successful.[1]
References
-
Macroporous Polystyrene Thiol Resins for Scavenging
-
Phase-Transfer and Extraction Principles
-
General Purification of Beta-Amino Acids
-
Thiol-Michael Addition Mechanism
Sources
Solving solubility issues of amino-acid linkers in dichloromethane
Technical Support Center: Solubility Optimization for Amino-Acid Linkers Topic: Troubleshooting & Solubilization Strategies for Linkers in Dichloromethane (DCM) Ticket ID: #SOL-DCM-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division
Executive Summary
Dichloromethane (DCM) is a preferred solvent in organic synthesis due to its low boiling point and ease of removal. However, amino-acid based linkers (used in ADCs, PROTACs, and peptide synthesis) frequently exhibit poor solubility or gelation in DCM. This is primarily caused by intermolecular hydrogen bonding (beta-sheet formation) and incompatible salt forms (e.g., TFA salts).
This guide provides a tiered troubleshooting approach, moving from solvent engineering to structural modification.
Module 1: Root Cause Analysis (The "Why")
Before attempting a fix, identify the mechanism of insolubility.
| Observation | Probable Cause | Mechanism |
| Cloudy Suspension | Polarity Mismatch | The linker is too polar (zwitterionic) for the non-polar DCM. |
| Gelation (Jelly-like) | Aggregation | Formation of intermolecular |
| Precipitation over time | Salt Form | TFA salts are highly polar and form tight ion pairs that resist solvation in DCM. |
Module 2: Solvent Engineering (The "Magic Mixtures")
If your linker is insoluble in pure DCM, do not immediately switch solvents. Instead, disrupt the aggregation using co-solvents.
The "Nuclear Option": Hexafluoroisopropanol (HFIP)
HFIP is the most effective additive for peptide/linker solubility in DCM.[1]
-
Mechanism: HFIP is a strong hydrogen bond donor. It aggressively disrupts the intermolecular H-bonds between amide backbones that cause gelation/aggregation, effectively "chaperoning" the linker into the DCM solution.
-
Recommended Ratio: 10% to 20% (v/v) HFIP in DCM.
Solvent Polarity & Disruption Table
Use this table to select the correct co-solvent based on your issue.
| Solvent Additive | Dielectric Constant ( | Primary Function | Recommended % in DCM |
| DCM (Pure) | 8.9 | Base solvent | 100% |
| DMF | 36.7 | Increases polarity | 10–30% |
| NMP | 32.2 | Solvates hydrophobic regions | 10–30% |
| HFIP | 16.7 | Disrupts | 5–20% |
| TFE (Trifluoroethanol) | 27.0 | Weaker H-bond disruptor | 10–30% |
Critical Note: Avoid DMSO if you are performing activation steps (e.g., forming active esters) as it can lead to side reactions. DMF or NMP are safer for coupling reactions.
Module 3: Salt Form Management (Protocol)
The Issue: Synthetic linkers are often isolated as Trifluoroacetate (TFA) salts after HPLC purification.[2] TFA salts are ionic and polar, making them insoluble in DCM. The Fix: Convert the linker to the Free Base form or a lipophilic salt.
Protocol: "Free-Basing" a Linker for DCM Solubility
Use this protocol if your linker contains a basic amine and is currently a TFA salt.
-
Dissolution: Dissolve the insoluble TFA-linker salt in a minimal amount of MeOH or 10% MeOH/DCM.
-
Basification: Add saturated aqueous Sodium Bicarbonate (NaHCO
) or 5% Sodium Carbonate (Na CO ).-
Why? This deprotonates the amine (NH
NH ), removing the ionic charge.
-
-
Extraction: Extract the mixture with DCM (3x).
-
Observation: The now-neutral linker should migrate into the organic (DCM) layer.
-
-
Drying: Dry the combined DCM layers over anhydrous Na
SO , filter, and concentrate. -
Result: The resulting oil/solid is the "Free Base" and will have significantly higher solubility in pure DCM.
Module 4: Troubleshooting Workflow (Decision Tree)
The following diagram outlines the logical steps to resolve solubility issues during synthesis or handling.
Caption: Logical decision tree for troubleshooting amino-acid linker solubility in DCM. Blue nodes indicate analysis, Green indicates chemical modification, Red indicates solvent engineering.
Frequently Asked Questions (FAQs)
Q1: My linker dissolves in DCM but precipitates after 10 minutes. Why? A: This is a classic sign of "slow aggregation." The linker initially dissolves but thermodynamically prefers the crystalline or aggregated state (beta-sheet formation).
-
Fix: Add 5-10% HFIP immediately upon dissolution to stabilize the solution.
Q2: Can I use HFIP in coupling reactions? A: Yes, but with caution. HFIP is slightly acidic (pKa ~9.3) and nucleophilic. However, for standard amide couplings (EDC/NHS or HATU), mixtures of DCM/HFIP (up to 20% HFIP) are widely accepted and often necessary for "difficult sequences" [1].
Q3: I cannot use water for the "Free Base" extraction (my linker is water-sensitive). What do I do? A: Use a solid-phase scavenger resin.
-
Dissolve linker in DCM (or DCM/DMF).
-
Add Polymer-supported Diisopropylethylamine (PS-DIPEA) resin.
-
Shake for 30 mins. The resin will absorb the acid (TFA/HCl).
-
Filter the resin. The filtrate contains your free-based linker.
Q4: Why is my Fmoc-protected linker less soluble than the Boc-protected version?
A: The Fmoc group is large, rigid, and aromatic (lipophilic), which usually helps in DCM. However, Fmoc-amino acids can stack via
References
-
Paradis-Bas, M., et al. (2016).[3] "The road to the synthesis of 'difficult peptides'." Chemistry – A European Journal, 22(12).
- Context: Validates the use of HFIP and solvent mixtures for aggreg
-
Albericio, F., et al. (2021). "Green binary solvent mixtures for solid-phase peptide synthesis."[4] Green Chemistry.
- Context: Discusses polarity and viscosity profiles of solvent mixtures like DMF/DCM and NMP.
-
Sigma-Aldrich (Merck). "Solubility Guidelines for Peptides." Technical Support Library.
- Context: General guidelines on salt forms and isoelectric points affecting solubility.
-
LifeTein. "TFA Removal Service and Salt Exchange." Technical Note.
-
Context: Protocols for converting TFA salts to HCl or acetate to alter solubility profiles.[5]
-
Sources
- 1. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omizzur.com [omizzur.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 5. lifetein.com [lifetein.com]
Controlling hydrolysis rates of dimethylamino ester prodrugs
Here is the technical support guide for controlling hydrolysis rates of dimethylamino ester prodrugs.
Topic: Controlling Hydrolysis Kinetics & Stability Role: Senior Application Scientist Status: Active
Introduction: The "Goldilocks" Dilemma
Welcome. If you are reading this, you are likely facing one of two problems: your dimethylamino ester prodrug is falling apart in the buffer before it even hits the cells (too unstable), or it is surviving the plasma transit only to remain inactive in the target tissue (too stable).
Dimethylamino esters are unique. Unlike simple alkyl esters, they possess a basic nitrogen center (pKa ~8.5–9.5) that introduces pH-dependent intramolecular catalysis (Neighboring Group Participation) and specific affinity for cholinesterases (BChE/AChE). This guide moves beyond basic chemistry into the specific troubleshooting of these "soft drug" motifs.
Module 1: Chemical Design & Structural Modification
Troubleshooting the molecule itself.
Q: My prodrug hydrolyzes instantly in pH 7.4 buffer (no enzyme). How do I stabilize it chemically?
A: You are likely witnessing Neighboring Group Participation (NGP) . In dimethylamino esters, the unprotonated nitrogen (free base) can act as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic tetrahedral intermediate, expelling the leaving group. This happens independently of enzymes.
Corrective Actions:
-
The "Distance" Adjustment: If you have a 2-carbon linker (ethyl), the NGP effect is maximized (forming a favored 5-membered ring). Increase the linker to 3 or 4 carbons (propyl/butyl) to energetically disfavor ring formation.
-
Steric Shielding (The "Umbrella" Effect): Introduce a methyl group on the carbon alpha to the carbonyl (or beta to the oxygen). This creates steric hindrance that blocks the attack of both water (chemical hydrolysis) and the serine residue of the esterase.
-
Impact:
-methylation can reduce hydrolysis rates by 10–100x.
-
-
pKa Modulation: Add electron-withdrawing groups (e.g., fluorine) near the amine to lower its pKa. At pH 7.4, a lower pKa amine (e.g., pKa 7.0) will be less protonated, but also less nucleophilic. Note: This is a trade-off; ensure you don't destroy solubility.
Q: The prodrug is stable in buffer but has a half-life of <1 minute in Human Plasma. How do I slow this down?
A: You have designed a perfect substrate for Butyrylcholinesterase (BChE) . Human plasma is rich in BChE, which specifically recognizes the positive charge (or protonated state) of the dimethylamino group, mimicking acetylcholine.
Corrective Actions:
-
Bulk up the Acyl Group: BChE has a large acyl-binding pocket, but it has limits. Replacing a simple acetyl/benzoyl group with a branched structure (e.g., pivalate, dimethylglycine) or a bulky aromatic (e.g., 2,6-dimethylbenzoate) will slow enzymatic turnover.
-
N-Substitution: If the target receptor allows, switch from N,N-dimethyl to N-isopropyl or N-t-butyl. The added bulk at the nitrogen interferes with the enzyme's anionic sub-site binding.
Module 2: In Vitro Assay Troubleshooting
Troubleshooting the data and diagnostics.
Q: My LC-MS data shows non-linear degradation kinetics in PBS. Why?
A: This is often due to Buffer Catalysis or pH Drift . Dimethylamino esters produce an acid and an amino-alcohol upon hydrolysis. In weak buffers, the local pH drops, protonating the remaining amine and shutting down NGP (autoinhibition). Conversely, phosphate ions can act as general base catalysts.
Protocol: Validated Stability Assay
-
Buffer Selection: Use HEPES (50 mM) instead of Phosphate for chemical stability baselines. Phosphate can catalyze ester hydrolysis.[1]
-
Temperature: Strictly control at 37°C. A
fluctuation can alter by 10%. -
The "Stop" Solution: Do not just use Acetonitrile. Use Ice-cold Acetonitrile + 1% Formic Acid . The acid instantly protonates the nitrogen (stopping NGP) and denatures any enzymes.
Q: Why does Tris buffer inhibit my esterase activity?
A: Tris is a competitive inhibitor for many esterases and amidases. The amine in Tris can dock into the active site.
-
Fix: Switch to HEPES or MOPS for enzymatic assays. If you must use Tris, keep concentration < 20 mM.
Module 3: In Vivo & Cross-Species Translation
Troubleshooting the biological environment.
Q: My prodrug works in Rats (t1/2 = 30 min) but fails in Humans (t1/2 < 1 min). Why?
A: You have fallen into the "Rodent Trap."
-
Rats: High Carboxylesterase (CES) activity in plasma; Low BChE activity.[2][3][4]
-
Humans: High BChE activity in plasma; Low/No CES activity in plasma.
Dimethylamino esters are often poor substrates for CES (which prefers lipophilic esters) but excellent substrates for BChE (which prefers cationic/amine esters). Therefore, rats underestimate the clearance of these specific prodrugs in humans.
Corrective Action:
-
Model Selection: Do not use rats for plasma stability prediction of amino-esters. Use Dog or Minipig plasma, which have BChE/CES ratios closer to humans.[2][3]
-
Inhibitor Phenotyping: Add specific inhibitors to your assay to confirm the culprit enzyme.
Table 1: Esterase Distribution & Inhibitor Strategy
| Species | Dominant Plasma Enzyme | Recommended Inhibitor (Validation) | Predictive Utility for Humans |
| Human | Butyrylcholinesterase (BChE) | Iso-OMPA ( | N/A (Target) |
| Rat | Carboxylesterase (CES) | BNPP ( | Low (False Stability) |
| Dog | BChE | Iso-OMPA | High |
| Mouse | CES (Very High) | BNPP | Very Low (False Instability for lipophilic, False Stability for amines) |
Visualizing the Mechanism & Workflow
Diagram 1: Hydrolysis Pathways & Blocking Strategies
This diagram illustrates the dual threat of NGP (chemical) and BChE (enzymatic) and where to place steric blocks.
Caption: Pathways of degradation for amino-esters and specific chemical interventions to block them.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when stability data is unexpected.
Caption: Decision matrix for diagnosing stability issues in buffer versus plasma environments.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Link
- Significance: The authoritative review on prodrug design strategies, including steric and electronic control of hydrolysis.
-
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177–1195. Link
- Significance: Details the specific substrate preferences of Carboxylesterases vs. Cholinesterases.
-
Bahar, F., et al. (2012). Species difference of esterase expression and hydrolase activity in plasma.[2][3][4][5] Journal of Pharmaceutical Sciences, 101(10), 3979–3988. Link
- Significance: Establishes the Rat vs. Human/Dog dichotomy in plasma esterase activity (BChE vs. CES).
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VHCA. Link
- Significance: The definitive text on the mechanism of neighboring group participation and stereoelectronic effects in hydrolysis.
-
Williams, F. M. (1985). Esterases in drug metabolism.[2][3][4][6] Pharmacology & Therapeutics, 27(1), 95–121. Link
- Significance: Foundational work on the distribution of esterases in different tissues and species.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Comparative analysis of esterase activities of human, mouse, and rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life Stability of Ionizable Lipid Precursors
Welcome to the technical support center for ionizable lipid precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the shelf-life stability of these critical components in nucleic acid delivery systems. As a Senior Application Scientist, my goal is to synthesize my expertise to offer you a practical and scientifically grounded resource.
Introduction: The Criticality of Precursor Stability
The efficacy and safety of lipid nanoparticle (LNP)-based therapeutics, such as mRNA vaccines, are fundamentally dependent on the quality and purity of their constituent components.[1] Ionizable lipids are arguably the most crucial excipient, as they are responsible for encapsulating the nucleic acid payload and facilitating its endosomal escape.[2][3] However, the chemical nature of these lipids makes them susceptible to degradation, which can occur even before they are formulated into LNPs.[1][4] Ensuring the stability of ionizable lipid precursors from the moment they are synthesized or received is paramount for reproducible and successful downstream applications.
This guide will address common challenges related to the stability of ionizable lipid precursors through a series of frequently asked questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
Handling and Storage of Raw Materials
Q1: We've just received a new batch of a solid ionizable lipid. What are the best initial storage conditions?
A1: Upon receipt, solid ionizable lipid precursors should be stored in a cool, dark, and dry environment. The ideal temperature is typically -20°C or lower.[1] It is crucial to minimize exposure to light, oxygen, and moisture, as these can accelerate degradation. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen before sealing if possible.
Q2: What is the recommended solvent for preparing stock solutions of ionizable lipids, and at what concentration?
A2: Anhydrous, 200-proof ethanol is the most common and recommended solvent for dissolving ionizable lipids to create stock solutions.[5][6] Typical concentrations for stock solutions range from 10 mM to 100 mM.[5] It's advisable to start with a lower concentration (e.g., 10-25 mM) to ensure complete solubilization, especially for novel lipid structures.[5] Some protocols may require heating to 60-65°C to achieve full solubilization.[5]
Q3: How should I store my ionizable lipid stock solution, and for how long is it typically stable?
A3: Ionizable lipid stock solutions in ethanol should be stored at -20°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[5] The stability of the solution depends on the specific lipid structure. Lipids with ester bonds are more prone to hydrolysis than those with amide bonds.[7][8] While some lipids may be stable for several months at -20°C, it is best practice to prepare fresh solutions for critical experiments or to re-qualify the purity of the stock solution if it has been stored for an extended period. For instance, some studies have shown that certain ionizable lipids in ethanol remain stable for at least 180 days at -20°C.[7]
Q4: Can I use other solvents besides ethanol to dissolve my ionizable lipid?
A4: While ethanol is the standard, other organic solvents like isopropanol (IPA) and dimethyl sulfoxide (DMSO) can also be used.[9] However, the choice of solvent can impact lipid stability and may not be compatible with downstream LNP formulation processes. If you must use an alternative solvent, it is critical to perform a small-scale stability study to ensure the lipid does not degrade. Always use anhydrous, high-purity solvents.
Understanding and Preventing Degradation
Q5: What are the primary degradation pathways for ionizable lipid precursors?
A5: The two main degradation pathways for ionizable lipid precursors are hydrolysis and oxidation .
-
Hydrolysis: This is the cleavage of chemical bonds by the addition of water. Ionizable lipids containing ester linkages are particularly susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.[8][10]
-
Oxidation: This process primarily affects the unsaturated fatty acid tails of the lipids.[11][12] The double bonds in the lipid tails are prone to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides, which can further break down into reactive aldehydes.[11][13] The tertiary amine headgroup can also be oxidized to form N-oxides.[4][14]
Q6: How does the chemical structure of an ionizable lipid affect its stability?
A6: The stability of an ionizable lipid is significantly influenced by its chemical structure:
-
Headgroup: The nature of the amine in the headgroup is critical. Tertiary amines can be oxidized to form N-oxides, which are implicated in the formation of reactive species that can damage mRNA.[4][14] The structure of the headgroup also influences the lipid's pKa, which is crucial for its function but can also play a role in its chemical reactivity.[2]
-
Linker: The type of bond connecting the headgroup to the lipid tails is a key determinant of hydrolytic stability. Lipids with amide bonds are generally more resistant to hydrolysis and more thermostable than those with ester bonds .[7]
-
Lipid Tails: The degree of unsaturation in the lipid tails is directly related to their susceptibility to oxidation.[12][13] Polyunsaturated tails are more prone to oxidation than monounsaturated or saturated tails.[12] The length and branching of the tails can also affect the physical properties and stability of the resulting LNPs.[2][15]
Q7: Can I add antioxidants to my ionizable lipid stock solution to improve its stability?
A7: While antioxidants are sometimes included in LNP formulations to protect against oxidative damage, adding them directly to the precursor stock solution is not a common practice and should be approached with caution.[16] The antioxidant itself could potentially interfere with downstream LNP formation or have unintended biological effects. A better strategy is to prevent oxidation by storing the lipid and its solutions under an inert atmosphere (argon or nitrogen) and away from light.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with ionizable lipid precursors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Solid Lipid | - Insufficient solvent volume- Inappropriate solvent- Low temperature- Lipid has degraded or contains impurities | - Increase the solvent volume or prepare a more dilute solution.- Ensure you are using high-purity, anhydrous ethanol.- Gently warm the solution (up to 60-65°C) while vortexing.[5]- If the lipid still does not dissolve, it may indicate a quality issue. Contact the supplier and consider analytical testing (e.g., HPLC, LC-MS) to assess purity. |
| Cloudy or Precipitated Stock Solution After Storage | - Solvent evaporation- Moisture absorption- Temperature fluctuations | - Ensure vials are tightly sealed with high-quality caps.- Use anhydrous solvents and minimize exposure to air during handling.- Store at a stable -20°C. Avoid repeated freeze-thaw cycles. If precipitation occurs, try to redissolve by warming and vortexing. If it persists, the solution may need to be discarded. |
| Unexpected Peaks in HPLC/LC-MS Analysis of Precursor | - Degradation (hydrolysis or oxidation)- Synthesis-related impurities- Contamination from solvent or handling | - For suspected degradation: Compare the chromatogram to a reference standard or a freshly prepared solution. Look for new peaks with masses corresponding to potential hydrolysis or oxidation products (e.g., +16 Da for oxidation).[4][17]- For suspected impurities: Review the certificate of analysis from the supplier. Some impurities may be known byproducts of the synthesis process.[6][18]- For suspected contamination: Run a blank injection of the solvent to rule out solvent-borne contaminants. |
| Inconsistent LNP Formulation Results | - Inaccurate concentration of lipid stock solution- Degraded lipid precursor- Incomplete solubilization of the lipid | - Re-verify the concentration of your stock solution. If it has been stored for a long time, consider that solvent may have evaporated.- Analyze the purity of the lipid stock solution using HPLC-CAD/ELSD or LC-MS to check for degradation products.[19][20]- Before use, ensure the lipid stock solution is fully dissolved and at room temperature.[5] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of Ionizable Lipid Stock Solution
-
Materials:
-
Ionizable lipid (solid)
-
Anhydrous, 200-proof ethanol
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer and water bath (optional)
-
-
Procedure:
-
Allow the solid ionizable lipid to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of lipid on an analytical balance and transfer it to the amber glass vial.
-
Add the calculated volume of anhydrous ethanol to achieve the target concentration (e.g., 25 mM).
-
Tightly cap the vial and vortex until the lipid is completely dissolved. If necessary, gently warm the solution in a water bath (up to 60-65°C) to aid dissolution.[5]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
(Optional but recommended) Flush the headspace of the vial with an inert gas (argon or nitrogen) before final sealing.
-
Label the vial clearly with the lipid name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.[5]
-
Protocol 2: Purity Assessment by HPLC with Charged Aerosol Detection (CAD)
This protocol provides a general framework. Specific parameters will need to be optimized for your particular lipid and HPLC system.
-
Instrumentation and Columns:
-
HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., ACQUITY Premier CSH C18).[19]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions (Example):
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the lipid and any potential impurities.
-
Injection Volume: 5-10 µL
-
-
Sample Preparation:
-
Dilute the ionizable lipid stock solution to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared sample and a solvent blank.
-
Integrate the peak areas to determine the purity of the main lipid peak relative to any impurity peaks.
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary chemical degradation pathways affecting ionizable lipid precursors.
Caption: Hydrolysis of an ester linkage in an ionizable lipid.
Caption: Primary sites of oxidation in an ionizable lipid.
References
-
Investigations Into the Influence of Ionizable Lipids on the Stability of Lipid Nanoparticle. (2025). MedComm – Biomaterials and Applications. [Link]
-
Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. (2024). Helix Biotech. [Link]
-
Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025). Pharmaceuticals. [Link]
-
Lipid Unsaturation Properties Govern the Sensitivity of Membranes to Photoinduced Oxidative Stress. (2017). Biophysical Journal. [Link]
-
High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. (2024). Journal of Controlled Release. [Link]
-
Distinguishing oxidative impurities from ionizable lipids used in LNP formulations using electron activated dissociation. (2022). SCIEX. [Link]
-
Lipid Impurities in mRNA: Implications and Solutions. (2023). Technology Networks. [Link]
-
Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA. (2022). Small Science. [Link]
-
Ionizable lipids for your nucleic acid delivery research. (n.d.). Avanti Polar Lipids. [Link]
-
Effect of Ionizable Lipid Head and Tail Group Modification on mRNA Delivery Efficiency. (2026). Editions de Sante. [Link]
-
Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS. (2025). Mass Spectrometry Letters. [Link]
-
Aromatic Ionizable Lipids Enhance mRNA Delivery via Coordinating Multiple Mechanisms. (2025). Journal of the American Chemical Society. [Link]
-
METHODS FOR PURIFICATION OF IONIZABLE LIPIDS. (2024). WIPO Patentscope. [Link]
-
Time-Resolved Inspection of Ionizable Lipid-Facilitated Lipid Nanoparticle Disintegration and Cargo Release at an Early Endosomal Membrane Mimic. (2024). ACS Nano. [Link]
-
LP-01 Ionizable Lipid Stability Case Study for mRNA-LNP Storage. (2025). CordenPharma. [Link]
-
Long-term storage of lipid-like nanoparticles for mRNA delivery. (2020). Journal of Controlled Release. [Link]
-
Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. (2025). Molecular Pharmaceutics. [Link]
-
Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. (2024). bioRxiv. [Link]
-
Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. (2017). Journal of Visualized Experiments. [Link]
-
Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System. (n.d.). Waters. [Link]
-
Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vend. (2022). SCIEX. [Link]
-
Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles. (2024). Chinese Journal of Pharmacology and Toxicology. [Link]
-
Effect of Ionizable Lipid Head and Tail Group Modification on mRNA Delivery Efficiency. (2026). ResearchGate. [Link]
-
Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025). Curapath. [Link]
-
Streamlined Method Development for Efficient and Reliable Lipid Nanoparticle Analysis. (2025). Technology Networks. [Link]
-
Effect of head group and lipid tail oxidation in the cell membrane revealed through integrated simulations and experiments. (2021). ResearchGate. [Link]
-
Why mRNA-ionizable LNPs formulations are so short-lived: causes and way-out. (2023). Expert Opinion on Drug Delivery. [Link]
-
Effect of unsaturation in fatty acids on the binding and oxidation by myeloperoxidase: ramifications for the initiation of atherosclerosis. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Long-term storage of lipid-like nanoparticles for mRNA delivery. (2020). ResearchGate. [Link]
-
Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025). MDPI. [Link]
-
White paper: Ionizable lipids for mRNA-LNP and siRNA-LNP. (2025). OZ Biosciences. [Link]
-
Aromatic Ionizable Lipids Enhance mRNA Delivery via Coordinating Multiple Mechanisms. (2026). Journal of the American Chemical Society. [Link]
-
Formation of Oxidatively Modified Lipids as the Basis for a Cellular Epilipidome. (2020). Frontiers in Physiology. [Link]
-
The role of lipid oxidation on electrical properties of planar lipid bilayers and its importance for understanding electroporation. (2023). Bioelectrochemistry. [Link]
-
Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. (2021). Journal of Separation Science. [Link]
-
How is Lipid Nanoparticle Stability Maintained in Storage?. (2024). Helix Biotech. [Link]
-
Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution. (2024). Nature Biomedical Engineering. [Link]
-
LipidBrick® Library Imidazolium-based lipids for LNP formulation | PROTOCOL. (2024). Sartorius. [Link]
-
A complete guide to understanding Lipid nanoparticles (LNP). (2026). Inside Therapeutics. [Link]
Sources
- 1. LP-01 Ionizable Lipid Stability Case Study for mRNA-LNP Storage | CordenPharma [cordenpharma.com]
- 2. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 4. sciex.com [sciex.com]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles | MDPI [mdpi.com]
- 11. Lipid Unsaturation Properties Govern the Sensitivity of Membranes to Photoinduced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of unsaturation in fatty acids on the binding and oxidation by myeloperoxidase: ramifications for the initiation of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
- 14. technologynetworks.com [technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. helixbiotech.com [helixbiotech.com]
- 17. sciex.com [sciex.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. blog.curapath.com [blog.curapath.com]
- 21. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EDC/NHS Coupling of Tertiary Amine-Containing Acids
Content Type: Technical Troubleshooting Guide & FAQ Topic: Overcoming Steric and Electronic Interference in Tertiary Amine-Carboxyl Coupling Audience: Senior Researchers, Process Chemists, and Bioconjugation Scientists
Executive Summary: The "Zwitterionic Trap"
Coupling a carboxylic acid that contains a tertiary amine (e.g., N,N-dimethylglycine, specific drug linkers, or zwitterionic buffers) presents a unique kinetic challenge. Unlike standard aliphatic acids, these molecules possess an internal base.
This internal base can catalyze the N-acylurea rearrangement —a dead-end side reaction—orders of magnitude faster than the desired NHS ester formation. This guide provides the mechanistic insight and specific protocols required to suppress this rearrangement and maximize yield.
Module 1: The Mechanism & The Problem[1][2]
The "Neighboring Group" Effect
In a standard reaction, EDC activates a carboxyl group to form an O-acylisourea. This intermediate is unstable.[1][2] In the presence of a tertiary amine on the same molecule backbone, the amine acts as an intramolecular general base or nucleophile.
This "neighboring group participation" stabilizes the transition state for the rearrangement of the active O-acylisourea into the inactive N-acylurea. Once this rearrangement occurs, the molecule is permanently dead; it cannot react with your target amine.
Visualization: The Kinetic Competition
The diagram below illustrates the competition between the desired pathway (NHS Ester formation) and the fatal pathway (N-Acylurea rearrangement) accelerated by the tertiary amine.
Caption: The "Race against Time." The internal tertiary amine accelerates the red pathway. Success depends on forcing the green pathway via pH control and NHS excess.
Module 2: The Solution — "Dual-pH" Protocol
To solve this, we must exploit the pKa difference between the carboxylic acid (~3-5) and the tertiary amine (~9-10). The goal is to protonate the tertiary amine (rendering it non-nucleophilic) while keeping the carboxylate deprotonated (reactive).
The "Goldilocks" Activation Zone: pH 5.5 – 6.0
-
pH < 4.5: The carboxyl group becomes protonated (COOH) and unreactive toward EDC.
-
pH > 6.5: The tertiary amine begins to deprotonate, catalyzing the N-acylurea rearrangement.
-
pH 5.5 - 6.0: The tertiary amine is fully protonated (
) and inert. The carboxyl is largely deprotonated ( ) and reactive.
Step-by-Step Protocol
Reagents:
-
Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0. (Do NOT use Acetate or Citrate).
-
Coupling Buffer: 100 mM Phosphate (PBS) or Bicarbonate, pH 7.5.
-
EDC & Sulfo-NHS: Prepare fresh as 100 mM stocks in dry DMSO or water.
Workflow:
-
Solubilization: Dissolve the tertiary amine-acid in Activation Buffer .
-
Activation (The Race):
-
Add Sulfo-NHS (Final: 5 mM, or 2-5x molar excess over acid).
-
Add EDC (Final: 2 mM, or 10x molar excess over acid).
-
Timing: React for exactly 15 minutes at Room Temperature. Do not incubate longer; hydrolysis competes with activation.
-
-
Quenching/Desalting (Optional but Recommended):
-
Coupling:
-
Mix the activated ester with your target primary amine (Protein/Peptide).
-
Immediately adjust pH to 7.2–7.5 using the Coupling Buffer .
-
Note: The NHS-ester is stable enough to survive the pH jump, but the coupling reaction requires the target amine to be deprotonated (neutral).
-
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield / No Conjugation | N-Acylurea Rearrangement | The tertiary amine catalyzed the byproduct formation. Action: Increase Sulfo-NHS ratio to 5:1 (NHS:EDC) to outcompete the rearrangement. Ensure Activation pH is strictly < 6.0. |
| Precipitation during Activation | Isoelectric Point (pI) Aggregation | Zwitterions often precipitate at their pI. Action: Add 10-20% DMSO or DMF to the activation buffer. Increase NaCl concentration to 0.5 M to shield charges. |
| "Sticky" Impurities by LC-MS | Urea Adducts | The EDC byproduct (isourea) is sticking to the product. Action: Perform a washing step with dilute acid (0.1 M HCl) or use a desalting column (Zeba Spin) before the final purification. |
| Hydrolysis of NHS Ester | Old Reagents or High pH | Action: Use Sulfo-NHS (more stable than NHS). Ensure EDC is stored under argon/desiccant. Verify Activation pH is not > 6.[7]0. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I do this in a "One-Pot" reaction (mixing Acid, Amine, and EDC all at once)? A: No. This is highly discouraged for tertiary amine-containing acids. If you mix everything at pH 7 (required for the target amine to react), your tertiary amine will be deprotonated and will catalyze the N-acylurea dead-end pathway faster than the intermolecular coupling can occur. You must use the sequential pH shift method.
Q: Why use MES buffer? Can I use Phosphate for activation? A: Phosphate is acceptable but suboptimal for activation. Phosphate carboxyls can weakly compete for EDC. MES (2-(N-morpholino)ethanesulfonic acid) is a non-nucleophilic, non-carboxylate buffer that buffers perfectly in the pH 5.5–6.5 range, stabilizing the "Goldilocks" zone described above [1, 6].
Q: My acid is insoluble in aqueous buffers. What now? A: Dissolve your acid in 100% dry DMSO or DMF. You can perform the activation step in organic solvent using standard NHS (not Sulfo-NHS) and EDC. Once the NHS-ester is formed (verify by TLC or LC-MS), dilute into the aqueous buffer containing your target amine. Keep the final organic solvent concentration below 10% if coupling to a sensitive protein [11].
Q: How do I validate that I actually formed the NHS ester and not the N-acylurea byproduct? A: Run a short LC-MS method.
-
NHS-Ester: Mass = Acid MW + 97 Da (NHS) or + 199 Da (Sulfo-NHS) - 18 Da (H2O).
-
N-Acylurea: Mass = Acid MW + 155 Da (EDC MW).
-
If you see a dominant peak of +155 Da, your activation failed due to rearrangement. Lower the pH and increase NHS concentration.
Module 5: Diagnostic Decision Tree
Use this logic flow to determine your specific experimental parameters.
Caption: Workflow for selecting solvent systems and diagnosing activation failure.
References
-
Thermo Fisher Scientific. EDC Crosslinking Reaction Scheme & Technical Guide.Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[8] Chapter 3: Zero-Length Crosslinkers. Link
-
BenchChem. Optimizing pH for EDC/NHS Reactions. Technical Support Center. Link
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123–130. (Seminal paper on N-acylurea rearrangement).
-
Sigma-Aldrich. Two-step EDC/Sulfo-NHS Covalent Coupling Procedure.Link
-
Grabarek, Z., & Gergely, J. (1990).[3] Zero-length crosslinking procedure with the use of active esters.[3] Analytical Biochemistry, 185(1), 131-135.[3] (Establishes the two-step pH protocol).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nzdr.ru [nzdr.ru]
Comprehensive Mass Spectrometry Comparison Guide for Dimethylamino-Lipid Conjugates in mRNA-LNP Formulations
Introduction
The clinical triumph of mRNA-lipid nanoparticles (LNPs) hinges on the precise molecular architecture of their ionizable lipid components. Dimethylamino-lipid conjugates—such as DLin-MC3-DMA, ALC-0315, and SM-102—drive nucleic acid encapsulation and facilitate endosomal escape via their pH-responsive tertiary amine headgroups (1)[1]. However, this very reactivity makes them highly susceptible to oxidative degradation, which can compromise the entire therapeutic payload.
As a Senior Application Scientist, I frequently evaluate analytical frameworks to characterize these complex lipids. This guide provides an objective, data-driven comparison of mass spectrometry (MS) strategies for the structural elucidation, impurity profiling, and pharmacokinetic quantification of dimethylamino-lipids. By understanding the causality behind each analytical choice, researchers can build self-validating workflows that ensure LNP integrity.
Analytical Strategies: A Comparative Evaluation
When designing a self-validating analytical system, the choice of MS architecture dictates the depth of molecular insight. We compare the three dominant platforms utilized in LNP characterization: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Liquid Chromatography-Triple Quadrupole MS (LC-QqQ), and LC coupled with Charged Aerosol Detection and MS (LC-CAD-MS).
Table 1: Comparison of MS Platforms for Dimethylamino-Lipid Analysis
| Analytical Platform | Primary Application | Ionization & Fragmentation | LOD / LOQ | Advantages | Limitations |
| LC-HRMS (Q-TOF / Orbitrap) | Structural elucidation, untargeted impurity profiling | ESI, CID, EAD | ~1–5 ng/mL | High mass accuracy; EAD enables near-complete structural elucidation of symmetric lipids. | Lower quantitative dynamic range than QqQ; complex data processing. |
| LC-QqQ (MRM) | Pharmacokinetic (PK) quantification, biodistribution | ESI, CID | ~1.0 ng/mL | Exceptional sensitivity and linearity ( | Cannot identify unknown degradation products or mRNA adducts. |
| LC-CAD-MS | Universal lipid quantification & simultaneous impurity detection | ESI, CID + CAD | ~10–25 ng on column | Uniform response for non-chromophoric lipids regardless of ionization efficiency (3)[3]. | Requires inverse gradient for uniform CAD response; complex LC setup. |
Causality in Fragmentation: CID vs. EAD
A critical failure point in standard LC-HRMS workflows is the reliance on Collision-Induced Dissociation (CID). For highly symmetrical dimethylamino-lipids like ALC-0315, CID often fails to generate structurally diagnostic fragment ions. In contrast, Electron-Activated Dissociation (EAD) provides abundant diagnostic fragments, allowing for the precise localization of modifications such as N-oxidation or double-bond alterations. This ensures the structural identity is unequivocally validated without relying on retention time alone (4)[4].
Mechanistic Insight: The Degradation Pathway
Why is trace-level MS detection of impurities so critical? The tertiary amine of dimethylamino-lipids can undergo N-oxidation to form a reactive N-oxide intermediate. Subsequent acid-catalyzed hydrolysis cleaves the lipid, generating secondary amines and reactive aldehydes. These aldehydes covalently bind to mRNA nucleobases (e.g., cytidine), forming adducts that completely abrogate mRNA translational potency (5)[5].
Mechanism of dimethylamino-lipid degradation leading to mRNA adduct formation and potency loss.
Experimental Protocol: Self-Validating LC-HRMS Workflow for Impurity Profiling
To ensure trustworthiness, the following methodology details a self-validating system for analyzing ALC-0315 and SM-102 impurities. Every step is designed with built-in causality to prevent analytical artifacts.
Step 1: Sample Preparation (LNP Disruption)
-
Action: Dilute the LNP formulation 100-fold in a mixture of 60:40 (v/v) Acetonitrile (ACN) / Methanol (MeOH) containing 10 mM ammonium acetate.
-
Causality: LNPs must be completely disrupted to release the encapsulated mRNA and solvate the lipid components. The organic solvent mixture precipitates the mRNA (which can be centrifuged out) while keeping the highly hydrophobic dimethylamino-lipids and cholesterol in solution. Ammonium acetate acts as a volatile buffer to stabilize the ionization state of the tertiary amine, preventing in-source fragmentation (4)[4].
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a CSH C18 or Phenyl-Hexyl column (2.1 × 50 mm, 1.7 µm) maintained at 60°C–70°C. Use a binary gradient: Mobile Phase A (15% H2O, 30% MeOH, 55% ACN + 10 mM ammonium acetate) and Mobile Phase B (60% ACN, 40% MeOH + 10 mM ammonium acetate).
-
Causality: Elevated column temperatures (70°C) reduce the mobile phase viscosity and improve the mass transfer of bulky lipid conjugates, minimizing peak tailing. The CSH (Charged Surface Hybrid) stationary phase provides a slight positive surface charge, which repels the protonated dimethylamino group, preventing secondary interactions and ensuring sharp peak shapes (6)[6].
Step 3: Mass Spectrometry Detection
-
Action: Operate the HRMS in positive Electrospray Ionization (+ESI) mode. Utilize Data-Dependent Acquisition (DDA) with EAD or HCD fragmentation.
-
Causality: The tertiary amine of the ionizable lipid is readily protonated [M+H]+ in the buffered organic environment. DDA ensures that the most abundant precursor ions (including trace impurities like the N-oxide at +16 Da) are automatically selected for MS/MS fragmentation, confirming structural identity without prior knowledge of the impurity profile.
Step-by-step LC-HRMS workflow for the robust characterization of dimethylamino-lipids.
Quantitative Data: Benchmarking Ionizable Lipids
When comparing the three gold-standard dimethylamino-lipids used in clinical therapeutics, their structural nuances dictate their MS behavior and in vivo performance.
Table 2: Physicochemical and MS Characteristics of Clinical Dimethylamino-Lipids
| Lipid Conjugate | Clinical Application | Apparent pKa | Precursor Ion [M+H]+ | Primary MS/MS Diagnostic Fragment | Degradation Susceptibility |
| DLin-MC3-DMA | Patisiran (siRNA) | ~6.4 | m/z 642.6 | m/z 58.0 (Dimethylamine loss) | Moderate (Double bond oxidation) |
| ALC-0315 | BNT162b2 (mRNA) | ~6.1 | m/z 766.7 | m/z 226.2 (Ester cleavage) | High (N-oxidation & ester hydrolysis) |
| SM-102 | mRNA-1273 (mRNA) | ~6.7 | m/z 710.6 | m/z 114.1 (Headgroup cleavage) | High (N-oxidation & aldehyde formation) |
Conclusion
For the rigorous characterization of dimethylamino-lipid conjugates, no single MS technique is a panacea. LC-QqQ remains the gold standard for PK and biodistribution assays due to its sub-ng/mL sensitivity. However, for stability-indicating assays and impurity profiling, LC-HRMS equipped with advanced fragmentation (EAD) is non-negotiable to identify reactive N-oxide and aldehyde species that threaten mRNA integrity. Implementing a multi-modal approach, such as LC-CAD-MS, ensures both universal quantification and deep structural insight, establishing a truly self-validating analytical framework.
References
-
Title: Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS Source: KoreaScience URL: [Link]
-
Title: Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System Source: Waters URL: [Link]
-
Title: Comprehensive characterization of the lipid nanoparticle (LNP), ALC-0315, and its impurities using electron-activated dissociation (EAD) Source: SCIEX URL: [Link]
-
Title: A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems Source: Nature Communications / NIH URL: [Link]
-
Title: Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability Source: bioRxiv URL: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sciex.com [sciex.com]
- 5. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Comparing transfection efficiency of dimethylamino vs. diethylamino lipid headgroups
Engineering Lipid Nanoparticles: A Comparative Guide to Dimethylamino vs. Diethylamino Headgroups
The structural design of ionizable lipids is the most critical variable in determining the transfection efficiency and biodistribution of lipid nanoparticles (LNPs). At the core of this design is the amine headgroup, which dictates the lipid’s pKa, its hydration shell, and its interaction with serum proteins. For years, the industry standard has relied heavily on dimethylamino headgroups. However, recent advances in extrahepatic delivery have brought bulkier diethylamino headgroups into the spotlight.
As a Senior Application Scientist, I have structured this guide to move beyond basic comparisons. We will analyze the biophysical causality behind how adding two methylene units to an amine headgroup fundamentally alters LNP tropism, and provide a self-validating protocol for evaluating these variants in your own drug development workflows.
Mechanistic Foundations: Sterics, pKa, and the Protein Corona
The primary function of the ionizable headgroup is to remain neutral at physiological pH (7.4) to prevent toxicity, while rapidly protonating in the acidic environment of the endosome (pH 5.5–6.5) to facilitate membrane fusion and mRNA release[1].
-
Dimethylamino Headgroups (The Hepatic Standard): Lipids such as DLin-MC3-DMA utilize a dimethylamino headgroup. The compact nature of the two methyl groups presents minimal steric hindrance. This allows for tight lipid packing and an optimal apparent pKa of ~6.44[2]. When injected intravenously, the compact surface topology of dimethylamino LNPs readily adsorbs Apolipoprotein E (ApoE) from the bloodstream, which acts as an endogenous targeting ligand for LDL receptors on hepatocytes, driving near-exclusive liver accumulation[3].
-
Diethylamino Headgroups (The Extrahepatic Disruptor): Substituting the methyl groups with ethyl groups introduces significant steric bulk around the tertiary amine. This increased steric hindrance alters the lipid's hydration dynamics and typically shifts the pKa[2]. Historically, this bulk was thought to decrease general transfection efficiency[2]. However, we now know that this steric shielding disrupts ApoE binding. Instead, diethylamino LNPs enrich a distinct protein corona composed of albumin, fibronectin, and fibrinogen[4]. This shifts the in vivo tropism away from the liver and toward the spleen and bone marrow[5][6].
LNP endosomal escape mechanism driven by headgroup protonation.
Comparative Performance & Tropism
To objectively compare these headgroups, we must look at their performance in specific target tissues. The table below synthesizes the transfection efficiencies of leading dimethylamino and diethylamino lipids based on recent in vivo screening data.
| Lipid Headgroup | Representative Lipid | Primary Target Organ | Transfection Efficiency / Editing | Key Mechanistic Driver |
| Dimethylamino | DLin-MC3-DMA | Liver (Hepatocytes) | >90% gene silencing (0.1 mg/kg) | Optimal pKa (6.44), ApoE-mediated uptake |
| Dimethylamino | Lipid 269 | Liver (Hepatocytes) | High CD45 knockdown | Minimal steric hindrance |
| Diethylamino | 11-A-M | Spleen (T-Cells) | High CD8+ T-cell delivery | Steric bulk alters protein corona[5] |
| Diethylamino | Lipid-168 | Bone Marrow (HSCs) | 48.5% base editing | Enriched albumin/fibronectin corona[4] |
Data Interpretation: While dimethylamino lipids remain the gold standard for hepatic targets, diethylamino lipids like Lipid-168 have achieved breakthrough 48.5% base editing efficiencies in hematopoietic stem cells (HSCs), vastly outperforming traditional benchmarks[4]. Furthermore, diethylamino lipids with adamantane tails (e.g., 11-A-M) have shown unprecedented specific interactions with splenic CD8+ T cells[5][6].
Experimental Methodology: Self-Validating Protocol
When evaluating novel diethylamino variants against dimethylamino controls, standard protocols often fail because they do not account for the altered lipid packing parameter caused by the ethyl bulk. The following workflow is designed as a self-validating system to ensure structural integrity and accurate tropism mapping.
Phase 1: Microfluidic Assembly & Biophysical Characterization Causality: The steric bulk of diethylamino groups resists tight packing. Rapid microfluidic mixing is required to force these lipids into stable inverted micelle structures before macroscopic aggregation occurs.
-
Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. Prepare mRNA in 50 mM citrate buffer (pH 4.0).
-
Mixing: Utilize a microfluidic mixer at a 3:1 aqueous-to-organic flow rate ratio to ensure rapid nanoprecipitation.
-
Validation Checkpoint (DLS): Perform Dynamic Light Scattering. Self-Validation: A successful formulation must yield a Z-average diameter of 60–90 nm with a Polydispersity Index (PDI) < 0.15. If the PDI > 0.2, the diethylamino steric bulk is causing improper packing, requiring a slight increase in PEG-lipid molarity to stabilize the particle surface.
Phase 2: pKa Determination via TNS Assay Causality: Diethylamino groups shift the apparent pKa of the LNP surface. The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay measures this shift by fluorescing when bound to protonated LNPs.
-
Titration: Incubate LNPs with 2 μM TNS in a series of buffers ranging from pH 2.5 to 8.5.
-
Measurement: Read fluorescence (Ex: 321 nm, Em: 445 nm) using a microplate reader.
-
Validation Checkpoint (pKa): Calculate the pH at half-maximal fluorescence. Self-Validation: The pKa must fall between 6.0 and 6.5 for optimal systemic delivery[7]. If the diethylamino lipid pKa exceeds 6.8, it will prematurely protonate in the bloodstream, leading to rapid immune clearance and toxicity.
Phase 3: In Vitro vs. In Vivo Screening Causality: Because headgroup sterics dictate the in vivo protein corona, in vitro results (which lack complex serum proteins) often fail to predict true in vivo tropism. A dual-screening approach is mandatory.
-
In Vitro Screen: Transfect HepG2 (liver) and primary CD8+ T cells. Measure reporter expression (e.g., Luciferase) at 24 hours.
-
In Vivo Screen: Intravenously inject 0.1 mg/kg mRNA-LNPs into wild-type mice. Image via IVIS at 6 hours post-injection.
-
Validation Checkpoint (Tropism): Self-Validation: Dimethylamino LNPs should show >90% luminescent flux in the liver. Diethylamino LNPs should show shifted flux (e.g., >40% in spleen or bone marrow). If diethylamino LNPs still accumulate heavily in the liver, the hydrophobic tail is overpowering the headgroup's steric effect, necessitating a redesign of the lipid tail architecture.
Self-validating experimental workflow for LNP formulation and evaluation.
Conclusion
The choice between a dimethylamino and diethylamino headgroup is no longer just a question of maximizing raw transfection efficiency; it is a strategic decision regarding tissue tropism. Dimethylamino headgroups remain the undisputed champions for ApoE-mediated liver delivery. However, by strategically leveraging the steric hindrance of diethylamino headgroups, researchers can engineer unique protein coronas that unlock the next frontier of extrahepatic RNA therapeutics, from splenic T-cells to bone marrow stem cells.
References
- Lipid-168 D
- Review: Key Components of Lipid-Based Gene Delivery Systems - NanoMedicines Research Group
- Rough screening of LNPs for mRNA delivery to primary T lymphocytes - ResearchG
- Lipids and Lipid Deriv
- In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics - PMC / NIH
- Lipids and Lipid Deriv
- Lipid Nanoparticles: A Breakthrough in CRISPR Delivery Systems - GenScript
Sources
- 1. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. kinampark.com [kinampark.com]
- 4. Lipid-168 Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics and gene editors - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity assessment of dimethylamino-based ionizable lipids
Cytotoxicity Assessment of Dimethylamino-Based Ionizable Lipids: A Comparative Guide
Dimethylamino-based ionizable lipids, epitomized by the clinical benchmark DLin-MC3-DMA (MC3), represent a watershed moment in non-viral nucleic acid delivery[1]. Their defining structural feature—a titratable dimethylamino headgroup—allows the lipid nanoparticle (LNP) to maintain a neutral charge at physiological pH (pH 7.4), thereby avoiding the severe systemic toxicity associated with permanently charged cationic lipids like DOTAP[2][3]. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) triggers the protonation of the dimethylamino group, facilitating membrane fusion and cytosolic cargo release[3][4].
As the field rapidly advances toward highly potent mRNA therapeutics, drug developers must rigorously evaluate the cytotoxicity and performance of these foundational dimethylamino lipids against next-generation branched-tail variants, such as ALC-0315 and SM-102[5][6].
Mechanistic Causality: The Structure-Toxicity Relationship
In my experience optimizing LNP formulations for preclinical translation, cytotoxicity is rarely a random artifact; it is a direct consequence of lipid physical chemistry interacting with cellular homeostasis. The toxicity profile of an ionizable lipid is governed by three mechanistic pillars:
-
Amphiphilicity and Membrane Disruption: The dimethylamino headgroup typically yields an apparent pKa between 5.90 and 7.01[4]. While this is optimal for endosomal escape, excessive protonation creates highly amphiphilic structures. If the lipid concentration is too high, these protonated lipids destabilize not only the endosomal membrane but also mitochondrial and plasma membranes, leading to acute necrosis and the leakage of cytosolic enzymes[2].
-
Ester vs. Ether Linkages (Biodegradability): Early generations of dimethylamino lipids (e.g., DLin-DMA) utilized ether linkages that resisted intracellular lipases, leading to prolonged tissue half-lives and cumulative cellular toxicity[3]. The introduction of cleavable ester bonds in DLin-MC3-DMA dramatically improved clearance rates.
-
In Vivo Hepatotoxicity Discrepancies: While DLin-MC3-DMA is the clinical gold standard for siRNA delivery to the liver, newer lipids like ALC-0315 (utilized in the BNT162b2 vaccine) demonstrate higher mRNA translation efficiency but can exhibit dose-limiting toxicity. For instance, at high doses (5 mg/kg) in murine models, ALC-0315 significantly elevates liver toxicity markers (ALT and bile acids), whereas equivalent doses of DLin-MC3-DMA do not[5].
Comparative Performance & Cytotoxicity Data
To guide rational LNP design, the following table synthesizes the structural and toxicological profiles of the primary clinical-stage ionizable lipids[3][5][7][8].
| Lipid | Headgroup Type | Tail / Linker Structure | Apparent pKa | In Vitro Profile (Hepatocytes / Immune Cells) | In Vivo Toxicity Profile (Murine Models) |
| DLin-MC3-DMA | Dimethylamino | Dilinoleyl / Ester | ~6.44 | High viability; moderate mRNA expression; high cellular uptake. | Well tolerated; no significant ALT elevation at 5 mg/kg. |
| ALC-0315 | Tertiary Amine (Hydroxybutyl) | Branched / Ester | ~6.09 | Moderate viability; high mRNA expression; delayed induction. | Dose-limiting; elevated ALT and bile acids observed at 5 mg/kg. |
| SM-102 | Tertiary Amine (Hydroxyethyl) | Branched / Ester | ~6.68 | High viability; highest mRNA expression across multiple cell lines. | Well tolerated at standard therapeutic doses. |
| DOTAP (Control) | Quaternary Ammonium | Oleoyl / Ester | N/A (Permanent) | High cytotoxicity; rapid membrane disruption. | Rapid systemic clearance; incompatible with biological membranes. |
Workflow Visualization
Fig 1: Multiplexed cytotoxicity assessment workflow for ionizable lipid nanoparticles.
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assessment
A common pitfall in LNP screening is relying solely on singular metabolic assays (like MTT or CCK-8). A lipid might temporarily halt cell division (cytostasis) without causing actual cell death, leading to false-positive "toxicity" readings. To establish a self-validating system , we must triangulate data across metabolic, physical, and apoptotic axes.
Step 1: LNP Formulation and Cell Seeding
-
Methodology: Formulate LNPs via microfluidic mixing (e.g., 3:1 N/P ratio) and dialyze against PBS. Seed target cells (e.g., HepG2 or primary hepatocytes) at 1×10⁴ cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂[4].
-
Causality: Microfluidic mixing is mandatory. Batch-to-batch size variations (e.g., aggregates >200 nm) artificially inflate localized cytotoxicity due to uneven cellular sedimentation and massive localized lipid uptake[6][9].
Step 2: Physical Membrane Integrity (LDH Release Assay)
-
Methodology: Following 24 hours of LNP exposure, transfer 50 µL of the culture supernatant to a new plate. Add the LDH reaction mix, incubate for 30 minutes in the dark, and read absorbance at 490 nm.
-
Causality: Lactate Dehydrogenase (LDH) is strictly a cytosolic enzyme. Its presence in the extracellular media is a direct, causal indicator of physical membrane rupture driven by the amphiphilic nature of over-protonated ionizable lipids[2].
Step 3: Metabolic Viability (WST-8 / CCK-8 Assay)
-
Methodology: Add 10 µL of WST-8 reagent to the remaining cells and media in the original plate. Incubate for 2 hours at 37°C and read absorbance at 450 nm[4][10].
-
Causality: This evaluates mitochondrial dehydrogenase activity. Dimethylamino lipids can occasionally traffic to mitochondria, impairing cellular respiration and ATP production before outright membrane rupture occurs[10].
Step 4: Apoptotic Profiling (Flow Cytometry)
-
Methodology: Harvest cells from replicate wells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes. Analyze via flow cytometry.
-
Causality: This step differentiates LNP-induced apoptosis (programmed death due to intracellular lipid stress) from necrosis (acute membrane lysis). This validates whether the toxicity observed in Steps 2 and 3 is chemically mediated (intracellular accumulation) or physically mediated (surface charge disruption).
References
-
Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery (NIH)[Link]
-
Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery (PNAS)[Link]
-
Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap (MDPI)[Link]
-
Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells (PubMed / NIH)[Link]
-
Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery (NIH)[Link]
-
pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function (PNAS)[Link]
-
Recent advances in nanoparticulate RNA delivery systems (PNAS)[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnas.org [pnas.org]
Validating Endosomal Escape Efficiency of pH-Sensitive Linkers
Executive Summary: The Endosomal Bottleneck
In the development of Antibody-Drug Conjugates (ADCs), Lipid Nanoparticles (LNPs), and polyplexes, cellular uptake is rarely the limiting factor. The true bottleneck is endosomal escape . A conjugate that is internalized but remains trapped in the lysosome is functionally inert and destined for degradation.
This guide moves beyond basic uptake assays to focus on the validation of pH-sensitive linkers —chemical moieties designed to exploit the pH gradient between the physiological environment (pH 7.4) and the early endosome (pH 6.0–6.5) or lysosome (pH 4.5–5.0).[1][2] We will compare the primary linker chemistries and provide a multi-tiered experimental framework to rigorously validate their cytosolic release efficiency.
Mechanistic Foundation: The pH Trigger
To validate efficiency, one must first understand the trigger. The endocytic pathway is defined by a progressive acidification gradient. A robust pH-sensitive linker must exhibit bistability : near-perfect stability at pH 7.4 (circulation) and rapid hydrolysis at pH < 6.0 (endosome).[1]
2.1 Comparative Analysis of pH-Sensitive Linkers
The following table contrasts the three dominant chemical classes used to engineer endosomal escape.
| Feature | Hydrazone | Acetal / Ketal | Cis-Aconityl |
| Chemistry | Carbonyl + Hydrazine | Aldehyde/Ketone + Alcohol | Carboxylic acid + Amide |
| Hydrolysis Mech. | Acid-catalyzed hydrolysis of C=N bond | Acid-catalyzed cleavage of C-O-C | Intramolecular catalysis (neighboring group effect) |
| pH Sensitivity | High (Hydrolyzes at pH 5.0–6.[1][2]0) | Tunable (Depends on substituents) | Moderate (pH < 5.5) |
| Plasma Stability | Moderate (Can be unstable; often requires stabilization) | High (Generally more stable than hydrazones) | High (Excellent stability at pH 7.4) |
| Release Kinetics | Fast (Minutes to Hours) | Variable (Hours to Days) | Fast (Burst release upon acidification) |
| Best Use Case | Doxorubicin conjugates (ADCs) | pH-sensitive polymers/liposomes | Protein/Polymer conjugates |
2.2 Mechanism of Action Diagram
The following diagram illustrates the critical "Point of Release" within the endocytic trafficking pathway.
Figure 1: The Endosomal Escape Pathway. Successful delivery requires linker hydrolysis before lysosomal degradation.
Validation Methodologies: The "How-To"
Relying solely on cytotoxicity (IC50) is insufficient; it conflates uptake, escape, and drug potency. To isolate endosomal escape efficiency , use this three-phase validation system.
Phase 1: The Membrane Integrity Screen (Hemolysis Assay)
Before cell culture, use Red Blood Cells (RBCs) as a proxy for endosomal membranes. RBCs lyse when their membrane is disrupted.[3] By adjusting the buffer pH, you can mimic the endosomal environment.[4]
Protocol: pH-Dependent Hemolysis
-
Isolation: Wash human or sheep RBCs 3x with PBS (pH 7.4) by centrifugation (500g, 5 min). Resuspend to 2% (v/v).
-
Buffer Prep: Prepare PBS adjusted to pH 7.4, 6.5, and 5.5.
-
Incubation: Mix 100 µL RBC suspension with 100 µL of your linker/polymer sample (at varying concentrations) in the respective pH buffers.
-
Controls:
-
Negative: PBS only (0% lysis).
-
Positive: 1% Triton X-100 (100% lysis).
-
-
Execution: Incubate at 37°C for 1 hour. Centrifuge at 500g for 5 min.
-
Readout: Transfer supernatant to a 96-well plate. Measure absorbance of released hemoglobin at 540 nm .
-
Calculation:
-
Success Criteria: Low hemolysis (<5%) at pH 7.4; High hemolysis (>50%) at pH 5.5.
-
Phase 2: Qualitative Visualization (Calcein Leakage)
Calcein is a membrane-impermeable fluorophore. When encapsulated in endosomes, it appears as punctate spots.[3][5] Upon endosomal rupture, it floods the cytosol, turning the entire cell fluorescent green.
Critical Note: Do not use Calcein-AM for this assay; use free Calcein. Calcein-AM permeates membranes spontaneously and is used for viability, not escape.
Phase 3: The Gold Standard (Galectin-8 Recruitment)
This is the most robust method for verifying cytosolic access. Galectin-8 (Gal8) is a cytosolic protein that binds specifically to glycans found only on the inner leaflet of endosomes.[6] Gal8 cannot access these glycans in intact endosomes. If the linker/carrier ruptures the endosome, Gal8 rushes to the "wound," forming visible fluorescent puncta.
Workflow Diagram: Galectin-8 Recruitment Assay
Figure 2: Galectin-8 Recruitment Workflow. Puncta formation serves as a direct proxy for endosomal escape events.
Protocol: Gal8 Recruitment
-
Cell Prep: Transfect HeLa or HEK293 cells with a plasmid encoding Gal8-GFP (or generate a stable line).
-
Treatment: Incubate cells with your pH-sensitive linker conjugate for 2–4 hours.
-
Wash: Remove unbound conjugate and wash with PBS.
-
Imaging: Live-cell confocal microscopy is preferred to avoid fixation artifacts.
-
Quantification:
-
Count the number of GFP puncta per cell.[7]
-
Compare against a non-pH-sensitive control (e.g., non-cleavable linker) and a positive control (e.g., PEI or LLOMe).
-
Data Output: "Puncta per cell" correlates directly with escape efficiency.
-
Troubleshooting & Optimization
Even with robust protocols, artifacts can occur.
| Issue | Probable Cause | Solution |
| High Hemolysis at pH 7.4 | Linker is too hydrophobic or unstable. | Increase hydrophilicity (PEGylation) or switch to Cis-aconityl. |
| No Gal8 Puncta | Escape is too slow or pore size is too small. | The linker may be hydrolyzing but not disrupting the membrane. Confirm with Calcein assay (detects smaller pores). |
| High Background Fluorescence | Free dye contamination. | Purify conjugate via SEC or dialysis before treatment. |
| Cell Toxicity | Carrier toxicity unrelated to escape. | Perform MTT/CellTiter-Glo assay alongside to normalize escape data against viability. |
References
-
Varkouhi, A. K., et al. (2011). Endosomal escape pathways for delivery of biologicals.[8][9][10][11][12][13][14] Journal of Controlled Release. Link
-
Kilchrist, K. V., et al. (2019). Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability.[6] ACS Nano. Link
-
Ma, X., et al. (2020). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. MDPI. Link
-
Cui, L., et al. (2018). A Comparative Analysis of Linkers for Drug Delivery Systems. Bioconjugate Chemistry.[1][15] Link
-
Gilleron, J., et al. (2013). Image-based analysis of lipid nanoparticle-mediated siRNA delivery, intracellular trafficking and endosomal escape.[8][9] Nature Biotechnology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 3. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery | bioRxiv [biorxiv.org]
- 10. pnas.org [pnas.org]
- 11. Magnetic Resonance Imaging‐Based Quantification of Endosomal Escape Using Iron Oxide Nanoparticle‐Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Stability Showdown: A Comparative Guide to the Hydrolysis Kinetics of Amino-Ether Esters and Carbamates
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug design and development, the strategic incorporation of labile functional groups to create prodrugs is a cornerstone of optimizing pharmacokinetic profiles. Among the most utilized of these are esters and carbamates, which can mask polar functionalities, enhance membrane permeability, and control drug release. This guide provides a comprehensive comparison of the hydrolysis kinetics of two key players in this arena: amino-ether esters and carbamates. We will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and provide detailed protocols for their kinetic analysis.
The Fundamental Divide: Understanding the Inherent Stability of Esters vs. Carbamates
At its core, the difference in hydrolytic stability between an ester and a carbamate lies in the electronic nature of the atom adjacent to the carbonyl group. In an ester, the carbonyl is flanked by an oxygen atom, which is highly electronegative. In a carbamate, a nitrogen atom replaces this oxygen. Nitrogen is less electronegative than oxygen and possesses a lone pair of electrons that can be delocalized into the carbonyl group through resonance. This resonance stabilization renders the carbamate carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack by water or hydroxide ions.[1]
Generally, this translates to a greater intrinsic stability for carbamates compared to their ester counterparts under identical conditions.[1] This enhanced stability is often a desirable trait in prodrug design, preventing premature cleavage by ubiquitous esterases in the plasma and gastrointestinal tract, thereby allowing for more targeted drug delivery.[2][3]
The Impact of the Amino-Ether Moiety on Ester Lability
The specific structure of an "amino-ether ester" introduces additional electronic and steric factors that modulate its hydrolysis rate. The presence of an ether linkage can influence the stability of the adjacent ester bond through inductive and resonance effects. The ether oxygen is electron-withdrawing through its inductive effect, which can make the ester carbonyl carbon more electrophilic and thus more prone to hydrolysis.[4] Conversely, resonance effects could potentially stabilize the ester. The proximity of the amino group can also play a significant role, potentially participating in intramolecular catalysis of hydrolysis, depending on the pH and the exact molecular geometry.[]
A Head-to-Head Comparison: Hydrolysis Kinetics Under Physiological Conditions
To provide a quantitative comparison, let's examine representative data on the hydrolysis of analogous ester and carbamate-linked prodrugs. The following table summarizes the half-lives (t½) of a model ester, carbonate, and carbamate prodrug in phosphate-buffered saline (PBS) at various pH values and in rat serum, simulating physiological conditions.
| Compound Type | Linker | pH 5.5 (t½, days) | pH 7.4 (t½, days) | pH 9.5 (t½, days) | Rat Serum (t½, hours) |
| Ester Prodrug | Ester | >200 (extrapolated) | 5.4 | 1.5 | 1.0 |
| Carbonate Prodrug | Carbonate | >600 (extrapolated) | 18.9 | 1.7 | 4.6 |
| Carbamate Prodrug | Carbamate | Stable | Stable | Stable | Stable |
Data adapted from a study on clickable prodrugs.[6]
As the data clearly indicates, the carbamate-linked prodrug exhibits significantly greater stability across all tested conditions compared to both the ester and carbonate analogues.[6] The ester prodrug, while relatively stable in acidic conditions, demonstrates rapid degradation at neutral and alkaline pH, and is particularly labile in the presence of serum esterases.[6] This highlights the critical role of enzymatic hydrolysis in the cleavage of ester-based prodrugs in a biological environment.
Mechanistic Insights into Hydrolysis
The hydrolysis of both esters and carbamates can proceed through acid-catalyzed, base-mediated, and neutral (water-mediated) pathways. The dominant mechanism is highly dependent on the pH of the medium.
Ester Hydrolysis
Under basic conditions, ester hydrolysis typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[7] In acidic conditions, the mechanism is typically a bimolecular acyl-oxygen cleavage (AAC2), where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic.[6]
Carbamate Hydrolysis
The base-catalyzed hydrolysis of carbamates can also proceed through a BAC2 mechanism. However, for primary and secondary carbamates, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism can occur, which is often much faster.[1] This involves the deprotonation of the nitrogen atom followed by the elimination of the leaving group.
Caption: Generalized base-catalyzed hydrolysis mechanisms.
Experimental Protocols for Kinetic Analysis
Accurate determination of hydrolysis kinetics is paramount for the rational design of prodrugs. Here, we provide detailed, step-by-step methodologies for monitoring the hydrolysis of amino-ether esters and carbamates using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC-Based Kinetic Assay
High-Performance Liquid Chromatography is a robust and widely used technique for kinetic analysis due to its high sensitivity and ability to separate the parent compound from its hydrolysis products.
Experimental Workflow:
Caption: HPLC workflow for hydrolysis kinetics.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer). Ensure all buffers are prepared with HPLC-grade water and filtered through a 0.22 µm filter.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (amino-ether ester or carbamate) in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).
-
Initiation of Hydrolysis: In a thermostated vessel at 37°C, add a small volume of the stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the hydrolysis rate.
-
Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding a quenching solution. For base-catalyzed reactions, this is typically a small volume of a strong acid (e.g., 1 M HCl) to lower the pH. For acid-catalyzed reactions, a base can be used.
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) versus time.
-
The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear regression.
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
NMR-Based Kinetic Assay
Nuclear Magnetic Resonance spectroscopy offers a non-invasive method to monitor hydrolysis in real-time without the need for quenching.
Experimental Workflow:
Caption: NMR workflow for hydrolysis kinetics.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known amount of the test compound in a deuterated buffer solution (e.g., phosphate buffer in D₂O) directly in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature (e.g., 37°C). Allow the sample to thermally equilibrate for a few minutes.
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Use a pulse sequence with water suppression to minimize the large solvent signal.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic, well-resolved peaks for the parent compound and at least one of its hydrolysis products.
-
Integrate the area of these peaks in each spectrum.
-
The concentration of the remaining parent compound at each time point is proportional to its peak integral.
-
Plot the natural logarithm of the integral of the parent compound's peak versus time.
-
Determine the rate constant (k) and half-life (t½) as described for the HPLC method.
-
Conclusion: Navigating the Stability-Lability Spectrum
The choice between an amino-ether ester and a carbamate linker in prodrug design is a critical decision that profoundly impacts the pharmacokinetic profile of a drug candidate. Carbamates offer a significant advantage in terms of chemical and enzymatic stability, making them ideal for applications requiring delayed or targeted drug release.[8][9] Amino-ether esters, while more labile, can be fine-tuned through structural modifications to achieve a desired rate of hydrolysis.[10]
The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of the hydrolysis kinetics of these important functional groups. By understanding the interplay of structure, pH, and enzymatic activity on their stability, researchers can make more informed decisions in the design of next-generation therapeutics with optimized efficacy and safety profiles.
References
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2009). PMC. [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2023). SCIRP. [Link]
-
Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. (2015). PMC. [Link]
-
Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2009). ACS Publications. [Link]
-
Kinetic studies in ester hydrolysis. (n.d.). Indian Academy of Sciences. [Link]
-
Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s. (2026). ACS Publications. [Link]
-
Determination of the kinetic rate constants for the formation (--) and hydrolysis (----). (n.d.). ResearchGate. [Link]
-
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. [Link]
-
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Method. (2006). Taylor & Francis Online. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. [Link]
-
How to Prepare Sample for HPLC?. (n.d.). Mtoz Biolabs. [Link]
-
HPLC Testing Procedure. (n.d.). Phenomenex. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. [Link]
-
Can an ether be selectively hydrolysed in the presence of an ester?. (2016). Chemistry Stack Exchange. [Link]
-
[Characterization of the kinetics of ester hydrolysis at the submolecular level]. (1999). PubMed. [Link]
-
HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (n.d.). PMC. [Link]
-
Exp. 21 NMR Study of a Reversible Hydrolysis Reaction 263. (n.d.). Joseph A DiVerdi. [Link]
-
Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy. (n.d.). PMC. [Link]
-
1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. (n.d.). Oxford Academic. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
increasing the rate of ester hydrolysis. (2016). Student Doctor Network Forums. [Link]
-
Hydrolysis of Esters. (2012). 2012 Book Archive. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). epa nepis. [Link]
-
Correlation between hydrolysis rate constant and chemical composition of energy crops. (n.d.). IDEAS/RePEc. [Link]
-
NMR analysis of hydrolysis reactions. (a) Time-course for acid... (n.d.). ResearchGate. [Link]
-
Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. (n.d.). epa nepis. [Link]
-
Studies on the Enzymatic Hydrolysis of Amino Acid Carbamates. (n.d.). PubMed. [Link]
-
NMR spectroscopy - An Easy Introduction. (2020). Chemistry Steps. [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]
-
4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
-
A method based on 1H NMR spectral data useful to evaluate the hydrolysis level in complex lipid mixtures. (2014). Semantic Scholar. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]
-
13>C NMR study on carbamate hydrolysis reactions in aqueous amine/CO>2> solutions. (2021). Lund University. [Link]
-
Hydrolysis Rate Data and Activation Energy Values (Supporting Information for doi 10.1021/acs.est.6b05412). (2020). Catalog. [Link]
-
Comparison of Equilibrium Constants of Various Reactions Involved in Amines and Amino Acid Solvents for CO 2 Absorption. (n.d.). SINTEF. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Isoelectric Point of 3-[2-(Dimethylamino)ethoxy]propanoic Acid
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of novel molecules is paramount. The isoelectric point (pI), the specific pH at which a molecule carries no net electrical charge, is a critical parameter influencing solubility, stability, and biological interactions. This guide provides an in-depth, practical comparison of methods for determining the isoelectric point of 3-[2-(Dimethylamino)ethoxy]propanoic acid, a zwitterionic compound with potential applications in pharmaceutical formulations.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offers self-validating systems for trustworthy data, and is grounded in authoritative scientific principles.
The Significance of the Isoelectric Point
3-[2-(Dimethylamino)ethoxy]propanoic acid is an ampholyte, possessing both a basic tertiary amine and an acidic carboxylic acid functional group. At a pH below its pI, the molecule will carry a net positive charge due to the protonation of the amine group. Conversely, at a pH above its pI, it will carry a net negative charge from the deprotonation of the carboxylic acid group. At the pI, the molecule exists as a zwitterion, with both groups ionized but having a net charge of zero.[1][2] This charge neutrality dictates the molecule's behavior:
-
Minimum Solubility: Molecules like this often exhibit their lowest solubility in aqueous solutions at their isoelectric point, a factor crucial for formulation and purification.[3]
-
Stability: For biopharmaceuticals, if the pI of an excipient or drug molecule lies between the formulation pH and physiological pH, there is a heightened risk of precipitation and aggregation upon administration.[4][5]
-
Chromatographic and Electrophoretic Behavior: The pI is fundamental for developing separation methods like ion-exchange chromatography and electrophoresis.[3]
Method 1: Computational Prediction (In Silico)
Before embarking on laboratory work, a theoretical pI should be calculated. This provides a valuable estimate, guiding the pH range for experimental methods. The pI of a simple ampholyte can be estimated by averaging the pKa values of the ionizable groups.[2][6]
Theoretical pKa Estimation:
-
Carboxylic Acid Group: The pKa of propanoic acid is approximately 4.87.[7][8][9]
-
Tertiary Amine Group: The pKa of the conjugate acid of N,N-Dimethylethanolamine is approximately 9.26.[4][10]
pI Calculation:
The isoelectric point (pI) is calculated using the Henderson-Hasselbalch equation-derived formula for a simple zwitterion:[11]
pI = (pKa₁ + pKa₂) / 2
pI ≈ (4.87 + 9.26) / 2 = 7.07
This calculation predicts a pI near physiological pH, highlighting the importance of precise experimental determination for its potential use in drug formulations.
Method 2: Potentiometric Titration (Gold Standard)
Potentiometric titration is a highly precise method for determining pKa values, from which the pI can be directly visualized and calculated.[4][5] This technique involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added.
Causality of Experimental Choices:
The choice to start with a dissolved sample at low pH and titrate with a strong base ensures that both functional groups are initially in their protonated state. As the base is added, the carboxylic acid group will deprotonate first, followed by the tertiary amine at a higher pH. The precise monitoring of pH change versus the volume of titrant added allows for the determination of the inflection points corresponding to the pKa values.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of 3-[2-(Dimethylamino)ethoxy]propanoic acid and dissolve it in a known volume of deionized water or a low ionic strength electrolyte solution (e.g., 0.15 M KCl) at a low pH (e.g., pH 2-3) by adding a small amount of standardized HCl.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.
-
Titration: Titrate the sample with a standardized strong base (e.g., 0.5 M KOH) at a constant, slow rate. Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The pI is the pH at which the average charge of the molecule is zero, which can be determined from the ionization curve derived from the pKa values.[5]
Diagram of Potentiometric Titration Workflow
Caption: Workflow for pI determination via potentiometric titration.
Method 3: Capillary Isoelectric Focusing (cIEF)
Capillary isoelectric focusing (cIEF) is a high-resolution electrophoretic technique that separates amphoteric molecules based on their pI.[7] In cIEF, a pH gradient is established within a capillary, and when an electric field is applied, molecules migrate until they reach the pH that corresponds to their pI, where they have no net charge and stop moving.[10][12]
Causality of Experimental Choices:
This method is chosen for its high resolving power and sensitivity, requiring minimal sample.[7] The use of carrier ampholytes is crucial as they create the necessary stable pH gradient within the capillary under an electric field. Coated capillaries are often preferred to suppress electroosmotic flow, ensuring that molecule migration is solely based on their electrophoretic mobility until they focus at their pI.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a solution containing carrier ampholytes that cover the expected pI range (e.g., pH 3-10) and pI markers for calibration.
-
Capillary Setup: Use a coated capillary filled with the sample and ampholyte mixture. Place the capillary ends in anolyte (acidic solution) and catholyte (basic solution) reservoirs.
-
Focusing: Apply a high voltage across the capillary. This causes the carrier ampholytes to form a pH gradient. The sample molecules will migrate through this gradient until they reach their respective pI, where they become focused into sharp bands.
-
Mobilization and Detection: After focusing, the focused bands are mobilized past a detector (e.g., UV absorbance) either by applying pressure or by changing the composition of the catholyte to shift the pH gradient.
-
Data Analysis: The pI of the sample is determined by comparing its migration time to those of the known pI markers.
Comparison of pI Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Computational Prediction | Calculation based on pKa values of functional groups. | Rapid, cost-free, no sample required. | Accuracy depends on the quality of the pKa estimates; does not account for matrix effects. |
| Potentiometric Titration | Measures pH change upon addition of a titrant. | High precision, provides pKa values directly, relatively simple setup.[4][5] | Requires a larger amount of pure sample compared to cIEF. |
| Capillary Isoelectric Focusing (cIEF) | Electrophoretic separation in a pH gradient.[10] | High resolution and sensitivity, requires very small sample volume.[7] | Requires specialized equipment, can be affected by salt concentration.[7] |
Diagram of Methodological Relationships
Caption: Logical flow between predictive and experimental pI methods.
Alternative Compounds: The "Good's" Buffers
In many pharmaceutical and biological applications, zwitterionic buffers are essential for maintaining a stable pH. The so-called "Good's buffers" are a series of zwitterionic compounds developed to be biocompatible and effective in the physiologically relevant pH range of 6 to 8.[12][13] Examples include MES, HEPES, and PIPES.
When considering 3-[2-(Dimethylamino)ethoxy]propanoic acid for applications where pH control is critical, its properties should be compared to these established standards.
| Buffer | pKa at 25°C | Useful pH Range | Key Characteristics |
| MES | 6.10 | 5.5 - 6.7 | Does not form complexes with most metal ions.[3] |
| PIPES | 6.76 | 6.1 - 7.5 | Low metal-binding capacity. |
| HEPES | 7.48 | 6.8 - 8.2 | Widely used in cell culture media. |
| 3-[2-(...)]propanoic acid (Predicted) | ~4.87 & ~9.26 | Buffering capacity around pH 4.9 and 9.3 | Broad potential buffering ranges, but pI near 7. |
The predicted pI of ~7.07 for 3-[2-(Dimethylamino)ethoxy]propanoic acid means it has minimal buffering capacity at its isoelectric point. However, its two distinct pKa values suggest it could function as a buffer in two different pH regions, a property that could be advantageous in specific formulation contexts.
Conclusion
Determining the isoelectric point of 3-[2-(Dimethylamino)ethoxy]propanoic acid requires a multi-faceted approach. A computational prediction based on the pKa values of its constituent functional groups provides a crucial starting point, estimating a pI of approximately 7.07. For high-precision experimental validation, potentiometric titration stands as the gold standard, offering the dual benefit of determining both pKa values and the pI. Capillary isoelectric focusing serves as a powerful, high-resolution alternative, especially when sample material is limited. The choice of method will depend on the required precision, available sample, and instrumentation. Understanding the pI of this molecule is a critical step in evaluating its potential as a novel excipient or buffer in the development of advanced pharmaceutical formulations.
References
-
Sirius Analytical. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
-
Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]
-
Levene, P. A., & Simms, H. S. (1923). CALCULATION OF ISOELECTRIC POINTS. Journal of Biological Chemistry, 55(4), 801-813. Retrieved from [Link]
-
Wikipedia. (n.d.). Good's buffers. Retrieved from [Link]
-
Bjellqvist, B., et al. (1993). Calculation of the Isoelectric Points of Native Proteins With Spreading of pKa Values. Electrophoresis, 14(1), 1023-1031. Retrieved from [Link]
-
Brainly. (2020, May 6). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Retrieved from [Link]
-
Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator. Retrieved from [Link]
-
Fiveable. (2026, March 2). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]
-
Passos, H., et al. (2014). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry, 16(11), 4909-4917. Retrieved from [Link]
-
Hopax Fine Chemicals. (2025, July 25). CAPS Buffer: The Trusted Zwitterionic Solution for Precise Biochemical Work. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer? Retrieved from [Link]
-
Promega Connections. (2019, May 24). What Makes a "Good" Buffer? Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylethanolamine. Retrieved from [Link]
-
MedSchoolCoach. (2022, November 7). Zwitterions and Isoelectric Point – MCAT Biochemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). Types of Buffers: Acidic, Basic, and Zwitterionic Buffers. Retrieved from [Link]
-
Hopax Fine Chemicals. (2025, February 21). MES Buffer: An Essential Component in Biological and Pharmaceutical. Retrieved from [Link]
-
Yu, Q., et al. (1995). New zwitterionic butanesulfonic acids that extend the alkaline range of four families of Good buffers: evaluation for use in biological systems. Analytical Biochemistry, 226(1), 133-143. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N,N-dimethylethanolamine. Retrieved from [Link]
-
Univar Solutions. (n.d.). Dimethylethanolamine 99%, Technical Grade, Liquid, 408 lb Drum. Retrieved from [Link]
-
lookchem.com. (n.d.). Cas 108-01-0,N,N-Dimethylethanolamine. Retrieved from [Link]
-
Fiveable. (2025, August 15). Propanoic Acid Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Quora. (2017, February 7). How to calculate the pH of propanoic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. lookchem.com [lookchem.com]
- 4. Calculation of the isoelectric points of native proteins with spreading of pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. fiveable.me [fiveable.me]
- 7. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Dimethylethanolamine - Wikipedia [en.wikipedia.org]
- 10. omnicalculator.com [omnicalculator.com]
- 11. Good's buffers - Wikipedia [en.wikipedia.org]
- 12. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. promegaconnections.com [promegaconnections.com]
A Senior Application Scientist's Guide to Benchmarking Novel LNP Lipids Against the Gold Standard: DLin-MC3-DMA
Introduction: The Quest for Superior RNA Delivery
The therapeutic promise of RNA, from vaccines to gene editing, is unlocked by its delivery vehicle. Lipid nanoparticles (LNPs) have emerged as the premier non-viral platform for this task, successfully demonstrated by the FDA-approved siRNA therapeutic, Onpattro®, and the revolutionary COVID-19 mRNA vaccines. At the heart of these LNPs lies the ionizable lipid, a component so critical it dictates the efficacy, safety, and overall performance of the therapeutic.
For years, DLin-MC3-DMA (MC3) has been the undisputed "gold standard" ionizable lipid, particularly for siRNA delivery to the liver. Its pH-responsive nature is the key to its success: remaining near-neutral in the bloodstream to minimize toxicity and ensure stability, then becoming positively charged in the acidic environment of the endosome to trigger the release of its RNA payload.
However, the field of drug delivery is one of relentless innovation. Researchers are continuously designing novel ionizable lipids to push beyond the benchmark set by MC3 and its derivatives. The goals are ambitious: to enhance potency, reduce toxicity, and even to target tissues beyond the liver. Novel lipids may incorporate biodegradable ester bonds to improve clearance, branched tails for greater stability, or unique headgroups to modulate immunogenicity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark these novel lipid challengers against the established DLin-MC3-DMA standard. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and objective comparison.
The Benchmark: Understanding DLin-MC3-DMA
DLin-MC3-DMA is an ionizable cationic lipid featuring a tertiary amine headgroup and two unsaturated linoleyl lipid tails. This structure is not accidental; it is precisely engineered for RNA delivery.
-
pH-Responsive Protonation: The tertiary amine headgroup has a pKa of approximately 6.44. This means that at physiological pH (~7.4), the lipid is largely neutral, preventing aggregation and non-specific interactions in the bloodstream. Upon cellular uptake into an endosome, where the pH drops to 5.0-6.0, the amine headgroup becomes protonated (positively charged).
-
Endosomal Escape: This pH-triggered charge switch is the catalyst for the most critical step in delivery: endosomal escape. The now-cationic MC3 lipids are thought to interact with anionic lipids in the endosomal membrane, disrupting the bilayer structure and facilitating the release of the RNA cargo into the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA). Without efficient endosomal escape, the RNA payload would be trapped and degraded in lysosomes, rendering the therapeutic ineffective.
Its proven track record in the clinic with Onpattro® makes DLin-MC3-DMA the essential positive control and benchmark for any new ionizable lipid entering the field.
The Challengers: Rational Design of Novel Ionizable Lipids
The pursuit of new ionizable lipids is driven by the desire to create LNPs with an improved therapeutic index. Key areas of innovation include:
-
Biodegradability and Safety: One concern with lipids like MC3 is their potential for accumulation due to slow degradation, which could lead to long-term toxicity. Novel lipids often incorporate biodegradable linkers, such as ester bonds, into their structure. These bonds can be cleaved by intracellular enzymes, breaking the lipid down into smaller, more easily cleared, and less toxic components.
-
Enhanced Potency: Modifications to the lipid tails and headgroups can significantly boost potency. For example, lipids with branched tails have been shown to increase the stability and delivery efficiency of LNPs. Others have incorporated cholesterol-like moieties into the lipid structure to improve endosomal membrane disruption.
-
Modulated Immunogenicity: The innate immunogenicity of LNP-mRNA formulations can limit protein expression levels and duration. Researchers have developed novel lipids, such as the antioxidant ionizable lipid C-a16, which can mitigate the generation of reactive oxygen species (ROS) and reduce inflammatory responses, leading to prolonged protein expression.
A Framework for Head-to-Head Benchmarking
A rigorous comparison requires a multi-faceted approach, moving logically from fundamental physicochemical properties to in vitro performance and finally to in vivo efficacy and safety. This section outlines a comprehensive experimental workflow.
Caption: Workflow for benchmarking a novel ionizable lipid against a benchmark standard.
LNP Formulation & Physicochemical Characterization
The first step is to create the LNPs. To ensure consistency and reproducibility, microfluidic mixing is the state-of-the-art method. This technique allows for the rapid and controlled mixing of a lipid-in-ethanol solution with an RNA-in-aqueous-buffer solution, triggering the self-assembly of monodisperse LNPs.
Key Experimental Objective: To formulate LNPs with the novel lipid and DLin-MC3-DMA using identical parameters and compare their fundamental physical properties. The lipid composition should be kept constant, with only the ionizable lipid being varied. A common molar ratio is 50% ionizable lipid, 10% helper lipid (e.g., DSPC), 38.5% cholesterol, and 1.5% PEG-lipid.
Once formulated, the following critical quality attributes must be measured:
-
Particle Size & Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Size influences biodistribution and cellular uptake, with a target range typically between 80-150 nm. The PDI is a measure of the size distribution's uniformity; a PDI < 0.2 is generally considered acceptable.
-
Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). This indicates the surface charge of the LNP. Near-neutral zeta potential at physiological pH is desirable for stability in circulation.
-
Encapsulation Efficiency (EE): This measures the percentage of RNA successfully encapsulated within the LNPs. The RiboGreen assay is a common and reliable method for this quantification. High EE (>90%) is critical for ensuring a potent and consistent drug product.
Data Presentation: Physicochemical Properties
| Parameter | Novel Lipid X LNP | DLin-MC3-DMA LNP | Ideal Range |
| Size (Z-average, nm) | 95.3 | 92.1 | 80 - 150 nm |
| PDI | 0.11 | 0.13 | < 0.2 |
| Zeta Potential (mV) | -2.5 | -3.1 | -10 to +10 mV |
| Encapsulation Eff. (%) | 94% | 92% | > 90% |
In Vitro Evaluation
Cell-based assays provide the first indication of biological activity. While a perfect correlation between in vitro and in vivo results is not guaranteed, these assays are indispensable for screening and mechanistic studies.
Key Experimental Objectives: To compare the ability of the novel lipid LNP and the MC3-LNP to transfect cells and to assess their relative cytotoxicity.
-
Transfection Efficiency: This is the most critical in vitro metric. A reporter mRNA, such as one encoding Firefly Luciferase or Green Fluorescent Protein (GFP), is encapsulated. The LNPs are incubated with a relevant cell line (e.g., HepG2 for liver-targeting studies, or HeLa as a general model). After a set time (e.g., 24-48 hours), the amount of protein expressed is quantified. Higher protein expression indicates more efficient mRNA delivery and endosomal escape.
-
Cytotoxicity: It is crucial that the LNP is not only effective but also safe. A cell viability assay (e.g., MTS or CellTiter-Glo) should be run in parallel with the transfection study. This measures the health of the cells after exposure to the LNPs. A superior novel lipid will exhibit high transfection efficiency with minimal impact on cell viability.
In Vivo Evaluation
Animal models are the ultimate proving ground for a novel lipid. These studies assess both efficacy and safety in a complex biological system.
Key Experimental Objectives: To compare the in vivo protein expression (or gene knockdown) and the safety profile of the novel lipid LNP versus the MC3-LNP.
-
Efficacy Study: LNPs encapsulating a reporter mRNA (e.g., human Erythropoietin, hEPO) or a therapeutic siRNA (e.g., targeting Factor VII) are administered to mice, typically via intravenous injection.
-
For mRNA: Blood samples are collected at various time points (e.g., 6, 24, 48 hours) and the concentration of the secreted reporter protein (hEPO) in the serum is measured by ELISA.
-
For siRNA: Serum levels of the target protein (Factor VII) are measured to determine the extent of gene knockdown.
-
-
Safety/Toxicology Study: At the end of the study, blood is collected to measure liver enzyme levels (ALT, AST), which are key indicators of hepatotoxicity. Tissues (especially the liver and spleen) can be collected for histopathological analysis to look for signs of tissue damage or inflammation.
Data Presentation: In Vivo Performance
| Parameter | Novel Lipid X LNP | DLin-MC3-DMA LNP |
| Efficacy (mRNA) | ||
| Peak Serum hEPO (ng/mL) | 15,000 | 8,500 |
| Efficacy (siRNA) | ||
| Factor VII Knockdown (%) | 95% | 88% |
| Safety | ||
| Serum ALT (U/L) | 55 | 50 |
Visualizing the Mechanism
To better understand the processes we are evaluating, it is helpful to visualize the key steps of LNP formulation and action.
Caption: LNP self-assembly via microfluidic mixing.
Caption: Mechanism of LNP endosomal escape and mRNA release.
Detailed Experimental Protocols
Protocol 1: LNP Formulation via Microfluidics
-
Prepare Solutions:
-
Aqueous Phase: Dissolve mRNA (e.g., encoding Firefly Luciferase) in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm sterile filter.
-
Organic Phase: Dissolve the ionizable lipid (Novel Lipid X or DLin-MC3-DMA), DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be ~12.5 mg/mL.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr® Benchtop).
-
Load the aqueous phase and organic phase into separate syringes.
-
Set the flow rate ratio (FRR) of aqueous to organic phase to 3:1.
-
Set the total flow rate (TFR) to 12 mL/min.
-
Initiate mixing and collect the resulting nanoparticle suspension.
-
-
Purification and Buffer Exchange:
-
Dialyze the collected LNP suspension against sterile phosphate-buffered saline (PBS, pH 7.4) for at least 6 hours, or overnight at 4°C, using a dialysis cassette (10 kDa MWCO) to remove ethanol and unencapsulated RNA.
-
Recover the purified LNP formulation and store at 4°C.
-
Protocol 2: mRNA Encapsulation Efficiency (RiboGreen Assay)
-
Prepare Standards: Create a standard curve of the free mRNA in TE buffer.
-
Sample Preparation:
-
Dilute a small aliquot of the LNP formulation in TE buffer. This measures unencapsulated (free) mRNA.
-
In a separate tube, dilute the same amount of LNP formulation in TE buffer containing 1% Triton X-100. This detergent lyses the LNPs to measure total mRNA.
-
-
Assay:
-
Add the Quant-iT™ RiboGreen® reagent to all standards and samples.
-
Incubate for 5 minutes in the dark.
-
Measure fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Calculate the concentration of free and total mRNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
Protocol 3: In Vitro Transfection Efficiency
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 10,000 cells per well. Allow cells to adhere overnight.
-
LNP Treatment:
-
Dilute the LNP-Luciferase mRNA formulations in complete cell culture medium (e.g., DMEM + 10% FBS) to achieve a final mRNA dose range (e.g., from 10 ng to 200 ng per well).
-
Remove the old medium from the cells and add 100 µL of the LNP-containing medium. Include "untreated" and "empty LNP" wells as negative controls.
-
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.
-
Luciferase Assay:
-
Remove the medium.
-
Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
Express results as Relative Light Units (RLU).
-
Conclusion
Benchmarking a novel ionizable lipid is a systematic process that requires careful planning and execution. DLin-MC3-DMA provides an essential benchmark, but the goal should always be to surpass it. A superior novel lipid should not only match or exceed the transfection efficiency of MC3 but should also demonstrate an improved safety profile, characterized by lower cytotoxicity in vitro and reduced toxicity markers in vivo. By following the integrated framework of formulation, characterization, and multi-layered evaluation outlined in this guide, researchers can generate the robust, comparative data needed to identify the next generation of leading ionizable lipids and drive the future of RNA therapeutics.
References
A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.
Operational Guide: Handling and Disposal of 3-[2-(Dimethylamino)ethoxy]propanoic acid
Executive Summary
3-[2-(Dimethylamino)ethoxy]propanoic acid is a bifunctional molecule frequently utilized in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and specialized PEG-like linkers. Because it contains both a tertiary amine and a carboxylic acid, it exhibits zwitterionic properties that dictate specific handling, storage, and disposal protocols. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework to ensure environmental compliance, chemical stability, and personnel safety.
Chemical Profile & Hazard Assessment
Understanding the physicochemical nature of a compound is the first step in establishing a robust safety protocol. The presence of the dimethylamino group imparts basicity, while the propanoic acid moiety provides acidity, leading to complex solubility and reactivity profiles.
Table 1: Chemical & Physical Properties
| Property | Value | Operational Implication |
| Chemical Name | 3-[2-(Dimethylamino)ethoxy]propanoic acid | Standard nomenclature used for EHS logging. |
| CAS Number | 933720-09-3[1] | Essential for accurate waste manifest generation. |
| Molecular Formula | C7H15NO3 | Indicates organic waste stream routing. |
| Molecular Weight | 161.2 g/mol | Used for molarity calculations during neutralization. |
| Structural Features | Tertiary amine, ether linkage, carboxylic acid | Zwitterionic nature requires pH monitoring during disposal. |
Mechanistic Hazard Evaluation
While a compound-specific Safety Data Sheet (SDS) may not always detail chronic toxicity, structurally analogous and PEG-linkers are known to cause skin, eye, and respiratory irritation[2]. Furthermore, the nitrogenous nature of the tertiary amine poses a significant environmental risk. If improperly disposed of via the municipal water system, it can contribute to aquatic toxicity and eutrophication. Therefore, it must be treated strictly as hazardous chemical waste[2].
Operational Safety & Handling Protocol
Before initiating any workflow involving 3-[2-(Dimethylamino)ethoxy]propanoic acid, the following self-validating safety systems must be in place.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Causality / Justification |
| Gloves | Nitrile (minimum 4 mil thickness) | Prevents dermal absorption of amphiphilic compounds. |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of acidic/basic solutions. |
| Body Protection | Flame-retardant lab coat | Minimizes contamination of personal clothing and skin. |
| Respiratory | Fume hood (Face velocity 80-100 fpm) | Prevents inhalation of aerosolized particulates during transfer. |
Waste Segregation & Disposal Workflow
The disposal of 3-[2-(Dimethylamino)ethoxy]propanoic acid must follow stringent for chemical substances[3]. The causality behind this protocol is rooted in preventing uncontrolled exothermic reactions and minimizing environmental nitrogen release.
Step-by-Step Disposal Methodology
Step 1: Waste Characterization and Segregation
-
Action: Determine the solvent matrix in which the compound is dissolved.
-
Causality: Mixing this zwitterionic compound with strong oxidizing agents or incompatible waste streams can trigger exothermic degradation. Segregate into "Non-Halogenated Organic Waste" (if dissolved in solvents like DMSO, DMF, or Methanol) or "Aqueous Waste" (if in water/buffer).
Step 2: Containerization
-
Action: Transfer the waste into a high-density polyethylene (HDPE) or borosilicate glass container.
-
Causality: The compound's dual acidic and basic functional groups can degrade low-quality plastics over time. HDPE provides a chemically inert barrier, ensuring structural integrity during temporary storage.
Step 3: Labeling and Documentation
-
Action: Affix a hazardous waste label detailing the full chemical name (no abbreviations), CAS number (933720-09-3), and the primary hazard (Irritant).
-
Causality: Accurate labeling is a federal requirement[3] that prevents dangerous chemical mixing at the consolidation facility and informs emergency responders in the event of a spill.
Step 4: Environmental Health and Safety (EHS) Transfer
-
Action: Store the labeled container in a designated secondary containment tray until routine EHS pickup.
-
Causality: Secondary containment captures catastrophic primary container failures, preventing the chemical from reaching floor drains.
Step 5: Final Destruction (High-Temperature Incineration)
-
Action: EHS coordinates with a licensed disposal facility to incinerate the waste.
-
Causality: Standard landfill disposal is prohibited. Because the molecule contains a tertiary amine, combustion generates nitrogen oxides (NOx). The incinerator must be equipped with a catalytic scrubber to neutralize NOx emissions, thereby preventing atmospheric pollution.
Disposal Workflow Visualization
Caption: Step-by-step segregation and disposal workflow for 3-[2-(Dimethylamino)ethoxy]propanoic acid.
Emergency Spill Response Protocol
In the event of an accidental release, immediate action is required to mitigate exposure and environmental contamination. All procedures must align with the framework[4].
-
Evacuation and Assessment: Clear the immediate area of non-essential personnel. Assess the volume and concentration of the spill.
-
PPE Verification: Ensure the response team is wearing fresh nitrile gloves, splash goggles, and a lab coat.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as the compound's reactivity profile in concentrated forms may pose a latent risk.
-
Collection: Mechanically sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.
-
Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate and dispose of it as aqueous hazardous waste, as it now contains trace amounts of the zwitterionic compound.
References
-
Title: 3-[2-(Dimethylamino)ethoxy]propanoic acid | 933720-09-3 Source: Molaid URL: [Link]
-
Title: Working with Hazardous Chemicals - Organic Syntheses (Prudent Practices in the Laboratory) Source: Organic Syntheses URL: [Link]
-
Title: 40 CFR Part 721 -- Significant New Uses of Chemical Substances Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
Sources
Personal Protective Equipment & Handling Guide: 3-[2-(Dimethylamino)ethoxy]propanoic Acid
Part 1: Executive Safety Summary (The "Grab-and-Go")[1][3]
Immediate Action Required: Treat 3-[2-(Dimethylamino)ethoxy]propanoic acid as a functionalized zwitterionic intermediate . While often classified as an irritant, the presence of both a tertiary amine and a carboxylic acid moiety necessitates precautions against both caustic burns and respiratory sensitization.[1][2]
Critical PPE Checklist:
-
Eyes: Chemical splash goggles (ANSI Z87.[1][2]1) are non-negotiable. The amine functionality poses a risk of corneal clouding if aerosolized.[1][2]
-
Skin: Double-gloving is required.[1] Inner layer: Nitrile (4 mil).[1][2] Outer layer: Nitrile (5-8 mil) or Neoprene.[1][2]
-
Respiratory: Handle strictly within a certified chemical fume hood.[1] If handling >10g outside a hood, use a half-face respirator with P100/Organic Vapor cartridges.[1][2]
Part 2: Chemical Profile & Risk Assessment[3]
To handle this chemical safely, you must understand its behavior.[1][2][3][4][5][6][7][8] This molecule is a heterobifunctional linker often used in drug delivery systems (e.g., PROTACs, ADCs).[2]
| Property | Specification | Operational Implication |
| Physical State | Viscous oil or low-melting solid | High potential for surface residue; difficult to weigh without static control.[1][2] |
| Acidity/Basicity | Zwitterionic (Amine + Acid) | Can react exothermically with strong oxidizers, acid chlorides, and isocyanates.[2] |
| Hygroscopicity | Likely Hygroscopic | Absorbs atmospheric water rapidly, altering weight accuracy and potentially causing "clumping" which increases spill risk.[1] |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][5] Irrit.). |
Senior Scientist Insight: Do not let the "Irritant" label make you complacent. In my experience, amino-acid ether derivatives can exhibit "creeping" behavior—migrating over glass joints and threads.[1][2] Always wipe container threads before re-capping to prevent seizing.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum compliance, focusing on "Self-Validating Safety."
| PPE Category | Standard / Material | Breakthrough Time | Application Notes |
| Primary Gloves | Nitrile (0.11 mm / 4 mil) | > 480 min (Solids) ~30 min (Solutions) | Use as the inner "skin" layer.[1][2] Discard immediately upon contamination.[1][2][5] |
| Secondary Gloves | Nitrile (0.20 mm / 8 mil) or Neoprene | > 240 min (Solutions) | Mandatory for synthesis, extraction, or waste handling.[1][2] |
| Eye Protection | Chemical Goggles (Indirect Vent) | N/A | Safety glasses are insufficient due to the risk of fine powder/aerosol migration.[1][2] |
| Body Protection | Lab Coat (Poly/Cotton or Nomex) | N/A | Must be buttoned to the neck.[1][2] Sleeves must cover glove cuffs (taped if necessary). |
| Respiratory | Fume Hood (Face velocity 100 fpm) | N/A | Primary Control. Do not rely on masks unless the hood fails.[1][2] |
PPE Decision Workflow
The following diagram illustrates the logic for selecting PPE based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale and physical state.[1][2]
Part 4: Operational Handling Protocol
Phase 1: Preparation & Weighing
Objective: Prevent static dispersal and moisture absorption.[1]
-
Environment: All weighing must occur inside a fume hood or a vented balance enclosure.
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat and spatula.[1] Zwitterionic compounds often carry significant static charge.[1][2]
-
Transfer:
Phase 2: Reaction Setup
Objective: Control exotherms and containment.
-
Vessel Selection: Use borosilicate glass (Pyrex/Duran).[1][2] Avoid metal containers due to potential chelation with the amino-acid motif.[1]
-
Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent oxidative degradation of the amine, which can produce toxic N-oxides.[1]
-
Temperature Control: If reacting with acid chlorides (e.g., Thionyl Chloride), chill the vessel to 0°C before addition. The amine group will act as an internal base, potentially causing a runaway exotherm.[1][2]
Phase 3: Waste Disposal
Objective: Environmental compliance and safety.
-
Segregation: Dispose of as Basic Organic Waste (due to the amine) or Halogenated Waste if solvents like DCM were used.[1][2]
-
Neutralization: Do not attempt to neutralize in the sink.
-
Labeling: Clearly mark waste containers with "Contains 3-[2-(Dimethylamino)ethoxy]propanoic acid - Irritant."[1][2]
Part 5: Emergency Response & Decontamination[3]
In the event of a breach, follow this self-validating response loop.
Spill Response Protocol
Figure 2: Decision matrix for spill response.[1][2] Note that "Major" spills outside containment require professional HazMat intervention.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (amine sensitization), seek medical attention.[2]
-
Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use alcohol; it may increase skin absorption.[1][2]
-
Eye Contact: Rinse for 15 minutes, lifting upper and lower lids.[1][2] The amine group can cause alkaline-like damage; speed is critical.[1]
References
-
PubChem. (n.d.).[1][2][9] Compound Summary: 3-[2-(Dimethylamino)ethoxy]propanoic acid (CID 138040998).[1][2] National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link]2]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Retrieved March 6, 2026, from [Link]2]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved March 6, 2026, from [Link]2]
Sources
- 1. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-[2-(dimethylamino)ethoxy]propanoic acid (C7H15NO3) [pubchemlite.lcsb.uni.lu]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. gmha.org [gmha.org]
- 7. fishersci.com [fishersci.com]
- 8. keyorganics.net [keyorganics.net]
- 9. 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid | C9H19NO5 | CID 11608245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
